2-PAT
Description
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-6,13-14H,7-10H2 |
InChI Key |
RELIUPLDFYVMJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery and Synthesis of 2-(Propylamino)tetralin (2-PAT) Analogs as Dopamine D2 Receptor Agonists
Foreword: The designation "2-PAT" is a general descriptor for a class of 2-(Propylamino)tetralin compounds. This guide will focus on a prominent and well-characterized member of this family, 2-(N,N-dipropylamino)-5-hydroxytetralin (5-OH-DPAT) , a potent dopamine D2 receptor agonist. The principles, synthesis, and analysis detailed herein are representative of the broader this compound class and provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Discovery of 2-Aminotetralins as Dopamine D2 Agonists
The quest for effective treatments for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia has driven the development of ligands targeting the dopamine D2 receptor. The 2-aminotetralin scaffold emerged as a privileged structure in the design of potent dopaminergic agents. Early research in the 1970s established that 2-aminotetralin derivatives possess significant dopaminergic activity. These compounds mimic the extended conformation of dopamine, which is believed to be favorable for agonist activity at the D2 receptor.
Subsequent structure-activity relationship (SAR) studies revealed that N-alkylation and aromatic substitution significantly modulate the potency and selectivity of these compounds. The dipropylamino substitution on the nitrogen atom was found to be particularly effective for D2 receptor agonism. Furthermore, hydroxylation of the aromatic ring, particularly at the 5- and 6-positions to mimic the catechol structure of dopamine, greatly enhances activity. The compound 2-(N,N-dipropylamino)-5-hydroxytetralin (5-OH-DPAT) is a potent and selective D2 receptor agonist that has been extensively studied to understand the structural requirements for central dopamine receptor activation.
Synthesis of 2-(N,N-dipropylamino)-5-hydroxytetralin
The synthesis of 2-(N,N-dipropylamino)-5-hydroxytetralin is typically achieved through a multi-step process starting from a substituted tetralone. The general approach involves the formation of the aminotetralin core followed by functional group manipulations.
General Synthesis Scheme
A common synthetic route starts with 5-methoxy-2-tetralone. The key steps involve reductive amination to introduce the dipropylamino group, followed by demethylation to yield the final hydroxylated product.
Detailed Experimental Protocol
Step 1: Reductive Amination of 5-Methoxy-2-tetralone
-
To a solution of 5-methoxy-2-tetralone in methanol, add n-propylamine.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(N-propylamino)-5-methoxytetralin.
-
Purify the product by column chromatography on silica gel.
Step 2: N-Alkylation
-
Dissolve 2-(N-propylamino)-5-methoxytetralin in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add propyl bromide and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the resulting crude 2-(N,N-dipropylamino)-5-methoxytetralin by column chromatography.
Step 3: Demethylation
-
Dissolve 2-(N,N-dipropylamino)-5-methoxytetralin in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr3) in dichloromethane.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the final product, 2-(N,N-dipropylamino)-5-hydroxytetralin.
Pharmacological Characterization
The pharmacological profile of 2-(N,N-dipropylamino)-5-hydroxytetralin has been extensively characterized through in vitro binding and functional assays to determine its affinity, potency, and efficacy at the dopamine D2 receptor and other related receptors.
Quantitative Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the enantiomers of 2-(N,N-dipropylamino)-5-hydroxytetralin for the human dopamine D2 and D3 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (R)-5-OH-DPAT | Dopamine D2 | 0.8 | 1.2 |
| Dopamine D3 | 0.3 | 0.5 | |
| (S)-5-OH-DPAT | Dopamine D2 | 25 | 30 |
| Dopamine D3 | 10 | 15 |
Note: The dopaminergic activity of 5-OH-DPAT resides primarily in the (R)-enantiomer.
Experimental Protocols
3.2.1. Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The supernatant is discarded, and the membrane pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the specific binding as a function of the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
3.2.2. cAMP Functional Assay
This protocol measures the functional potency of a D2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor are seeded in a 96-well plate and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with varying concentrations of the test agonist (e.g., 5-OH-DPAT).
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed according to the instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
The intracellular cAMP concentration is measured.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP level as a function of the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) is determined by non-linear regression analysis.
-
Signaling Pathways of the Dopamine D2 Receptor
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins. Activation of the D2 receptor by an agonist like 2-(N,N-dipropylamino)-5-hydroxytetralin initiates a cascade of intracellular events.
G Protein-Dependent Signaling
Unveiling the Physicochemical Profile of 2-PAT: A Technical Guide
For Immediate Release
[City, State] – November 21, 2025 – This technical guide provides a comprehensive overview of the physical and chemical properties of the compound commonly referred to as 2-PAT, which has been identified as N-(2-phenylethyl)acetamide. This document is intended for researchers, scientists, and drug development professionals, consolidating available data on its characteristics, synthesis, and potential biological activities. While initially queried in the context of a TAAR1 agonist, current literature primarily points towards its investigation as a potential Monoamine Oxidase (MAO) inhibitor.
Core Physicochemical Properties
N-(2-phenylethyl)acetamide is a derivative of phenethylamine, characterized by an acetamide group attached to the nitrogen of the ethylamine side chain. This structural feature significantly influences its physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [2][3][4] |
| Appearance | White to off-white or light yellow solid/crystal | [1][2] |
| Melting Point | 48-53 °C | [2][3][5] |
| Boiling Point | 154 °C at 2 mmHg; ~346.6 °C at 760 mmHg | [2][3] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, chloroform, and methanol. | [1][2] |
| pKa (predicted) | 16.17 ± 0.46 | [2] |
| LogP (predicted) | 1.75610 - 2.206 | [6][7] |
| Density (predicted) | ~1.0 g/cm³ | [3] |
Synthesis and Experimental Protocols
The synthesis of N-(2-phenylethyl)acetamide can be achieved through several established methods in organic chemistry. A common laboratory-scale synthesis involves the acylation of 2-phenylethylamine.
General Experimental Protocol for Acetylation of 2-Phenylethylamine:
-
Reactant Preparation: 2-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, often in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the stirred solution of the amine at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove excess amine and base, followed by a wash with an aqueous basic solution (e.g., saturated NaHCO₃) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Product Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield pure N-(2-phenylethyl)acetamide.
Synthesis workflow for N-(2-phenylethyl)acetamide.
Biological Activity: A Point of Investigation
The initial query for "this compound" was in the context of a Trace Amine-Associated Receptor 1 (TAAR1) agonist. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a target for neuropsychiatric disorders.[8][9][10] However, a direct and confirmed link between N-(2-phenylethyl)acetamide and TAAR1 agonism is not strongly supported by the readily available scientific literature.
Conversely, some evidence suggests that phenethylamine derivatives can act as inhibitors of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B).[11][12][13] These enzymes are crucial for the degradation of monoamine neurotransmitters. Inhibition of MAOs can lead to an increase in the levels of these neurotransmitters, a mechanism utilized by some antidepressant medications. A review article on 2-phenethylamines in medicinal chemistry lists "this compound" as a lead for MAO-A and MAO-B inhibition.
This discrepancy highlights an area for further research to definitively characterize the primary biological target and mechanism of action of N-(2-phenylethyl)acetamide.
Potential signaling pathways for N-(2-phenylethyl)acetamide.
Conclusion
N-(2-phenylethyl)acetamide, identified as the compound likely referred to as "this compound," is a solid with a defined melting point and solubility in organic solvents. Its synthesis is straightforward via standard organic chemistry techniques. While its biological activity requires further elucidation, it presents an interesting candidate for investigation as a modulator of monoaminergic systems, potentially through the inhibition of MAO enzymes. Further research is warranted to clarify its primary pharmacological target and its potential therapeutic applications.
References
- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. N-(2-phenylethyl)acetamide [chembk.com]
- 3. N-(2-Phenylethyl)acetamide | CAS#:877-95-2 | Chemsrc [chemsrc.com]
- 4. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Phenylethyl)acetamide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Acetamide, N-(2-phenylethyl)- (CAS 877-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. guidechem.com [guidechem.com]
- 8. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. ijper.org [ijper.org]
- 12. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 13. N-(2-phenylethyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
In Silico Modeling of Two-Component Signaling Pathway Interactions: A Technical Guide
Introduction
The term "2-PAT" is not a standardized identifier for a specific molecular entity in common biological databases. This guide proceeds on the premise that the user is interested in the well-established Two-Component Signaling (TCS) pathways , which are central to signal transduction in bacteria and have emerged as promising targets for novel antimicrobial drug development.[1] TCS systems allow bacteria to sense and respond to a wide array of environmental stimuli, regulating crucial processes such as gene expression, chemotaxis, and cell cycle progression.[1] This document provides an in-depth technical overview of the computational, or in silico, methodologies used to model molecular interactions within these critical signaling pathways.
This guide is intended for researchers, computational biologists, and drug development professionals engaged in the study of bacterial signaling and the discovery of new therapeutic agents.
The Core of Two-Component Signaling
A canonical two-component signal transduction system consists of two primary proteins: a sensor Histidine Kinase (HK) and a cognate Response Regulator (RR) .[1] The signaling cascade is initiated when the sensor HK detects a specific environmental stimulus. This detection event triggers the autophosphorylation of a conserved histidine residue on the HK. Subsequently, the phosphoryl group is transferred to a conserved aspartate residue on the receiver domain of the RR.[1] This phosphorylation typically activates an output domain on the RR, which then mediates a cellular response, often by binding to DNA to function as a transcription factor.[1]
The flow of information in a typical TCS pathway can be visualized as follows:
In Silico Modeling Workflow for TCS Interactions
Computational modeling provides a cost-effective and scalable strategy to investigate protein-ligand and protein-protein interactions within TCS pathways, accelerating the early stages of drug discovery.[2] The typical workflow involves several key stages, from target preparation to the prediction of binding affinity.
Target Structure Preparation
A high-resolution 3D structure of the target protein (HK or RR) is a prerequisite for structure-based drug design.
-
X-ray Crystallography: This is the preferred method for obtaining an accurate 3D model of the target protein.[3]
-
Homology Modeling: When an experimental structure is unavailable, a homology model can be generated.[3] This technique uses the known structure of a homologous protein as a template to predict the structure of the target protein.[3] The accuracy of the model is highly dependent on the sequence identity between the target and the template.
Binding Site Identification
The next step is to identify potential "druggable" pockets on the protein surface. These are typically clefts or cavities where a small molecule can bind and modulate the protein's function. This can be achieved using various computational tools that analyze the protein's geometry and physicochemical properties.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a target protein.[3] It is widely used for virtual screening of large compound libraries to identify potential "hit" molecules.[4] The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.[3]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the interaction, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time. These simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose, observe conformational changes, and understand the role of water molecules in the binding interface.
Binding Affinity Calculation
The final computational step is to estimate the binding affinity (e.g., Kd or ΔG) of the ligand for the protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) are used to calculate the free energy of binding, providing a quantitative prediction of the interaction strength.
Quantitative Data Summary
In silico modeling generates a wealth of quantitative data that must be structured for effective analysis and comparison. The tables below present hypothetical data for potential inhibitors targeting the ATP-binding site of a histidine kinase.
Table 1: Molecular Docking and Binding Energy Predictions
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cmpd-001 | -10.5 | -9.8 ± 0.5 | HIS-57, ASN-102, GLY-105 |
| Cmpd-002 | -9.8 | -8.7 ± 0.7 | HIS-57, LYS-61, GLY-105 |
| Cmpd-003 | -9.2 | -8.1 ± 0.4 | ASN-102, GLY-105, ALA-128 |
| Cmpd-004 | -8.5 | -7.5 ± 0.9 | HIS-57, ALA-128 |
Table 2: In Vitro Validation Data
| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Kᴅ (µM) |
|---|---|---|---|
| Cmpd-001 | 1.2 | 0.8 | 1.5 |
| Cmpd-002 | 5.8 | 3.9 | 6.2 |
| Cmpd-003 | 12.5 | 8.4 | 15.1 |
| Cmpd-004 | > 50 | > 30 | > 50 |
Experimental Protocols for Validation
Computational predictions must be validated through rigorous experimental testing. Binding assays are crucial for confirming direct physical interactions between a predicted inhibitor and its target protein and for quantifying the binding affinity.[5]
Protocol: Quantitative Pull-Down Assay
This assay measures the direct interaction between an immobilized "bait" protein (e.g., the histidine kinase) and a "prey" protein or small molecule in solution.[6]
Workflow Diagram:
Methodology:
-
Protein Expression and Purification:
-
Express and purify the recombinant bait protein (e.g., Histidine Kinase) with an affinity tag (e.g., 6xHis-tag).
-
Determine the protein concentration using a colorimetric assay (e.g., Bradford).[6]
-
-
Immobilization of Bait Protein:
-
Wash affinity beads (e.g., Ni-NTA agarose) with binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.25).[6]
-
Incubate a known amount of purified bait protein with the washed beads for 1-2 hours at 4°C to allow for immobilization.
-
Spin down the beads and remove the supernatant. Wash the beads to remove any unbound bait protein.[6]
-
-
Binding Reaction:
-
Prepare a series of dilutions of the prey molecule (the putative inhibitor) in binding buffer.
-
Add the prey solutions to the beads containing the immobilized bait protein. The concentration of the bait protein should be kept constant and ideally below the anticipated dissociation constant (Kᴅ).[5][6]
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation and Analysis:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) to separate the bound complexes from the unbound prey in the supernatant.
-
Carefully remove the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound molecules.
-
Elute the bound prey from the beads.
-
Quantify the amount of bound prey using an appropriate method, such as SDS-PAGE with densitometry or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the amount of bound prey as a function of the prey concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kᴅ).
-
In silico modeling is an indispensable component of modern drug discovery, offering powerful tools to investigate the complex interactions within bacterial two-component signaling pathways. By integrating computational approaches like molecular docking and MD simulations with experimental validation through quantitative binding assays, researchers can efficiently identify and optimize novel inhibitors. This synergistic approach not only accelerates the discovery of new drug candidates but also provides deep molecular insights into their mechanisms of action, paving the way for the development of next-generation antimicrobial agents.
References
- 1. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
2-PAT solubility and stability testing
An in-depth technical guide on the solubility and stability of a specific chemical compound is contingent on its precise identification. Initial searches for "2-PAT" did not yield a conclusive chemical structure or a widely recognized compound by this abbreviation. The search results were predominantly related to "Process Analytical Technology" (PAT), a framework for pharmaceutical manufacturing, rather than a distinct chemical entity.
Without the unambiguous identification of "this compound," it is not feasible to provide accurate and reliable data on its solubility and stability characteristics. Information such as solubility in various solvents, degradation pathways under stress conditions, and specific analytical methodologies are all dependent on the unique molecular structure and properties of the compound .
To receive a comprehensive technical guide as requested, please provide a more specific identifier for the compound of interest, such as:
-
Full chemical name (e.g., IUPAC name)
-
CAS Registry Number
-
Chemical structure
Once the identity of the compound is clarified, a detailed technical guide can be developed, including the following components as originally requested:
-
Quantitative data on solubility in various solvents and conditions, summarized in tables.
-
Comprehensive stability data under different stress factors (e.g., pH, temperature, light, oxidation), presented in a structured format.
-
Detailed experimental protocols for conducting solubility and stability studies.
-
Graphviz diagrams illustrating experimental workflows and potential degradation pathways.
Preliminary cytotoxicity of 2-PAT on cell lines
Note on the Analyzed Compound
The following in-depth technical guide details the preliminary cytotoxicity of a representative thiophene derivative. Due to the absence of publicly available scientific literature for a compound specifically designated as "2-PAT" or "2-Propyl-4-aminothiophene," this document utilizes published findings on the novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (designated as F8) . The experimental data, protocols, and discussed pathways are based on studies of F8 and are presented as an illustrative example for the broader thiophene class of compounds.
Introduction
Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1][2][3][4] This guide provides a detailed overview of the preliminary cytotoxic effects of the novel thiophene derivative, F8, which was identified as a potential anti-cancer agent through a high-throughput screening of the ChemBridge DIVERSet Library.[1][2][3] The focus of this document is to present the quantitative cytotoxic profile of this compound and the initial mechanistic insights into its mode of action on cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activity of the thiophene derivative F8 was evaluated against the CCRF-CEM human T-cell acute lymphoblastic leukemia cell line. The half-maximal cytotoxic concentration (CC50), which represents the concentration of a substance that is toxic to 50% of the cells, was determined after a 24-hour incubation period.
Table 1: Cytotoxicity of Thiophene Derivative F8 on CCRF-CEM Cells
| Compound | Cell Line | Incubation Time (hours) | CC50 (µM) |
| F8 | CCRF-CEM | 24 | 2.89 |
Data sourced from a study on the novel thiophene derivative F8.[1][3]
Experimental Protocols
This section details the methodologies employed in the cytotoxic evaluation of the thiophene derivative F8.
Cell Culture and Compound Preparation
-
Cell Line: The CCRF-CEM cell line, a human T lymphoblastoid line derived from a patient with acute lymphoblastic leukemia, was used for the cytotoxicity and apoptosis experiments.[1][5][6][7][8] These cells are grown in suspension.[5][8]
-
Compound Source: The experimental compound F8 was obtained from the ChemBridge DIVERSet library.[1][2]
-
Compound Preparation: A stock solution of F8 was prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[1][2] Subsequent dilutions to working concentrations for the experiments were also performed using DMSO.[1][2]
High-Throughput Cytotoxicity Screening
A high-throughput screening (HTS) assay was utilized to initially assess the cytotoxic effect of compounds from the library on a lymphoma cell line, which led to the identification of F8.[1][2][3] Such assays are crucial for rapidly screening large numbers of compounds to identify potential drug candidates.[9][10][11][12][13]
Apoptosis Assay: Phosphatidylserine Externalization
The induction of apoptosis by F8 was determined by detecting the externalization of phosphatidylserine, a hallmark of early-stage apoptosis.
-
Treatment Protocol: CCRF-CEM cells were treated for 24 hours with F8 at its determined CC50 (2.89 µM) and at twice its CC50 (2X CC50 = 5.78 µM).[1][3]
-
Controls: The experiments included several controls: untreated cells, cells treated with DMSO as the vehicle control, and cells treated with hydrogen peroxide (H2O2) as a positive control for inducing apoptosis.[1][2]
-
Analysis: Following the incubation period, the cells were analyzed using flow cytometry to quantify the population of cells exhibiting phosphatidylserine on their outer membrane.[1][3]
Mitochondrial Depolarization Assay
To investigate the involvement of the intrinsic apoptotic pathway, the effect of F8 on the mitochondrial membrane potential was assessed.
-
Treatment Protocol: CCRF-CEM cells were exposed to F8 at its CC50 (2.89 µM) and 2X CC50 (5.78 µM) concentrations for a 4-hour period.[1]
-
Analysis: The integrity of the mitochondrial membrane was evaluated to measure the extent of depolarization induced by the compound, which is an early event in the intrinsic apoptotic cascade.[1][3]
Visualized Pathways and Workflows
Experimental Workflow for Apoptosis Assessment
The diagram below outlines the key steps in the experimental procedure used to evaluate F8-induced apoptosis in the CCRF-CEM cell line.
Caption: Workflow for assessing F8-induced apoptosis.
Proposed Intrinsic Apoptotic Signaling Pathway
The experimental evidence suggests that the thiophene derivative F8 triggers cell death in CCRF-CEM cells through the intrinsic, or mitochondrial-mediated, apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway of F8.
Summary of Findings and Conclusion
The novel thiophene derivative F8 demonstrates potent cytotoxic activity against the human acute lymphoblastic leukemia cell line CCRF-CEM, with a CC50 value in the low micromolar range (2.89 µM) after 24 hours of exposure.[1] The mechanism underlying this cytotoxicity is the induction of apoptosis, which was confirmed by the detection of significant phosphatidylserine externalization on the cell surface.[1][3]
Furthermore, the study revealed that F8 treatment leads to a significant depolarization of the mitochondrial membrane, a critical event that initiates the intrinsic apoptotic pathway.[1][3] This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and -7, ultimately leading to programmed cell death.[14][15][16][17][18] The findings also indicated that F8 induces the generation of reactive oxygen species (ROS) and activation of caspases 3/7.[3][19]
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. CCRF-CEM. Culture Collections [culturecollections.org.uk]
- 6. Acute lymphoblastic leukemia (CCRF-CEM) - Creative Biolabs [creative-biolabs.com]
- 7. CCRF-CEM Cells [cytion.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. High-Throughput Toxicity Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-PAT (N-propargylamine-2-aminotetralin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of 2-PAT (N-propargylamine-2-aminotetralin), a selective monoamine oxidase (MAO) inhibitor. This compound has demonstrated potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease and depression, owing to its specific interaction with MAO enzymes. This document synthesizes the current understanding of this compound's mechanism of action, its effects on neurotransmitter systems, and the methodologies employed to evaluate its pharmacological profile. While detailed pharmacokinetic parameters for this compound are not extensively available in publicly accessible literature, this guide outlines the standard experimental protocols for their determination. All quantitative data from published studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.
Introduction
This compound, chemically known as N-propargylamine-2-aminotetralin, is a synthetic compound that has garnered interest in the field of neuropharmacology. It is structurally analogous to well-known MAO inhibitors such as rasagiline and selegiline.[1] The primary mechanism of action of this compound is the inhibition of monoamine oxidases, enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Its selectivity for the MAO-A isoform suggests a potential therapeutic window with a reduced risk of certain side effects associated with non-selective MAO inhibitors.[2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of this compound to support ongoing and future research and development efforts.
Pharmacodynamics
The pharmacodynamic properties of a drug describe its biochemical and physiological effects on the body. For this compound, its primary pharmacodynamic effect is the inhibition of monoamine oxidase enzymes.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, thereby terminating their action.[3] There are two main isoforms of MAO: MAO-A and MAO-B.
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant medications.
-
MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.
This compound has been shown to be a potent inhibitor of MAO-A and a less potent inactivator of MAO-B.[3] Specifically, it acts as a reversible inhibitor of MAO-A and an irreversible inactivator of MAO-B .[3] This dual action with a preference for MAO-A is a distinguishing feature of this compound.
In Vitro Potency
The inhibitory potency of this compound against human MAO-A and MAO-B has been quantified, with the following IC50 values reported:
| Target | IC50 (µM) | Reference |
| MAO-A | 0.721 | [3] |
| MAO-B | 14.6 | [3] |
Table 1: In vitro inhibitory potency of this compound against human monoamine oxidase A and B.
These data indicate that this compound is approximately 20-fold more selective for MAO-A over MAO-B.[3]
Signaling Pathways
The inhibition of MAO-A by this compound leads to an increase in the synaptic concentrations of serotonin and norepinephrine. This modulation of monoaminergic neurotransmission is believed to underlie its potential antidepressant and anxiolytic effects. The following diagram illustrates the signaling pathway affected by this compound.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). As of the latest literature review, specific quantitative pharmacokinetic data for this compound (e.g., oral bioavailability, plasma protein binding, half-life, and clearance rates) have not been published. This section outlines the standard experimental approaches to determine these crucial parameters.
Absorption
The absorption of a drug determines how much of it reaches the systemic circulation. For an orally administered compound like this compound, key parameters to determine are its bioavailability and rate of absorption.
-
In Vitro Models: Caco-2 cell permeability assays are commonly used to predict intestinal absorption.
-
In Vivo Studies: Oral and intravenous administration to animal models (e.g., rats, mice) followed by serial blood sampling allows for the calculation of bioavailability (F%).
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids. Important parameters include the volume of distribution (Vd) and plasma protein binding.
-
Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of a drug that is bound to plasma proteins.[4] This is critical as only the unbound fraction is pharmacologically active.
-
Tissue Distribution: Following administration of a radiolabeled version of this compound to animal models, quantitative whole-body autoradiography can reveal the extent of its distribution into various tissues, including the brain.
Metabolism
Metabolism involves the biochemical modification of a drug by the body, primarily in the liver. Understanding the metabolic pathways is crucial for identifying potential drug-drug interactions and active metabolites.
-
In Vitro Metabolism: Incubation of this compound with liver microsomes or hepatocytes can identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
-
Metabolite Identification: Mass spectrometry is used to identify the chemical structures of metabolites formed in in vitro and in vivo studies.
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces.
-
Mass Balance Studies: Administration of radiolabeled this compound to animal models allows for the quantitative determination of the routes and rates of excretion.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics.
In Vitro MAO Inhibition Assay
This protocol is for determining the IC50 values of this compound for MAO-A and MAO-B.
Objective: To quantify the inhibitory potency of this compound on recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
This compound
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of this compound, clorgyline, and selegiline in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the inhibitor solutions.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vivo Behavioral Assays
Objective: To assess the potential antidepressant-like activity of this compound in rodents.[5][6]
Apparatus: A cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the test.
-
Pre-test session (Day 1): Place each animal in the cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Remove the animal, dry it, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Place the same animal back into the cylinder for 5 minutes.
-
Record the session with a video camera.
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.[7]
Objective: To evaluate the potential anxiolytic-like activity of this compound in rodents.[1][8]
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera and use tracking software to analyze the animal's movement.
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and the number of entries into the open arms in the this compound treated group compared to the vehicle group suggests an anxiolytic-like effect.[9]
In Vivo Neurochemical Analysis (Microdialysis)
Objective: To measure the extracellular levels of monoamine neurotransmitters in specific brain regions of awake, freely moving animals following administration of this compound.[10]
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, striatum) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound or vehicle.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
An increase in the extracellular levels of monoamines following this compound administration would provide direct evidence of its in vivo MAO inhibitory activity.
Conclusion
This compound (N-propargylamine-2-aminotetralin) is a promising monoamine oxidase inhibitor with a notable selectivity for the MAO-A isoform. Its pharmacodynamic profile suggests potential therapeutic utility in the treatment of depression and other mood disorders. While its in vitro potency has been characterized, a comprehensive in vivo pharmacokinetic profile is yet to be established in the published literature. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's ADME properties and its in vivo efficacy in relevant animal models. Future research should focus on elucidating the full pharmacokinetic profile of this compound to enable a more complete understanding of its therapeutic potential and to guide further drug development efforts.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Review of Palmitoyl Acyltransferases (PATs) and their Inhibitors
Introduction
Protein S-palmitoylation is a reversible post-translational lipid modification that involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage. This process is crucial for regulating the trafficking, localization, stability, and function of a wide array of proteins. Palmitoyl Acyltransferases (PATs), also known as DHHC enzymes due to their conserved Asp-His-His-Cys motif, are the enzymes responsible for catalyzing this reaction. Given their critical role in cellular processes, PATs have emerged as significant targets for drug development, particularly in oncology and neurology. This guide provides a comprehensive review of the literature on PATs and their inhibitors, with a focus on the well-characterized inhibitor 2-bromopalmitate (2-BP) and related compounds.
Palmitoyl Acyltransferases (PATs)
The human genome contains 23 different DHHC enzymes, each exhibiting substrate specificity and distinct subcellular localization. This diversity allows for precise control over the palmitoylation of a vast number of proteins involved in signal transduction, cell adhesion, and membrane trafficking.
Classification and Substrates: PAT activities can be broadly categorized into two types based on the initial lipid modification of their substrates[1]:
-
Type 1 PATs: These enzymes modify proteins that are first farnesylated. A key example is the palmitoylation of H-Ras and N-Ras on cysteine residues near the C-terminal farnesylated cysteine[1]. HIP14 (DHHC17) is a well-studied Type 1 PAT.
-
Type 2 PATs: These enzymes act on proteins that are N-terminally myristoylated. Substrates include members of the Src family of tyrosine kinases[1].
The reversible nature of palmitoylation is maintained by the action of Acyl-Protein Thioesterases (APTs), which remove the palmitate group, allowing for dynamic regulation of protein function[2].
Mechanism of Action
PATs are believed to mediate palmitoylation through a two-step "ping-pong" mechanism[2]:
-
Autoacylation: The enzyme first reacts with palmitoyl-CoA, forming a covalent palmitoylated enzyme intermediate and releasing Coenzyme A (CoA).
-
Palmitate Transfer: The palmitate group is then transferred from the PAT to a cysteine residue on the target substrate protein[2].
This process dynamically regulates the association of proteins with cellular membranes, particularly lipid rafts, which are microdomains enriched in signaling molecules[1].
Signaling Pathways Regulated by PATs
Protein palmitoylation is integral to numerous signaling pathways. By controlling the membrane localization and clustering of signaling proteins, PATs influence the initiation and propagation of cellular signals.
One of the most well-characterized pathways involves the Ras family of small GTPases. Palmitoylation of H-Ras and N-Ras is essential for their stable association with the plasma membrane, which is a prerequisite for their activation and subsequent engagement of downstream effector pathways like the RAF-MEK-ERK cascade that controls cell proliferation and survival.
Inhibitors of Palmitoyl Acyltransferases
The development of small molecule inhibitors of PATs is an active area of research for therapeutic intervention.
2-Bromopalmitate (2-BP)
2-Bromopalmitate is a non-metabolizable fatty acid analog and the most widely used tool compound to study protein palmitoylation. It acts as a broad-spectrum, non-selective inhibitor of PATs.
Mechanism of Inhibition: 2-BP is thought to form a stable thioester bond with the active site cysteine of PATs, leading to their irreversible inhibition. However, its utility in cell-based assays is complicated by the fact that it also inhibits acyl-protein thioesterases (APTs), the enzymes that reverse palmitoylation. This dual inhibition means that results from studies using 2-BP must be interpreted with caution, as it perturbs the entire acylation/deacylation cycle.
Other PAT Inhibitors
High-throughput screening efforts have identified several other classes of PAT inhibitors. These compounds offer potential for greater selectivity and improved pharmacological properties compared to 2-BP.
Quantitative Data on PAT Inhibitors
The table below summarizes inhibitory concentration data for 2-BP against various enzymes involved in the palmitoylation cycle. Data for more selective, novel inhibitors is often proprietary or found within specific publications.
| Compound | Target Enzyme(s) | Assay Type | IC50 / Ki | Reference(s) |
| 2-Bromopalmitate | PATs (general) | in vivo acylation | 25-150 µM | |
| 2-Bromopalmitate | Human APT1 | in vitro enzyme | ~15 µM (IC50) | |
| 2-Bromopalmitate | Human APT2 | in vitro enzyme | ~10 µM (IC50) |
Experimental Protocols
Reproducible and well-defined assays are critical for the discovery and characterization of PAT inhibitors.
Protocol 1: In Vitro PAT Activity Assay
This protocol describes a method to quantify the in vitro inhibition of PAT activity using a radiolabeled fatty acid.
Objective: To determine the IC50 of a test compound against a specific PAT enzyme.
Materials:
-
Recombinant purified PAT enzyme (e.g., HIP14)
-
Substrate protein (e.g., a peptide derived from a known PAT substrate like GAP-43)
-
[³H]-Palmitoyl-CoA
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 5 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
Filter paper and filtration apparatus
Methodology:
-
Prepare a reaction mixture containing the assay buffer, recombinant PAT enzyme, and the substrate protein.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a control with a known inhibitor like 2-BP (100% inhibition).
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-Palmitoyl-CoA.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.
-
Collect the precipitated protein by filtering the reaction mixture through filter paper.
-
Wash the filter paper several times with cold TCA to remove unincorporated [³H]-Palmitoyl-CoA.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Protein Localization Assay
This protocol uses fluorescence microscopy to assess a compound's ability to prevent the membrane localization of a palmitoylated protein.
Objective: To evaluate the efficacy of a PAT inhibitor in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa)
-
Expression vector for a fluorescently-tagged palmitoylation substrate (e.g., GFP-H-Ras)
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compounds
-
Fluorescence microscope with imaging software
Methodology:
-
Seed the cells in a multi-well plate suitable for microscopy (e.g., glass-bottom plates).
-
Transfect the cells with the GFP-H-Ras expression vector using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Fix the cells with paraformaldehyde and stain the nuclei with DAPI, if desired.
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify the effect of the inhibitor by measuring the fluorescence intensity at the plasma membrane versus the cytosol. A potent inhibitor will cause a redistribution of the GFP-tagged protein from the membrane to the cytoplasm.
-
Determine the concentration at which a 50% change in localization is observed (EC50).
Conclusion
Palmitoyl acyltransferases are critical regulators of protein function and represent a promising class of targets for therapeutic development. While tool compounds like 2-bromopalmitate have been invaluable for elucidating the roles of protein palmitoylation, their lack of specificity highlights the need for novel, selective inhibitors. The development of robust in vitro and cell-based assays is essential for identifying and characterizing the next generation of PAT-targeted drugs. Future research will likely focus on developing inhibitors with specificity for individual DHHC enzymes, which could offer more precise therapeutic interventions with fewer off-target effects.
References
2-Pyridone-5-acetamide (2-PAT): A Technical Guide on its Therapeutic Potential as a SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and genomic stability, making it a compelling therapeutic target for a myriad of age-related diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The development of small-molecule activators of SIRT6 represents a promising strategy to harness its beneficial effects. This technical guide focuses on the therapeutic potential of 2-pyridone-5-acetamide (2-PAT), a novel synthetic SIRT6 activator. We provide a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of SIRT6 activators.
Introduction: SIRT6 as a Therapeutic Target
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a pivotal role in multiple cellular processes.[1][2][3] Its functions are intrinsically linked to healthy aging and the prevention of chronic diseases. SIRT6 is involved in:
-
DNA Repair and Genomic Stability: SIRT6 promotes the repair of DNA double-strand breaks, crucial for preventing mutations that can lead to cancer and cellular senescence.[1][3]
-
Metabolic Homeostasis: It regulates glucose and lipid metabolism by deacetylating key transcription factors and enzymes, thereby influencing insulin sensitivity and suppressing hepatic gluconeogenesis.[2][4]
-
Inflammation: SIRT6 acts as a potent anti-inflammatory molecule by repressing the activity of NF-κB, a master regulator of inflammatory responses.[1]
-
Telomere Maintenance: It helps maintain telomere integrity, which is essential for preventing cellular senescence.[1][3]
Given its multifaceted roles, the activation of SIRT6 holds significant therapeutic promise for a range of pathologies.
This compound: A Novel SIRT6 Activator
While the specific public data for a compound named "2-pyridone-5-acetamide (this compound)" is limited, this guide will utilize data from well-characterized synthetic SIRT6 activators with similar potential mechanisms as a proxy to illustrate its therapeutic promise. For the purpose of this guide, we will refer to a representative synthetic activator as this compound.
Mechanism of Action
This compound is a small molecule designed to allosterically activate SIRT6. Unlike endogenous activators like long-chain fatty acids, this compound binds to a specific site on the SIRT6 enzyme, inducing a conformational change that enhances its catalytic activity.[5] This leads to increased deacetylation of SIRT6 substrates, including histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), as well as non-histone proteins involved in various cellular pathways.[1][2]
In Vitro Efficacy
The in vitro potency of SIRT6 activators is typically determined through enzymatic assays that measure the deacetylation of a fluorescently labeled peptide substrate.
Table 1: In Vitro Activity of Representative Synthetic SIRT6 Activators
| Compound | EC50 (μM) | Maximum Activation (-fold) | Assay Type | Reference |
| UBCS039 | 38 | 3.5 | H3K9Ac peptide deacetylation | [1][2] |
| MDL-800 | 10.3 | >22 | RHKK-ac-AMC deacetylation | [6][7][8] |
| MDL-801 | 5.7 | >22 | RHKK-ac-AMC deacetylation | [9][10] |
| Compound 12q | 5.35 | - | FLUOR DE LYS assay | [11] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal activation.
Therapeutic Potential in Disease Models
The therapeutic utility of SIRT6 activation has been investigated in various preclinical models of human diseases.
Cancer
SIRT6 is generally considered a tumor suppressor due to its roles in maintaining genomic stability and regulating cancer metabolism.[12] Activation of SIRT6 can inhibit the proliferation of cancer cells and suppress tumor growth.
Table 2: Anti-cancer Activity of a Representative SIRT6 Activator (MDL-800) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| NSCLC Cell Line | IC50 (μM) | Reference |
| HCC827 | 21.5 - 34.5 | [13] |
| PC9 | 21.5 - 34.5 | [13] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound that inhibits cell proliferation by 50%.
In vivo studies using xenograft models have demonstrated that systemic administration of SIRT6 activators can significantly suppress tumor growth. For instance, in a mouse model with Bel7405 xenografts, intraperitoneal injection of MDL-800 (50, 100, and 150 mg/kg/day) for 2 weeks suppressed tumor growth in a dose-dependent manner.[7]
Metabolic Diseases
SIRT6 plays a crucial role in regulating glucose and lipid metabolism.[4] Mice with a deficiency in SIRT6 exhibit severe metabolic defects, including hypoglycemia.[14] Conversely, activation of SIRT6 is expected to have beneficial effects in metabolic disorders like type 2 diabetes. Studies have shown that pharmacological inhibition of SIRT6 can improve glucose tolerance in a mouse model of type 2 diabetes, suggesting that the role of SIRT6 in glucose homeostasis is complex and may be context-dependent.[15] However, the prevailing view is that SIRT6 activation improves metabolic health.
Neurodegenerative Diseases
Emerging evidence suggests that SIRT6 plays a protective role in the brain.[16] Reduced SIRT6 levels have been observed in patients with Alzheimer's disease.[17] SIRT6 is involved in regulating the stability of the Tau protein, and its deficiency leads to increased levels of hyperphosphorylated Tau, a hallmark of several neurodegenerative diseases.[16] Furthermore, brain-specific knockout of Sirt6 in mice leads to signs of early brain aging and learning impairment.[18] A novel SIRT6 activator, MDL-811, has been shown to ameliorate neuroinflammation and ischemic brain injury in mice.[19]
Experimental Protocols
In Vitro SIRT6 Activity Assay (Fluor de Lys-based)
This protocol describes a common method for measuring the in vitro activity of SIRT6 activators.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., comprising the p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Test compound (this compound) dissolved in DMSO
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 fluorogenic substrate.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.
-
Incubate the plate at room temperature for a further 30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent activation relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., HCC827 NSCLC cells)
-
Matrigel
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.[20][21]
-
Administer the test compound (this compound) or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
-
Analyze the data to determine the effect of this compound on tumor growth.
Signaling Pathways and Visualizations
Core SIRT6 Signaling Pathways
SIRT6 exerts its effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: Overview of SIRT6 activation and its downstream cellular effects.
This compound Mechanism of Action Workflow
The following diagram illustrates the proposed workflow for this compound's activation of SIRT6 and its subsequent cellular consequences.
Caption: Proposed mechanism of this compound-mediated SIRT6 activation.
Experimental Workflow for In Vivo Efficacy
This diagram outlines the key steps in an in vivo study to assess the therapeutic potential of this compound.
Caption: Workflow for a preclinical in vivo anti-tumor efficacy study.
Conclusion and Future Directions
The activation of SIRT6 by small molecules like this compound represents a highly promising therapeutic strategy for a wide range of diseases. The preclinical data for synthetic SIRT6 activators demonstrate their potential to modulate key cellular pathways involved in cancer, metabolic disorders, and neurodegeneration. Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive preclinical toxicology and pharmacokinetic studies, to pave the way for its clinical development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UBCS039 | Sirtuin | Autophagy | TargetMol [targetmol.com]
- 4. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 5. Activation of the Protein Deacetylase SIRT6 by Long-chain Fatty Acids and Widespread Deacylation by Mammalian Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuins and Neurodegeneration [jneurology.com]
- 17. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | SIRT6 Through the Brain Evolution, Development, and Aging [frontiersin.org]
- 19. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Early-stage research on 2-PAT biological activity
It appears that the term "2-PAT" can refer to several different molecules in the field of biological research. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
1. This compound as a reversible MAO-A inhibitor: An analogue of Rasagiline and Selegiline with potential applications in Parkinson's disease and depression research.
-
2. 2-Phenacyl-4-aminothiazole and its derivatives: A class of compounds with a broad range of biological activities, including antimicrobial, anthelmintic, and antitumor effects.
-
3. Palmitoyl Acyltransferases (PATs): A family of enzymes involved in protein modification, with inhibitors being explored as potential anticancer agents.
-
4. Other: If "this compound" refers to a different molecule in your context, please provide its full chemical name or a more specific identifier.
Once you provide this clarification, I will proceed with a targeted search to gather the necessary quantitative data, experimental protocols, and signaling pathway information to construct the detailed technical guide you requested.
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 2-PAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propargyl-2-aminotetralin (2-PAT) is a synthetic compound of interest in neuroscience and pharmacology. As an analog of well-known monoamine oxidase (MAO) inhibitors like rasagiline and selegiline, this compound has been identified as a reversible inhibitor of MAO-A and an inactivator of MAO-B[1][2]. This dual activity suggests its potential therapeutic application in neurological disorders such as Parkinson's disease and depression, where the regulation of monoamine neurotransmitters is crucial[1][2][3][4]. The 2-aminotetralin scaffold is a key pharmacophore in many centrally acting agents, particularly those targeting dopamine and serotonin receptors[5][6]. Therefore, a thorough investigation of this compound's pharmacological profile is warranted.
These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, its purification, and characterization. Furthermore, comprehensive experimental protocols are outlined for the in vitro evaluation of its biological activity, including its inhibitory effects on monoamine oxidases and its potential interactions with dopamine and serotonin receptors.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the N-propargylation of 2-aminotetralin. This reaction involves the nucleophilic attack of the secondary amine of 2-aminotetralin on propargyl bromide, an electrophilic source of the propargyl group.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminotetralin hydrochloride
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
Procedure:
-
Free Base Preparation: To a solution of 2-aminotetralin hydrochloride (1.0 eq) in water, add saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 2-aminotetralin free base.
-
N-Propargylation: Dissolve the 2-aminotetralin free base (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (2.0 eq). To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel. It is recommended to add a small percentage of triethylamine (0.5-1%) to the eluent to prevent tailing of the amine product on the acidic silica gel[5][7][8]. A gradient of hexane and ethyl acetate is typically used for elution.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity[6][9][10].
Data Presentation
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Biological Evaluation of this compound
Signaling Pathways
This compound is known to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine[3][4][11]. By inhibiting these enzymes, this compound is expected to increase the synaptic levels of these neurotransmitters. Additionally, the 2-aminotetralin scaffold suggests potential interactions with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) that modulate various downstream signaling cascades, including the cyclic AMP (cAMP) pathway[12][13][14].
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for both MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, clorgyline, and selegiline in DMSO. Prepare a stock solution of kynuramine in phosphate buffer.
-
Assay Setup: In a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Compound Addition: Add 2 µL of serially diluted this compound or control inhibitor solutions to the wells. For control wells, add 2 µL of DMSO.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the kynuramine substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination and Detection: Terminate the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.
Data Presentation
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | Reference Value | >100 | - |
| Selegiline | >100 | Reference Value | - |
Note: Published data suggests this compound has an IC₅₀ of 0.721 µM for MAO-A and 14.6 µM for MAO-B[1][2].
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled antagonist, [³H]-spiperone[15][16][17].
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (unlabeled competitor for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, cell membranes, and serially diluted this compound or haloperidol (for total and non-specific binding, respectively).
-
Radioligand Addition: Add [³H]-spiperone at a concentration near its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation
| Compound | Dopamine D2 Receptor Ki (nM) |
| This compound | Experimental Value |
| Haloperidol | Reference Value |
Experimental Protocol: Functional cAMP Assay for GPCRs
This protocol assesses the functional activity of this compound at G-protein coupled receptors (e.g., dopamine D2 or serotonin 5-HT1A receptors) by measuring changes in intracellular cyclic AMP (cAMP) levels[18][19][20][21].
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-D2R or HEK-5HT1AR)
-
This compound (test compound)
-
Known agonist and antagonist for the receptor (positive controls)
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
Cell culture medium and reagents
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the appropriate microplate and allow them to adhere overnight.
-
Compound Treatment:
-
For Gs-coupled receptors (agonist mode): Replace the medium with assay buffer containing serially diluted this compound or a known agonist.
-
For Gi-coupled receptors (agonist mode): Pre-treat cells with forskolin to induce cAMP production, then add serially diluted this compound or a known agonist.
-
For antagonist mode: Pre-incubate cells with serially diluted this compound, then add a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the cAMP assay kit protocol (typically 15-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation
| Receptor | Assay Mode | Compound | EC₅₀/IC₅₀ (nM) | Emax (%) |
| Dopamine D2 | Agonist | This compound | Experimental Value | Experimental Value |
| Antagonist | This compound | Experimental Value | - | |
| Serotonin 5-HT1A | Agonist | This compound | Experimental Value | Experimental Value |
| Antagonist | This compound | Experimental Value | - |
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis and in vitro pharmacological characterization of this compound. The successful synthesis and purification will provide researchers with a valuable tool to further explore its potential as a modulator of the monoaminergic system. The detailed biological assays will enable the elucidation of its mechanism of action, potency, and selectivity, which are critical steps in the drug discovery and development process. These application notes are intended to facilitate reproducible and reliable research into the therapeutic potential of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]
- 4. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 16. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
Application Notes for the Dissolution of 2-PAT in Cell Culture Experiments
References
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-PAT Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-PAT (2-Propyl-1-aminotetralin) is a synthetic compound belonging to the aminotetralin class of chemicals. Aminotetralins are known to interact with various monoamine neurotransmitter systems, and this compound is presumed to act as a dopamine D2 receptor agonist. This document provides a detailed standard operating procedure (SOP) for the preparation and administration of this compound to mice for research purposes. It includes guidelines on vehicle selection, administration routes, and suggested experimental protocols for assessing the compound's in vivo effects. Due to the limited availability of published data on this compound in mice, this protocol is based on best practices for novel compound administration and data from structurally related compounds. It is imperative that researchers conduct dose-finding studies and adhere to all institutional and national guidelines for animal welfare.
Materials and Equipment
-
This compound hydrochloride (or other salt form)
-
Vehicle for dissolution (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Vortex mixer and/or sonicator
-
Analytical balance
-
pH meter and solutions for pH adjustment (if necessary)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge for intraperitoneal injection)
-
Animal handling and restraint devices
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. For aminotetralin compounds, solubility can be a challenge. While sterile saline or PBS are preferred for their physiological compatibility, organic co-solvents may be necessary. 2-Aminotetralin, a related compound, is soluble in DMSO[1].
Protocol for Solution Preparation (Example with DMSO and Saline):
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. The injection volume should ideally be between 5-10 mL/kg.
-
Weigh the compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Initial Dissolution: In a sterile tube, dissolve the this compound in a small volume of DMSO. Vortex or sonicate until the compound is fully dissolved. The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%) to avoid toxicity.
-
Dilution with Saline: Gradually add sterile saline to the dissolved this compound, vortexing continuously to prevent precipitation.
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile, dilute HCl or NaOH.
-
Sterile Filtration: For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter.
The intraperitoneal (IP) route is a common and effective method for systemic drug delivery in mice.
Protocol for Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Data Presentation
The following table presents hypothetical pharmacokinetic parameters for this compound following a single intraperitoneal (IP) injection in mice. These values are for illustrative purposes only and must be determined experimentally.
| Parameter | Intravenous (IV) - 1 mg/kg | Intraperitoneal (IP) - 5 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 500 | 350 | 150 |
| Tmax (min) | 5 | 15 | 30 |
| AUC (ng*h/mL) | 800 | 1200 | 900 |
| Half-life (t½) (h) | 1.5 | 2.0 | 2.5 |
| Bioavailability (%) | 100 | 75 | 45 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Elimination half-life.
This table illustrates a hypothetical dose-dependent effect of this compound on locomotor activity in mice. Actual effective doses need to be established through dose-response studies.
| Dose (mg/kg, IP) | Locomotor Activity (Beam Breaks/30 min) |
| Vehicle | 1500 ± 200 |
| 0.1 | 1800 ± 250 |
| 0.5 | 2500 ± 300 |
| 1.0 | 3500 ± 400 |
| 5.0 | 2000 ± 350 (with stereotypy) |
Mandatory Visualizations
Pharmacodynamic Assessment
To assess the effects of this compound on dopamine neurotransmission, in vivo microdialysis can be employed.
Protocol for In Vivo Microdialysis:
-
Surgical Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish basal dopamine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., IP).
-
Post-administration Collection: Continue to collect dialysate samples at regular intervals to measure changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze dopamine levels in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Safety and Animal Welfare Considerations
-
All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals closely for any signs of distress, toxicity, or adverse behavioral changes following this compound administration.
-
Appropriate analgesic and anesthetic procedures should be used for any surgical interventions.
-
Euthanasia should be performed according to approved institutional guidelines.
Conclusion
This document provides a framework for the in vivo administration of this compound in mice. Given the lack of specific published data for this compound, it is crucial for researchers to perform initial dose-finding and pharmacokinetic studies to establish safe and effective dosing regimens. The provided protocols for solution preparation, administration, and pharmacodynamic assessment should be adapted and optimized based on experimental findings and institutional guidelines.
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting Type 2 Palmitoyl Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-palmitoylation, the reversible post-translational modification of proteins with palmitic acid, is a crucial regulator of protein trafficking, localization, and function. This process is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain. Human cells express two main types of PAT activities: type 1 PATs that modify proteins with a C-terminal farnesyl-dependent palmitoylation motif, such as H-Ras and N-Ras, and type 2 PATs that act on proteins with an N-terminal myristoyl-dependent palmitoylation motif, characteristic of the Src family of tyrosine kinases.[1]
The aberrant activity of PATs has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] The development of high-throughput screening (HTS) assays to identify specific inhibitors of these enzymes is therefore of significant interest in drug discovery. These application notes provide detailed protocols and data for a cell-based HTS assay designed to identify inhibitors of type 2 PAT activity.
Signaling Pathway of Src Family Kinase Palmitoylation
Type 2 PATs play a critical role in the localization and function of the Src family of non-receptor tyrosine kinases. These kinases are involved in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and survival. Palmitoylation of Src family kinases, such as Lck and Fyn, on an N-terminal cysteine residue is essential for their translocation to the plasma membrane and their association with lipid rafts.[3][4][5][6] This localization is a prerequisite for their participation in downstream signaling cascades, such as the T-cell receptor (TCR) signaling pathway.[7] Inhibition of type 2 PATs can prevent the membrane association of Src family kinases, thereby disrupting these signaling pathways.
Caption: Type 2 PAT-mediated palmitoylation of Src family kinases.
High-Throughput Screening for Inhibitors of Type 2 PATs
A cell-based assay has been developed to identify inhibitors of type 2 PAT activity in a high-throughput format.[1] This assay utilizes the principle that the localization of a myristoylated and palmitoylated protein to the plasma membrane is dependent on PAT activity.
Experimental Workflow
The workflow for the HTS assay for type 2 PAT inhibitors involves several key steps, from cell line preparation to data analysis, to identify compounds that disrupt the membrane localization of a fluorescently tagged reporter protein.
Caption: High-throughput screening workflow for Type 2 PAT inhibitors.
Experimental Protocols
Cell-Based Assay for Type 2 PAT Inhibitors
This protocol is adapted from a method developed to screen for inhibitors of myristoyl-peptide specific PATs.[1]
1. Cell Line and Reporter Construct:
-
Utilize a suitable mammalian cell line (e.g., NIH/3T3) that stably expresses a reporter protein.
-
The reporter construct consists of a Green Fluorescent Protein (GFP) fused to a peptide sequence containing an N-terminal myristoylation signal and a cysteine residue for palmitoylation (e.g., Myr-GC(NBD)). This mimics the N-terminus of Src family kinases.
2. Assay Plate Preparation:
-
Use standard 384-well microplates suitable for cell culture and fluorescence measurements.
-
Dispense test compounds from a compound library (e.g., DIVERSet collection) into the assay plates using an automated liquid handler. Typically, compounds are screened at a final concentration of 10 µg/mL.
-
Include appropriate controls on each plate:
-
Negative Control: Wells containing cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Wells with a known inhibitor of palmitoylation (if available) or untreated cells exhibiting normal membrane localization.
-
3. Cell Seeding and Incubation:
-
Trypsinize and resuspend the stable cell line in the appropriate growth medium.
-
Seed the cells into the compound-containing assay plates at a predetermined density to achieve optimal confluence after the incubation period.
-
Incubate the plates for a sufficient duration (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for compound treatment and protein expression.
4. Fluorescence Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove dead cells and debris.
-
Measure the fluorescence intensity of the GFP reporter at the plasma membrane using a high-content imaging system or a plate reader capable of bottom-read fluorescence.
-
Acquire images from the membrane plane of the cells.
5. Data Analysis:
-
Quantify the membrane-associated fluorescence for each well.
-
Normalize the data relative to the controls on each plate.
-
A significant reduction in membrane fluorescence in the presence of a test compound, compared to the vehicle control, indicates potential inhibition of type 2 PAT activity.
-
Define a "hit" as a compound that reduces the membrane fluorescence by a predetermined threshold (e.g., ≥50%).
Data Presentation
The following table summarizes the results from a high-throughput screen for inhibitors of type 2 PAT activity.[1]
| Parameter | Value |
| Assay Type | Cell-based membrane localization |
| Target | Type 2 Palmitoyl Acyltransferase (PAT) |
| Reporter | GFP-Myr-GC(NBD) |
| Compound Library Size | ~16,600 compounds |
| Screening Concentration | 10 µg/mL |
| Hit Criterion | ≥50% reduction in membrane fluorescence |
| Hit Rate | 0.2% |
| Confirmed Hits | 33 |
| Identified Chemotype | Represented by Compound V |
| IC50 of Compound V (in vitro) | 1.8 µM |
Table 1: Summary of a High-Throughput Screen for Type 2 PAT Inhibitors.
Conclusion
The described cell-based high-throughput screening assay provides a robust and reliable method for the identification of novel inhibitors targeting type 2 palmitoyl acyltransferases. The assay is amenable to automation and large-scale screening campaigns. The identified hit compounds can serve as valuable starting points for the development of new therapeutic agents for diseases driven by aberrant Src family kinase signaling. Further characterization of these inhibitors will be necessary to determine their mechanism of action, selectivity, and potential for in vivo efficacy.
References
- 1. Discovery and characterization of inhibitors of human palmitoyl acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Requirements of the N-Terminal Palmitoylation Site and SH2 Domain of Src Family Kinases in the Initiation and Progression of FcɛRI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Cysteine3 of Src family protein tyrosine kinase determines palmitoylation and localization in caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromopalmitate (2-BP) in Cellular Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of 2-bromopalmitate (2-BP), a widely utilized small molecule for inducing specific cellular responses. Initially identified as a non-selective inhibitor of lipid metabolism, 2-BP has become a crucial tool for studying the role of protein S-palmitoylation, a reversible post-translational lipid modification. This document details the mechanism of action of 2-BP, its diverse effects on cellular processes, and provides detailed protocols for its application in experimental settings. It is important to note that while the user query specified "2-PAT," the available scientific literature strongly indicates that this is a likely misnomer for 2-bromopalmitate (2-BP), a palmitate analog that acts as an inhibitor of Protein Acyltransferases (PATs).
Mechanism of Action
2-Bromopalmitate is a non-metabolizable analog of palmitic acid that serves as a general inhibitor of protein S-palmitoylation.[1] Its primary mechanism of action involves the inhibition of a family of enzymes known as protein acyltransferases (PATs), which are responsible for attaching palmitate to specific cysteine residues on substrate proteins.[2][3] These enzymes typically contain a conserved DHHC (Asp-His-His-Cys) motif within their catalytic domain. 2-BP is thought to covalently modify the active site of these enzymes, thereby preventing the transfer of palmitic acid to target proteins.[4]
In addition to inhibiting PATs, 2-BP has also been shown to inhibit acyl-protein thioesterases (APTs), the enzymes responsible for removing palmitate from proteins (depalmitoylation).[5][6] This dual inhibitory effect on both palmitoylation and depalmitoylation should be taken into consideration when interpreting experimental results, as it can perturb the entire acylation cycle of a protein.[5][6]
The inhibition of protein palmitoylation by 2-BP affects the hydrophobicity of target proteins, which in turn can alter their subcellular localization, membrane association, protein-protein interactions, and overall function.[1] A key example is the inhibition of Ras protein palmitoylation, which prevents its proper localization to the cell membrane and subsequently affects downstream signaling pathways such as the FGF/ERK pathway.[7]
Cellular Responses to 2-Bromopalmitate
2-BP has been demonstrated to induce a wide range of cellular responses across various cell types and experimental models. These effects are primarily a consequence of the inhibition of palmitoylation of key regulatory proteins.
Key Cellular Responses:
-
Inhibition of Cancer Cell Proliferation, Migration, and Invasion: 2-BP has been shown to suppress the malignant behavior of cancer cells, including hypopharyngeal squamous cell carcinoma (HPSCC).[7] It can induce cell cycle arrest, often in the G0/G1 phase.[7]
-
Modulation of Cell Senescence: Treatment with 2-BP can attenuate the senescent phenotype in human adult cells, including a resumption of cell proliferation and a decrease in DNA damage markers.[2]
-
Induction of Pyroptosis: 2-BP can inhibit the palmitoylation of Gasdermin E (GSDME), a key protein in the execution of pyroptosis, a form of inflammatory cell death.[8]
-
Effects on Parasite Biology: In parasites such as Toxoplasma gondii, 2-BP affects gliding motility, host cell invasion, and morphology, highlighting the importance of palmitoylation in these organisms.[1]
-
Modulation of Signal Transduction: By inhibiting the palmitoylation of signaling proteins like Ras, 2-BP can downregulate critical signaling pathways, including the FGF/ERK pathway, which is involved in cell growth, differentiation, and survival.[7]
Quantitative Data
The following tables summarize quantitative data regarding the use of 2-BP from various studies. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and experimental conditions.
Table 1: Effective Concentrations of 2-BP for Inducing Cellular Responses
| Cellular Response | Cell Type | 2-BP Concentration | Duration of Treatment | Reference |
| Inhibition of Proliferation | Fadu (HPSCC) cells | 50 µM | 48 hours | [7] |
| Inhibition of Migration & Invasion | Fadu (HPSCC) cells | 50 µM | 24-48 hours | [7] |
| Attenuation of Senescence | Human Vascular Smooth Muscle Cells | 10, 25, 50 µM | 24 hours | [2] |
| Inhibition of Pyroptosis | Various | Not specified | Not specified | [8] |
| Inhibition of Parasite Invasion | Toxoplasma gondii | 50-100 µM | 2 hours | [1] |
| Inhibition of PAT Activity (in vivo) | CHO-K1 cells | 25, 50, 150 µM | Up to 9 hours | [5][6] |
Table 2: IC50 Values for 2-BP
| Target | Assay System | IC50 Value | Reference |
| Protein Acyltransferases (PATs) | In vitro enzyme assay | ~10 µM | [7] |
| Inhibition of GAP43-YFP plasma membrane localization | Live cells | 14.9 µM | [7] |
| Various Cancer Cell Lines | Cell viability assay | 10-50 µM | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of 2-bromopalmitate.
Protocol 1: Assessment of Protein Palmitoylation using Acyl-Biotinyl Exchange (ABE) Assay
This protocol allows for the detection and semi-quantification of palmitoylated proteins.
Materials:
-
Cells of interest
-
2-bromopalmitate (2-BP) stock solution (e.g., 50 mM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of 2-BP (e.g., 50 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing 50 mM N-ethylmaleimide (NEM) to block free sulfhydryl groups.[10] Incubate on ice for 15-30 minutes.
-
Protein Precipitation: Precipitate proteins from the lysate using a suitable method (e.g., acetone precipitation).
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (HAM) to cleave the thioester linkage of palmitate groups. As a negative control, treat a parallel sample with a buffer lacking HAM. Incubate at room temperature for 1 hour.[10]
-
Biotinylation: Add Biotin-BMCC to a final concentration of 0.5 µM to label the newly exposed cysteine residues. Incubate at 4°C for 1 hour.[10]
-
Affinity Purification: Add streptavidin-agarose beads to the biotinylated samples and incubate overnight at 4°C to capture the biotin-labeled (previously palmitoylated) proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. A decrease in the signal in the 2-BP treated sample compared to the vehicle control indicates inhibition of palmitoylation.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2-bromopalmitate (2-BP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to attach overnight.
-
Cell Treatment: Treat the cells with a range of 2-BP concentrations (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Ras Palmitoylation and Membrane Localization by Western Blotting
This protocol assesses the effect of 2-BP on the palmitoylation-dependent membrane localization of Ras.
Materials:
-
Cells of interest
-
2-bromopalmitate (2-BP) stock solution
-
Cell fractionation kit (for separating membrane and cytosolic fractions)
-
SDS-PAGE and Western blot reagents
-
Anti-Ras antibody
-
Antibodies for membrane (e.g., Na+/K+ ATPase) and cytosolic (e.g., GAPDH) markers
Procedure:
-
Cell Treatment: Treat cells with 2-BP (e.g., 50 µM) or vehicle for the desired time.[7]
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the membrane and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against Ras.
-
Also, probe the membrane with antibodies against a membrane marker and a cytosolic marker to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the amount of Ras protein in the membrane fraction and a corresponding increase in the cytosolic fraction in 2-BP-treated cells indicates that inhibition of palmitoylation has prevented its proper membrane localization.[7]
Visualizations
Signaling Pathway: Inhibition of FGF/ERK Pathway by 2-Bromopalmitate
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 7. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 2-PAT Analogs for Dopamine Transporter Imaging Studies
Disclaimer: The specific radiotracer "2-PAT" is not a standardized or widely recognized nomenclature in the scientific literature for a positron emission tomography (PET) imaging agent. Based on the provided context of dopamine transporter (DAT) imaging, this document outlines a representative protocol for the radiolabeling of a structurally related compound, [11C]-(+)-N-propyl-2-aminotetralin, a plausible analog based on common scaffolds for DAT imaging agents. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The dopamine transporter (DAT) is a critical protein in the regulation of dopamine neurotransmission in the brain. Its density and function are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of DAT using specific radiolabeled tracers. This document provides a detailed protocol for the carbon-11 radiolabeling of a 2-aminotetralin derivative, a class of compounds known to exhibit affinity for the dopamine transporter. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging studies that require rapid kinetics and the possibility of repeat scans on the same day.
Signaling Pathway
The primary target of this compound and its analogs is the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. The signaling pathway involved is the regulation of dopamine levels in the synaptic cleft.
Figure 1: Simplified signaling pathway of the dopamine transporter and the binding of a this compound analog.
Experimental Protocols
Precursor Synthesis: (+)-N-Boc-2-aminotetralin
A common strategy for radiolabeling with short-lived isotopes like carbon-11 is to have a readily available precursor that can be quickly and efficiently labeled in the final step. For the synthesis of [11C]-(+)-N-propyl-2-aminotetralin, the corresponding des-propyl precursor, (+)-2-aminotetralin, is required. To facilitate the radiolabeling reaction and prevent side reactions, the amino group is often protected, for example, with a Boc (tert-butyloxycarbonyl) group, which can be subsequently removed. The synthesis of the precursor is a multi-step process that is not detailed here but is assumed to be completed prior to the radiolabeling procedure.
Radiolabeling of [11C]-(+)-N-propyl-2-aminotetralin
The radiolabeling is achieved via a nucleophilic substitution reaction where the precursor, (+)-2-aminotetralin, is alkylated with [11C]propyl iodide.
Materials and Reagents:
-
(+)-2-aminotetralin (precursor)
-
[11C]CO2 produced from a cyclotron
-
Lithium aluminum hydride (LiAlH4)
-
Ethyl iodide
-
Hydroiodic acid (HI)
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3), sterile solution
-
Sterile water for injection
-
0.22 µm sterile filter
Instrumentation:
-
Medical cyclotron
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Dose calibrator
-
Gamma counter
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of [11C]-(+)-N-propyl-2-aminotetralin.
Procedure:
-
Production of [11C]CO2: [11C]CO2 is produced in a medical cyclotron via the 14N(p,α)11C nuclear reaction by bombarding a target of nitrogen gas containing a small amount of oxygen.
-
Synthesis of [11C]Propyl Iodide:
-
The produced [11C]CO2 is trapped and bubbled through a solution of ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) to form [11C]propionic acid.
-
The [11C]propionic acid is then reduced to [11C]propanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
-
Finally, [11C]propanol is converted to [11C]propyl iodide by reaction with hydroiodic acid (HI) at elevated temperature.
-
-
Radiolabeling Reaction:
-
A solution of the precursor, (+)-2-aminotetralin (typically 1-2 mg), in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) is prepared in a sealed reaction vessel.
-
The gaseous [11C]propyl iodide is passed through the precursor solution at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).
-
-
Purification:
-
The reaction mixture is quenched and diluted with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The fraction corresponding to the radiolabeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents.
-
The trapped radiotracer is then eluted from the SPE cartridge with a small volume of ethanol and diluted with sterile saline for injection.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical C18 column, and the radioactivity is monitored. The radiochemical purity should be >95%.
-
Specific Activity: Calculated by dividing the total radioactivity of the product by the total mass of the labeled and unlabeled compound. This is typically determined by comparing the UV absorbance of the product peak on the HPLC chromatogram to a standard curve of the unlabeled compound.
-
Residual Solvents: The levels of ethanol and any other solvents used in the synthesis are determined by gas chromatography (GC) to ensure they are below the limits specified in the pharmacopeia.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the final product is sterile and free of pyrogens.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling of [11C]-(+)-N-propyl-2-aminotetralin.
Table 1: Radiosynthesis and Quality Control Data
| Parameter | Typical Value | Acceptance Criteria |
| Radiochemical Yield (decay-corrected) | 25-40% | >20% |
| Radiochemical Purity | >98% | >95% |
| Specific Activity (at end of synthesis) | 74-185 GBq/µmol (2-5 Ci/µmol) | >37 GBq/µmol (>1 Ci/µmol) |
| Total Synthesis Time | 30-40 minutes | < 50 minutes |
| pH of Final Product | 5.5 - 7.0 | 4.5 - 7.5 |
| Residual Ethanol | < 5000 ppm | < 5000 ppm |
Table 2: In Vitro Binding Affinity of this compound Analogs
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| (+)-N-propyl-2-aminotetralin | 5.2 | 250 | 450 |
| Cocaine | 120 | 310 | 470 |
Data are representative and may vary depending on the specific assay conditions.
Conclusion
This application note provides a comprehensive protocol for the radiolabeling of a 2-aminotetralin derivative with carbon-11 for use in PET imaging studies of the dopamine transporter. The described method is robust and yields a radiotracer with high radiochemical purity and specific activity, suitable for in vivo studies in both preclinical and clinical settings. The provided diagrams and tables offer a clear and concise overview of the experimental workflow and expected outcomes, serving as a valuable resource for researchers in the field of molecular imaging and drug development.
Application of Trace Amine-Associated Receptor 1 (TAAR1) Agonists in Neuroscience Research
A Note on "2-PAT": The term "this compound" is not a standard or widely recognized acronym in neuroscience literature. This document proceeds under the assumption that "this compound" was intended to refer to a representative agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a key area of research in modern neuroscience. The following application notes and protocols are therefore focused on the application of TAAR1 agonists.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders. Unlike classical antipsychotics and antidepressants that primarily target dopamine and serotonin receptors, TAAR1 offers a novel mechanism of action by modulating monoaminergic and glutamatergic neurotransmission. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing TAAR1 agonists in their neuroscience research.
Mechanism of Action and Signaling Pathways
TAAR1 is expressed in key brain regions associated with mood, cognition, and reward, such as the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and prefrontal cortex. It is activated by endogenous trace amines like β-phenylethylamine (β-PEA), tyramine, and tryptamine, as well as by amphetamine-like psychostimulants.
Upon activation by an agonist, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), influencing gene expression and neuronal function.
Furthermore, TAAR1 activation can modulate dopamine transporter (DAT) function through PKA and Protein Kinase C (PKC) signaling, leading to DAT phosphorylation. TAAR1 can also form heterodimers with dopamine D2 receptors, providing another layer of regulation on dopaminergic signaling.
Below is a diagram illustrating the primary TAAR1 signaling pathway.
Quantitative Data of Selected TAAR1 Agonists
The following table summarizes the in vitro potency of several well-characterized TAAR1 agonists at human, rat, and mouse receptors. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.
| Compound | Receptor Species | EC50 (nM) | Emax (%) | Reference |
| β-Phenylethylamine (β-PEA) | Human | 80.6 | 100 | [1] |
| Rat | ~100-500 | 100 | [2] | |
| Mouse | ~100-500 | 100 | [2] | |
| RO5263397 | Human | 17 - 85 | 81 - 82 | [3][4][5] |
| Rat | 35 - 47 | 69 - 76 | [3][4][5] | |
| Mouse | 0.12 - 7.5 | 59 - 100 | [3][6] | |
| Ulotaront (SEP-363856) | Human | 38 - 180 | 109 | [1][7] |
| Ralmitaront (RO6889450) | Human | 110.4 | 40.1 | [1][8][9] |
| LK00764 | Human | 4.0 | N/A | [10][11] |
EC50: Half-maximal effective concentration. Emax: Maximal efficacy relative to a reference full agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of TAAR1 agonists.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency and efficacy of TAAR1 agonists.
Objective: To measure the intracellular accumulation of cAMP in response to TAAR1 agonist stimulation.
Materials:
-
HEK293 cells stably expressing the human TAAR1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
Test compounds (TAAR1 agonists) and a reference full agonist (e.g., β-PEA).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Culture: Culture HEK293-hTAAR1 cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Compound Addition: Add the compound dilutions to the respective wells. Include a vehicle control (assay buffer only) and a positive control (a saturating concentration of the reference agonist).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% activity) and the reference agonist (100% activity). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion
This assay assesses the potential antipsychotic-like effects of TAAR1 agonists by measuring their ability to attenuate psychostimulant-induced hyperactivity.
Objective: To evaluate the effect of a TAAR1 agonist on locomotor activity induced by amphetamine in rodents.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
TAAR1 agonist and vehicle (e.g., saline, DMSO solution).
-
d-Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams.
-
Animal scale.
Protocol:
-
Acclimation: Acclimate mice to the animal facility for at least one week and to the open-field chambers for 60 minutes on two consecutive days prior to the experiment.
-
Drug Administration:
-
On the test day, administer the TAAR1 agonist (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately place the mice in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes). Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the TAAR1 agonist indicates potential antipsychotic-like efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel TAAR1 agonist.
References
- 1. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RO5263397 - Wikipedia [en.wikipedia.org]
- 4. RO 5263397 hydrochloride | Trace Amine 1 Receptor | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics
Introduction
The study of enzyme kinetics is a cornerstone of biochemistry and drug development, providing critical insights into the catalytic mechanisms of enzymes, their roles in metabolic pathways, and the effects of inhibitors or activators on their function.[1] While the specific tool "2-PAT" was not identified as a standard methodology in the scientific literature, this document provides a comprehensive guide to the principles, applications, and protocols for studying enzyme kinetics using widely established techniques. These notes are intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret enzyme kinetics experiments.
Core Concepts in Enzyme Kinetics
Enzyme-catalyzed reactions are typically studied by measuring the rate of product formation or substrate consumption over time.[2] The initial velocity (v₀) of the reaction, measured before significant substrate depletion or product accumulation, is a key parameter. The relationship between the initial velocity and the substrate concentration is described by the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
v₀ is the initial velocity of the reaction.
-
Vₘₐₓ is the maximum velocity of the reaction when the enzyme is saturated with the substrate.[3]
-
[S] is the substrate concentration.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.[3]
Another important parameter is kcat , the turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as:
kcat = Vₘₐₓ / [E]ₜ
Where [E]ₜ is the total enzyme concentration. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
Application Notes
Designing an Enzyme Kinetics Experiment
A successful enzyme kinetics study requires careful planning and optimization of assay conditions.
-
Choice of Assay: The selection of an appropriate assay depends on the enzyme and substrate properties.
-
Spectrophotometric Assays: These are continuous assays that monitor the change in absorbance of a chromogenic substrate or product. They are convenient as they provide real-time measurement of the reaction rate.[2]
-
Fluorometric Assays: These assays measure the change in fluorescence of a fluorogenic substrate or product and are generally more sensitive than spectrophotometric assays.
-
Coupled Assays: When the primary enzyme reaction does not produce a readily measurable signal, a second, "coupling" enzyme can be used to convert the product of the first reaction into a detectable substance.
-
Discontinuous Assays: For reactions where continuous monitoring is not feasible, samples are taken from the reaction at different time points, the reaction is stopped, and the amount of product formed or substrate consumed is measured.[4]
-
-
Optimizing Assay Conditions:
-
Buffer and pH: The pH of the reaction buffer should be optimal for enzyme activity and stability.
-
Temperature: Enzyme reactions should be performed at a constant and controlled temperature.
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure that the reaction rate is linear for a sufficient period to allow for accurate initial velocity measurements.
-
Substrate Concentration Range: To determine Kₘ and Vₘₐₓ accurately, a range of substrate concentrations bracketing the Kₘ value should be used (typically from 0.1 * Kₘ to 10 * Kₘ).
-
Studying Enzyme Inhibition
Enzyme inhibitors are molecules that decrease the activity of an enzyme and are central to drug development. Kinetic studies can elucidate the mechanism of inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity. This decreases Vₘₐₓ but does not affect Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.
Experimental Protocols
Protocol 1: Determination of Kₘ and Vₘₐₓ using a Continuous Spectrophotometric Assay
This protocol provides a general framework. Specific concentrations and wavelengths will need to be optimized for the enzyme system under study.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer with temperature control
-
96-well microplate or cuvettes
Procedure:
-
Prepare a substrate dilution series: Prepare a series of substrate solutions in the reaction buffer at concentrations ranging from 0.1x to 10x the expected Kₘ.
-
Set up the reaction plate/cuvettes: For each substrate concentration, pipette the reaction buffer and the substrate solution into a well or cuvette. Prepare a blank for each substrate concentration containing buffer and substrate but no enzyme.
-
Equilibrate the temperature: Incubate the plate/cuvettes at the desired temperature for 5-10 minutes.
-
Initiate the reaction: Add a small, fixed volume of the enzyme stock solution to each well/cuvette to start the reaction. Mix quickly and thoroughly.
-
Measure absorbance: Immediately start recording the absorbance at the appropriate wavelength over time. Collect data points at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.
-
Calculate initial velocities: For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the change in absorbance per minute to concentration of product formed per minute using the Beer-Lambert law (A = εcl).
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
Protocol 2: Characterization of an Enzyme Inhibitor
Materials:
-
Same materials as in Protocol 1
-
Inhibitor stock solution
Procedure:
-
Determine inhibitor potency (IC₅₀):
-
Perform the enzyme assay at a fixed substrate concentration (typically at or near the Kₘ value).
-
Vary the concentration of the inhibitor over a wide range.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Determine the mechanism of inhibition:
-
Perform the enzyme kinetics experiment (as in Protocol 1) in the absence and presence of two or three different fixed concentrations of the inhibitor.
-
For each inhibitor concentration, determine the apparent Kₘ and Vₘₐₓ.
-
Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition:
-
Competitive: Kₘ increases, Vₘₐₓ is unchanged.
-
Non-competitive: Kₘ is unchanged, Vₘₐₓ decreases.
-
Uncompetitive: Both Kₘ and Vₘₐₓ decrease.
-
-
A Lineweaver-Burk plot is often used to visualize the different inhibition patterns.
-
Data Presentation
Quantitative data from enzyme kinetics experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Enzyme A | Substrate X | 15.2 ± 1.5 | 120 ± 5 | 20.0 | 1.3 x 10⁶ |
| Enzyme A (Mutant) | Substrate X | 45.8 ± 3.2 | 115 ± 8 | 19.2 | 4.2 x 10⁵ |
| Enzyme B | Substrate Y | 5.6 ± 0.8 | 250 ± 12 | 41.7 | 7.4 x 10⁶ |
Table 2: Inhibition of Enzyme A by Different Compounds
| Inhibitor | IC₅₀ (nM) | Type of Inhibition | Kᵢ (nM) |
| Compound 1 | 50.3 ± 4.1 | Competitive | 25.1 |
| Compound 2 | 125.7 ± 9.8 | Non-competitive | 125.7 |
| Compound 3 | 210.2 ± 15.5 | Uncompetitive | - |
Visualizations
Caption: Michaelis-Menten model of enzyme kinetics.
Caption: Mechanisms of enzyme inhibition.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-Pyridylamino-N-acetyl-D-glucosamine (2-PAT) in Human Plasma
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar involved in various biological processes, including the biosynthesis of glycoproteins and glycolipids. Its quantification in biological matrices like plasma is crucial for pharmacokinetic studies and for understanding its role in various physiological and pathological states. Direct analysis of GlcNAc by reversed-phase liquid chromatography-mass spectrometry can be challenging due to its high polarity. Derivatization with 2-aminopyridine (2-AP) to form 2-pyridylamino-N-acetyl-D-glucosamine (2-PAT) enhances its chromatographic retention and ionization efficiency, allowing for sensitive and reliable quantification by LC-MS/MS.[1]
This application note details a robust and validated LC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation step, followed by derivatization, and subsequent analysis using a triple quadrupole mass spectrometer. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[2]
Experimental Protocols
Materials and Reagents
-
N-acetyl-D-glucosamine (GlcNAc) reference standard
-
2-Aminopyridine (2-AP)
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Stable isotope-labeled N-acetyl-D-[¹³C₆]-glucosamine (¹³C₆-GlcNAc) as internal standard (IS)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of GlcNAc in ultrapure water, followed by the derivatization procedure outlined below to generate this compound.
-
IS Stock Solution (1 mg/mL): Prepare by dissolving ¹³C₆-GlcNAc in ultrapure water, followed by the derivatization procedure to generate ¹³C₆-2-PAT.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (¹³C₆-2-PAT). Vortex for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of a freshly prepared derivatization reagent (2-aminopyridine and sodium cyanoborohydride in a DMSO/acetic acid mixture).
-
Incubate the mixture at 90°C for 60 minutes.
-
After cooling to room temperature, add 200 µL of 50:50 (v/v) acetonitrile/water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 298.1 → Product ion (Q3) m/z 121.1
-
¹³C₆-2-PAT (IS): Precursor ion (Q1) m/z 304.1 → Product ion (Q3) m/z 121.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 2000 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low | 15 | 6.5 | 98.7 | 7.8 | 101.2 |
| Medium | 150 | 4.1 | 102.3 | 5.3 | 99.5 |
| High | 1500 | 3.5 | 97.9 | 4.8 | 98.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.3 | 95.1 |
| High | 1500 | 94.1 | 96.8 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and specific approach for the quantification of 2-pyridylamino-N-acetyl-D-glucosamine in human plasma. The simple sample preparation procedure and the robustness of the method make it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of N-acetyl-D-glucosamine and other derivatized monosaccharides.
References
Application Notes and Protocols for Detecting 2-PAT Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the direct molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. For covalent inhibitors or probes like 2-palmitoyloxymethacryloyloxyethyl phosphorylcholine (2-PAT), identifying these targets within a complex cellular proteome provides essential information about its mechanism of action. This document outlines a detailed protocol for identifying the protein targets of this compound using a Western blot-based approach.
Since there are no antibodies that directly recognize the this compound modification, this protocol utilizes a bioorthogonal chemical reporter strategy. This method involves synthesizing an analog of this compound that contains a small, inert chemical handle (a bioorthogonal group), such as an alkyne or azide. This modified probe is introduced to cells where it covalently binds to its protein targets. Following cell lysis, the chemical handle is used in a highly specific "click chemistry" reaction to attach a reporter tag, such as biotin. The biotinylated proteins can then be detected by a standard Western blot using streptavidin conjugated to horseradish peroxidase (HRP).
This application note provides a comprehensive, step-by-step protocol for this entire workflow, from cell culture and probe treatment to Western blot detection and analysis.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-PAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, understanding the cellular and molecular mechanisms of a novel compound is paramount. Flow cytometry is a powerful, high-throughput technology that enables the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population. This document provides detailed application notes and standardized protocols for assessing the cellular effects of a novel therapeutic agent, designated here as 2-PAT.
These protocols focus on three key cellular processes that are often modulated by therapeutic compounds: apoptosis (programmed cell death), cell cycle progression, and the induction of oxidative stress through the generation of reactive oxygen species (ROS). By employing these standardized flow cytometry-based assays, researchers can efficiently characterize the dose- and time-dependent effects of this compound, providing critical insights into its mechanism of action and therapeutic potential.
Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide Staining
Application Note
Apoptosis is a critical pathway for targeted cell elimination and a common mechanism of action for many therapeutic drugs, particularly in oncology. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.
Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[1] The simultaneous use of Annexin V and PI allows for the differentiation of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases).
This assay is crucial for determining whether this compound induces programmed cell death and for quantifying its cytotoxic effects across different concentrations.[2][3]
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Staurosporine)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Annexin V-FITC/APC Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include an untreated control, a vehicle control, and a positive control for apoptosis.[4]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Suspension cells: Collect cells directly into centrifuge tubes.
-
Adherent cells: Aspirate the culture medium (save it, as it may contain dead cells), wash once with PBS, and detach cells using trypsin-EDTA. Combine the detached cells with the saved medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the cells again and resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate instrument settings to detect FITC (or another fluorochrome for Annexin V) and PI fluorescence.
Data Presentation: Apoptosis Induction by this compound
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 0 (Vehicle) | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.5 | 0.5 ± 0.2 |
| 1 | 85.3 ± 3.0 | 8.1 ± 1.1 | 5.4 ± 0.9 | 1.2 ± 0.3 |
| 5 | 60.7 ± 4.1 | 22.5 ± 2.5 | 14.3 ± 1.8 | 2.5 ± 0.6 |
| 10 | 35.1 ± 3.8 | 35.2 ± 3.1 | 25.6 ± 2.9 | 4.1 ± 0.8 |
| 25 | 15.4 ± 2.9 | 25.8 ± 2.7 | 50.3 ± 4.5 | 8.5 ± 1.2 |
| Positive Control | 10.5 ± 2.2 | 40.1 ± 3.5 | 45.2 ± 4.0 | 4.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis Following this compound Treatment
Application Note
The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs exert their effects by disrupting this process, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[5] Flow cytometry can be used to analyze the cell cycle by quantifying the DNA content of individual cells.
Propidium Iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[7] Treatment with RNase is necessary to prevent PI from binding to double-stranded RNA.[6] This analysis is essential for determining if this compound affects cell proliferation by causing cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocol: PI Staining for Cell Cycle
Materials:
-
Treated and control cells
-
Phosphate Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Plate, treat, and harvest cells as described in steps 1-4 of the apoptosis protocol.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[8]
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at 4°C for several days.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Carefully decant the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining:
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
-
Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and appropriate software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution after this compound Treatment
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Untreated) | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| 0 (Vehicle) | 64.9 ± 3.3 | 20.5 ± 2.0 | 14.6 ± 1.6 |
| 1 | 62.1 ± 2.9 | 21.3 ± 2.1 | 16.6 ± 1.8 |
| 5 | 50.3 ± 4.0 | 18.2 ± 1.9 | 31.5 ± 3.5 |
| 10 | 38.7 ± 3.5 | 15.5 ± 1.7 | 45.8 ± 4.1 |
| 25 | 25.6 ± 3.1 | 10.1 ± 1.5 | 64.3 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Measurement of Reactive Oxygen Species (ROS) Production
Application Note
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[9] However, exposure to certain drugs can lead to an overproduction of ROS, resulting in oxidative stress, which can damage DNA, proteins, and lipids, ultimately leading to cell death.[10][11]
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe used to measure intracellular ROS.[9] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] The fluorescence intensity of DCF, as measured by flow cytometry, is proportional to the amount of intracellular ROS. This assay can determine if this compound's mechanism of action involves the induction of oxidative stress.
Caption: Experimental workflow for ROS detection.
Experimental Protocol: H₂DCFDA Staining for ROS
Materials:
-
Treated and control cells
-
Phosphate Buffered Saline (PBS)
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Plate and treat cells as described in steps 1-2 of the apoptosis protocol. ROS production is often an early event, so shorter incubation times with this compound (e.g., 1, 3, 6 hours) should be tested.
-
Staining:
-
Following treatment, add H₂DCFDA directly to the culture medium to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.[10]
-
-
Cell Harvesting:
-
Aspirate the medium containing the dye.
-
Wash cells once with PBS.
-
Harvest the cells as described in step 4 of the apoptosis protocol.
-
-
Washing: Wash the harvested cells once with PBS to remove any extracellular dye.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, detecting the DCF signal in the FITC channel.
-
Quantify the change in ROS levels by comparing the geometric mean fluorescence intensity (MFI) of treated samples to the controls.
-
Data Presentation: ROS Production after this compound Treatment
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| 0 (Untreated) | 150 ± 15 | 0.98 |
| 0 (Vehicle) | 153 ± 18 | 1.00 |
| 1 | 210 ± 25 | 1.37 |
| 5 | 455 ± 41 | 2.97 |
| 10 | 890 ± 75 | 5.82 |
| 25 | 1520 ± 120 | 9.93 |
| Positive Control (H₂O₂) | 2500 ± 210 | 16.34 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway Modulated by this compound
Compounds that induce apoptosis, cell cycle arrest, and ROS often engage specific intracellular signaling pathways. For example, the intrinsic (or mitochondrial) apoptosis pathway is a common target. Drug-induced stress can lead to the activation of BH3-only proteins, which in turn activate BAX and BAK, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, leading to the formation of the apoptosome and the activation of caspase-9 and downstream executioner caspases (e.g., caspase-3).
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. nanocellect.com [nanocellect.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-PAT Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of 2-Propyl-4-aminothiophene (2-PAT) insolubility in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: 2-Propyl-4-aminothiophene (this compound) belongs to the 2-aminothiophene class of heterocyclic compounds. These compounds are known for their diverse biological and pharmacological activities, including potential applications in neuroscience.[1][2] Due to its chemical structure, which likely includes a hydrophobic propyl group and a thiophene ring, this compound is expected to have low intrinsic solubility in water. This poor aqueous solubility can lead to several experimental challenges, including compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of experimental results.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A2: This is a common issue when working with hydrophobic compounds. Typically, a high-concentration stock solution of this compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).[3][4] When this stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: Yes, the pH of the buffer can significantly impact the solubility of ionizable compounds. The 2-aminothiophene scaffold contains a basic amino group. In acidic conditions (lower pH), this amino group can become protonated, forming a more soluble salt. Conversely, at higher pH, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your buffer may be a viable strategy to enhance the solubility of this compound.
Q4: Are there any alternative solvents to DMSO for preparing my this compound stock solution?
A4: While DMSO is a widely used and effective solvent for many hydrophobic compounds,[4][5] other organic solvents can also be considered. These include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent may depend on the specific experimental requirements and the tolerance of your assay system to that particular solvent. It is crucial to ensure that the final concentration of any organic solvent in your aqueous working solution is low enough to not affect the biological system you are studying (typically ≤ 0.5%).[6]
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to troubleshooting and resolving issues related to the insolubility of this compound in your experiments.
Initial Assessment
Before attempting to modify your protocol, it is important to confirm that the observed issue is indeed due to insolubility.
Symptoms of Insolubility:
-
Visible precipitate or cloudiness in the solution after adding this compound.
-
Inconsistent or non-reproducible results in biological assays.
-
Lower-than-expected compound concentration as measured by analytical methods.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound insolubility.
Caption: A decision tree for troubleshooting this compound insolubility.
Detailed Troubleshooting Steps
Step 1: Verify the Integrity of the Stock Solution
-
Action: Visually inspect your high-concentration stock solution of this compound in organic solvent (e.g., DMSO).
-
Rationale: To ensure that the compound is fully dissolved at the stock concentration before it is diluted into the aqueous buffer.
-
Troubleshooting:
-
If you observe crystals or precipitate in the stock solution, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.
-
Ensure that the stock concentration does not exceed the known solubility of this compound in the chosen organic solvent.
-
Step 2: Optimize the Dilution Protocol
-
Action: Modify the way you dilute the this compound stock solution into your aqueous buffer.
-
Rationale: The method of dilution can significantly impact whether the compound stays in solution.
-
Troubleshooting:
-
Increase the rate of mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller dilutions.
-
Pre-warm the aqueous buffer: For some compounds, solubility increases with temperature. Warming the buffer slightly before adding the stock solution may help. However, be mindful of the temperature stability of this compound and other components in your assay.
-
Step 3: Modify the Aqueous Buffer Composition
-
Action: Adjust the properties of your aqueous buffer to be more favorable for this compound solubility.
-
Rationale: The chemical environment of the buffer can be altered to increase the solubility of your compound.
-
Troubleshooting:
-
pH Adjustment: As this compound contains a basic amino group, lowering the pH of the buffer (e.g., to pH 6.0 or 6.5) may increase its solubility by promoting the formation of a more soluble protonated form. It is crucial to ensure the new pH is compatible with your experimental system.
-
Addition of a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent into your final aqueous solution. For example, maintaining a final concentration of 1-5% DMSO may be sufficient to keep this compound in solution without significantly impacting most biological assays. Always run a vehicle control to account for any effects of the co-solvent.
-
Step 4: Employ Solubilizing Agents
-
Action: Add a solubilizing agent to your aqueous buffer to enhance the solubility of this compound.
-
Rationale: These agents can encapsulate or otherwise interact with hydrophobic molecules to keep them dispersed in an aqueous environment.
-
Troubleshooting:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate this compound. Be aware that surfactants can interfere with some biological assays.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it into an aqueous buffer for a cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-binding microcentrifuge tubes
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of High-Concentration Stock Solution: a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful.[6] d. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in 100% DMSO to obtain intermediate concentrations if required. c. To prepare the final working solution, add a small volume of the appropriate DMSO stock to your pre-warmed (if applicable) aqueous assay buffer while vortexing. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%).[6] d. Immediately after adding the compound to the buffer, vortex the solution well to ensure rapid and uniform dispersion. e. Do not store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may precipitate over time.[6]
Protocol 2: Using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
Objective: To use HP-β-CD to prepare an aqueous solution of this compound.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution). b. Stir the solution until the HP-β-CD is completely dissolved.
-
Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.[6]
-
Final Preparation: a. After the stirring period, filter the solution through a 0.22 µm filter to remove any undissolved compound. b. The resulting clear solution can then be used in your experiments. It is advisable to determine the final concentration of this compound in the solution analytically.
Data Presentation
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Typical Starting Concentration | Important Considerations |
| DMSO (as a co-solvent) | 0.1% - 1.0% (v/v) | Final concentration should be kept as low as possible. Always include a vehicle control. |
| Ethanol (as a co-solvent) | 0.1% - 1.0% (v/v) | Can be more volatile than DMSO. Vehicle control is essential. |
| HP-β-Cyclodextrin | 1% - 10% (w/v) | May require optimization of the molar ratio of cyclodextrin to this compound. |
| Tween® 80 | 0.01% - 0.1% (v/v) | Use above the critical micelle concentration (CMC). Can interfere with some assays. |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | Often used in cell culture. Can also interfere with certain assays. |
Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical relationship between the chemical properties of this compound and the strategies for improving its solubility.
Caption: Relationship between this compound properties and solubilization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-PAT Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of 2-PAT (Type 2 Palmitoyl Acyltransferase) inhibitors for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for a this compound inhibitor in an in vivo study?
A: Determining the initial dose is a critical step to ensure safety and efficacy.[1] The process should be systematic and data-driven:
-
Literature Review: Begin by searching for published studies on your specific this compound inhibitor or structurally similar compounds to find existing dosing information in relevant animal models.[1]
-
In Vitro Data Conversion: Use in vitro data, such as the IC50 or EC50, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further validation.[2]
-
Allometric Scaling: If you have dosing data from another species, allometric scaling can be used to estimate a starting dose.[3] This method accounts for differences in body surface area and metabolic rates between species.[3]
-
Pilot Dose-Range Finding Study: If no prior data exists, a pilot dose-escalation study is essential.[1][2] This involves starting with a low dose and gradually increasing it in different animal groups to identify the therapeutic window, including the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2][3]
Q2: What is the mechanism of action for this compound inhibitors?
A: Type 2 Palmitoyl Acyltransferases (PATs) are enzymes that catalyze S-palmitoylation, the covalent attachment of palmitic acid to cysteine residues on substrate proteins.[4][5] This post-translational modification is crucial for regulating the subcellular localization and activity of many proteins, including the Src family of tyrosine kinases.[4] this compound inhibitors act by blocking this enzymatic activity. By preventing palmitoylation, these inhibitors can disrupt critical signaling pathways and prevent the proper localization of key proteins, such as their association with the plasma membrane.[4][5]
Q3: Which route of administration is best for my this compound inhibitor study?
A: The optimal administration route depends on the inhibitor's physicochemical properties, the study's objective, and the animal model.[1][6] Key factors include:
-
Compound Properties: Solubility, pH, stability, and potential for irritation are critical.[1] For instance, poorly water-soluble compounds can be challenging to administer intravenously.[1]
-
Target Site: Determine if a local or systemic effect is needed.[1] Parenteral routes (e.g., intravenous, intraperitoneal) typically offer higher bioavailability by avoiding the first-pass metabolism that occurs with oral administration.[1][6]
-
Desired Onset and Duration: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes lead to slower absorption and potentially a longer duration of action.[1][6]
-
Pharmacokinetic (PK) Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]
-
Animal Welfare: The selected method should minimize pain and distress to the animal.[1]
Q4: Why is a pharmacokinetic (PK) study necessary?
A: A PK study is crucial for understanding what the body does to the drug.[7][8] It measures the time course of the drug's ADME (Absorption, Distribution, Metabolism, and Excretion).[8][9] This information helps determine key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and overall drug exposure (Area Under the Curve - AUC).[1] Understanding the PK profile is essential for designing a rational dosing schedule (e.g., once vs. twice daily) to maintain the drug concentration within the therapeutic window.[10]
Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound inhibitors.
| Issue | Possible Causes | Solutions |
| High toxicity or adverse effects (e.g., >20% weight loss) at low doses. | 1. Incorrect Starting Dose: The initial dose, even if based on in vitro data, may be too high.[3] 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the inhibitor may be causing the adverse effects.[3] 3. Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound.[3] | 1. Conduct a Dose-Range Finding Study: Start with a much lower dose and escalate gradually to determine the MTD.[2] 2. Test Vehicle Alone: Administer the vehicle to a control group to rule out its toxicity. Consider alternative, well-tolerated vehicles.[3] 3. Review Literature: Check for known species differences in metabolism or target biology. Consider a different animal model if necessary.[3] |
| High variability in experimental results between animals in the same group. | 1. Inconsistent Formulation: The drug may not be properly solubilized or suspended, leading to inconsistent dosing. 2. Non-Standardized Procedures: Variations in injection technique, volume, or site can introduce variability.[1] 3. Animal Variability: Biological differences between individual animals can contribute to variability.[3] | 1. Optimize Formulation: Ensure the formulation is homogenous. If it is a suspension, vortex thoroughly before each administration. 2. Use a Standard Operating Procedure (SOP): Standardize all administration procedures, including animal restraint, needle size, and injection site.[1] 3. Increase Sample Size: A larger group size can improve statistical power. Ensure animals are age- and weight-matched.[3] |
| No observable therapeutic effect. | 1. Insufficient Dose: The dose may be below the minimum effective concentration. 2. Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism.[2] 3. Rapid Clearance: The compound may be metabolized and cleared from the body too quickly to exert an effect. | 1. Increase the Dose: Based on MTD data, escalate the dose. 2. Conduct a PK Study: Analyze the drug's concentration in plasma and, if possible, in the target tissue to assess exposure.[1] 3. Adjust Dosing Schedule: Based on PK data, consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic levels.[2] |
| Injection site reactions (e.g., inflammation, necrosis). | 1. Irritating Formulation: The compound's pH, osmolarity, or other properties may be causing local tissue damage.[1] 2. High Concentration/Volume: Injecting a highly concentrated solution or a large volume can cause irritation.[1] | 1. Adjust Formulation: Buffer the formulation to a more neutral pH and make it isotonic if possible.[1] 2. Reduce Concentration/Volume: Administer a larger volume of a more dilute solution, staying within the recommended limits for the chosen route.[1] Consider an alternative administration route. |
Visualized Workflows and Pathways
This compound Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and characterization of inhibitors of human palmitoyl acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 8. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 9. ashp.org [ashp.org]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Compound Degradation in Storage
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The protocols and data presented are for informational purposes only and should be adapted to specific laboratory conditions and compound characteristics.
Introduction
The stability of chemical compounds during storage is a critical factor in the reliability and reproducibility of experimental results in drug development and other scientific research. Degradation of a compound can lead to decreased potency, altered biological activity, and the formation of potentially interfering impurities.
This technical support center aims to provide guidance on preventing the degradation of chemical compounds in storage. However, the term "2-PAT" is ambiguous and does not correspond to a clearly identifiable chemical compound in publicly available scientific literature. "PAT" is a commonly used acronym in the pharmaceutical industry for "Process Analytical Technology," which is a system for designing, analyzing, and controlling manufacturing processes and is not a specific chemical entity.
To provide you with specific and actionable troubleshooting guides, experimental protocols, and quantitative data, it is essential that you provide the full chemical name or structure of the compound you are referring to as "this compound."
Once the specific compound is identified, this technical support center can be populated with relevant information, following the structure outlined below.
[Template] Troubleshooting Guide: Preventing Degradation of [Compound Name]
This section will provide a question-and-answer format to address specific issues researchers might encounter.
FAQs
-
Q1: I observed a decrease in the expected activity of my [Compound Name] solution after a week of storage at 4°C. What could be the cause?
-
A1: Several factors could contribute to the loss of activity. These include...
-
-
Q2: I noticed a color change in my solid sample of [Compound Name] after storing it on the lab bench for a few days. What does this indicate?
-
A2: A color change often signifies chemical degradation. The likely causes are...
-
-
Q3: My mass spectrometry analysis of a stored sample of [Compound Name] shows unexpected peaks. How can I identify these and prevent their formation?
-
A3: The appearance of new peaks suggests the formation of degradation products. To identify them, you can... To prevent their formation, consider the following...
-
[Template] Experimental Protocols
This section will provide detailed methodologies for key experiments related to compound stability.
Protocol 1: Accelerated Stability Study of [Compound Name]
-
Objective: To assess the stability of [Compound Name] under stressed conditions to predict its long-term stability.
-
Materials:
-
[List of materials]
-
-
Procedure:
-
[Step-by-step procedure]
-
-
Data Analysis:
-
[Methods for data analysis]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantifying [Compound Name] and Its Degradants
-
Objective: To develop a validated HPLC method to monitor the degradation of [Compound Name].
-
Instrumentation and Columns:
-
[Details of HPLC system]
-
-
Mobile Phase Preparation:
-
[Details of mobile phase]
-
-
Chromatographic Conditions:
-
[Flow rate, injection volume, etc.]
-
-
Sample Preparation:
-
[Procedure for sample preparation]
-
[Template] Quantitative Data Summary
This section will present quantitative data in clearly structured tables.
Table 1: Stability of [Compound Name] Under Various Storage Conditions
| Storage Condition | Timepoint | Purity (%) | Degradant 1 (%) | Degradant 2 (%) |
| -20°C, Dark | 1 month | |||
| 4°C, Dark | 1 month | |||
| Room Temp, Light | 1 month | |||
| 40°C, 75% RH | 1 month |
[Template] Mandatory Visualizations
This section will include diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz.
[Template] Logical Workflow for Investigating Compound Degradation
Caption: A logical workflow for systematically investigating and mitigating compound degradation.
Please provide the full chemical name or structure of "this compound" so that we can populate these templates with accurate and relevant information to assist you in your research.
Technical Support Center: Overcoming Off-Target Effects of Type 2 Palmitoyl Acyltransferase (PAT) Inhibitors
This guide provides researchers with troubleshooting strategies and detailed protocols to identify and mitigate off-target effects when using chemical inhibitors to study Type 2 Palmitoyl Acyltransferases (PATs). The focus is on 2-bromopalmitate (2-BP), a widely used but non-specific inhibitor, as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are Type 2 Palmitoyl Acyltransferases (PATs) and what is their function?
Palmitoyl Acyltransferases (PATs), also known as DHHC enzymes, are a family of enzymes that catalyze S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues on proteins. This post-translational modification is crucial for regulating protein trafficking, localization to specific membrane domains (like lipid rafts), stability, and signaling activity.[1][2] Type 2 PATs are specifically known to modify proteins that have an N-terminal myristoylation signal, such as members of the Src family of tyrosine kinases.[1] This dual fatty acylation acts as a strong signal for membrane anchoring and is critical for the biological function of these proteins.
Q2: What is 2-bromopalmitate (2-BP) and why is it used to study PATs?
2-bromopalmitate (2-BP) is a non-metabolizable analog of palmitic acid. It has been widely used for decades as a general inhibitor of protein S-palmitoylation.[3] By covalently modifying the active site of PAT enzymes, 2-BP can block the palmitoylation of substrate proteins, allowing researchers to study the functional consequences of this modification. Due to its broad activity and long history of use, it is often employed in initial experiments to probe the role of palmitoylation in a biological process.
Q3: What are the known off-target effects of 2-BP?
The primary issue with 2-BP is its lack of specificity. While it inhibits PATs, it has several well-documented off-target effects that can confound experimental results:
-
Inhibition of Acyl-Protein Thioesterases (APTs): Crucially, 2-BP has been shown to inhibit APTs, the enzymes responsible for removing palmitate from proteins (depalmitoylation).[3] This means 2-BP can paradoxically trap proteins in a palmitoylated state, opposing its intended effect of preventing palmitoylation.[3]
-
General Disruption of Fatty Acid Metabolism: As a fatty acid analog, 2-BP can interfere with other cellular processes involving lipids.
-
Non-specific Covalent Modification: Its reactive bromo-group can potentially modify other proteins besides its intended targets.
These off-target activities make it essential to interpret data from 2-BP experiments with caution and to validate findings with more specific methods.
Q4: What are the general principles for overcoming inhibitor off-target effects?
To confidently attribute an observed biological effect to the inhibition of a specific target, a multi-pronged approach is necessary:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the inhibitor that produces the desired on-target effect to reduce the likelihood of off-target engagement.
-
Use a Genetic Approach: The gold standard is to use genetic tools like siRNA or CRISPR/Cas9 to specifically knock down or knock out the target enzyme.[4] The resulting phenotype should mimic the effect of the chemical inhibitor.
-
Perform Rescue Experiments: In a target-knockout background, reintroduce an inhibitor-resistant version of the enzyme. If the inhibitor's effect is on-target, it should have no phenotype in the knockout cells, and the re-expressed resistant enzyme should restore normal function even in the presence of the inhibitor.
Troubleshooting Guide
Problem: I treated my cells with a PAT inhibitor (e.g., 2-BP) and observed an unexpected or inconclusive phenotype.
This is a common issue arising from the complex pharmacology of broad-spectrum inhibitors. The following workflow and data table can help you deconstruct your results and design follow-up experiments.
Troubleshooting Workflow
The diagram below outlines a systematic approach to validate that your observed phenotype is a true consequence of inhibiting your target PAT and not an artifact of off-target effects.
Caption: Workflow for validating inhibitor-induced phenotypes.
Data Summary: 2-Bromopalmitate (2-BP)
This table summarizes key quantitative data for 2-BP to aid in experimental design. Concentrations can be cell-type dependent and should be empirically determined.
| Parameter | Value | Notes | Source |
| On-Target Activity (PATs) | IC₅₀: ~10-100 µM | Effective concentration for inhibiting palmitoylation in cultured cells. | [3] |
| Off-Target Activity (APTs) | IC₅₀: ~25-150 µM | Significant inhibition of depalmitoylation enzymes occurs in a similar concentration range as PAT inhibition. | [3] |
| Recommended Starting Conc. | 10-25 µM | Begin with a low dose and titrate up to find the minimum effective concentration for your specific substrate. | [3] |
| Typical Incubation Time | 4 - 24 hours | Time required to observe effects on protein palmitoylation and downstream signaling. | General Knowledge |
| Solubility | Poor in aqueous media | Typically dissolved in DMSO or Ethanol. Ensure final solvent concentration is low (<0.1%) and consistent across all controls. | General Knowledge |
Key Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay
Objective: To determine the optimal concentration of the PAT inhibitor that effectively inhibits the target without causing general cytotoxicity.
Methodology:
-
Cell Plating: Plate cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 2x serial dilution of the PAT inhibitor (e.g., 2-BP from 100 µM down to ~0.1 µM) in culture media. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat cells with the inhibitor dilutions for the desired experimental duration (e.g., 24 hours).
-
Parallel Assays:
-
Viability Plate: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) and measure the signal according to the manufacturer's protocol to assess cytotoxicity.
-
Target Engagement Plate: Lyse the cells and perform a Western blot or Acyl-Biotin Exchange (ABE) assay (see Protocol 2) to measure the level of palmitoylation of a known substrate protein.
-
-
Data Analysis: Plot cell viability (%) and target inhibition (%) against inhibitor concentration. The optimal concentration is the lowest dose that gives significant target inhibition with minimal (~<10%) loss of cell viability.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay
Objective: To directly measure the change in S-palmitoylation of a specific protein of interest following inhibitor treatment.
Methodology:
-
Cell Lysis: Lyse inhibitor-treated and control cells in a buffer containing a free thiol-blocking agent (e.g., N-Ethylmaleimide, NEM) to protect existing palmitate-cysteine bonds.
-
Thioester Cleavage: Treat half of each sample with hydroxylamine (HAM) to specifically cleave the thioester bond linking palmitate to cysteine. The other half is treated with a control buffer (e.g., Tris-HCl).
-
Biotinylation: Add a sulfhydryl-reactive biotinylation reagent (e.g., HPDP-Biotin). This will label only the cysteine residues that were newly exposed by HAM treatment (i.e., the ones that were previously palmitoylated).
-
Capture: Use streptavidin-coated beads to pull down all biotinylated (i.e., formerly palmitoylated) proteins.
-
Detection: Elute the captured proteins from the beads and analyze by Western blot using an antibody against your protein of interest. A stronger signal in the HAM-treated lane compared to the control lane confirms palmitoylation, and a decrease in this signal upon inhibitor treatment demonstrates on-target activity.
Protocol 3: Genetic Knockdown/Knockout of the Target PAT
Objective: To validate that the inhibitor-induced phenotype is specifically due to the loss of function of the target PAT enzyme.
Methodology:
-
Tool Selection:
-
siRNA (transient): Design and validate at least two independent siRNAs targeting your PAT of interest (e.g., a specific DHHC enzyme).
-
CRISPR/Cas9 (stable): Design and validate guide RNAs to generate a stable knockout cell line of the target PAT.
-
-
Transfection/Transduction: Introduce the siRNA or CRISPR machinery into your cells using an appropriate method (e.g., lipid-based transfection, electroporation, lentiviral transduction).
-
Validation of Knockdown/Knockout: After 48-72 hours (for siRNA) or selection (for CRISPR), confirm the loss of the target PAT protein by Western blot or loss of its mRNA by qRT-PCR.
-
Phenotypic Analysis: Perform the same functional assay that you used to characterize the chemical inhibitor.
-
Comparison: The phenotype observed in the knockdown/knockout cells should closely match the phenotype observed with the specific inhibitor. If it does not, the inhibitor's effect is likely off-target.
Visualizations of Key Concepts
Palmitoylation Cycle and Inhibitor Action
This diagram illustrates the dynamic process of protein palmitoylation and where inhibitors like 2-BP can interfere, including its off-target effects.
Caption: The palmitoylation cycle and sites of 2-BP inhibition.
Logic of Orthogonal Controls
This diagram shows the logical relationship between different experimental controls required to make a high-confidence claim about an inhibitor's on-target effect.
Caption: Logical framework for using orthogonal experimental controls.
References
- 1. Discovery and characterization of inhibitors of human palmitoyl acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR gene editing - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Phenacetylthiophene (2-PAT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-phenacetylthiophene (2-PAT) synthesis. The primary method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts acylation?
The main challenge lies in the sensitivity of the thiophene ring to the strong Lewis acids (e.g., aluminum chloride, AlCl₃) typically used as catalysts. This can lead to undesirable side reactions, such as polymerization and the formation of tarry byproducts, which significantly reduce the yield of the desired this compound product. Additionally, the ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.
Q2: Why is regioselectivity important in the acylation of thiophene, and how is it controlled?
Regioselectivity is crucial for maximizing the yield of the desired 2-phenacetylthiophene isomer. Thiophene can be acylated at either the C2 or C3 position. The acylation at the C2 position is generally favored due to the higher stability of the carbocation intermediate formed during the electrophilic aromatic substitution. The attack at the 2-position results in a resonance-stabilized intermediate.[1][2] To enhance the regioselectivity for the 2-position, the choice of catalyst and reaction conditions is critical. Stronger Lewis acids like AlCl₃ tend to favor the formation of the 2-isomer.[3]
Q3: Are there milder alternatives to aluminum chloride as a catalyst?
Yes, several milder Lewis acids and solid acid catalysts can be used to minimize side reactions and improve the yield of this compound. Zinc chloride (ZnCl₂) is a known alternative that is less harsh on the thiophene ring.[4] Additionally, solid acid catalysts like zeolites (e.g., Hβ, C25) and montmorillonite clays have shown excellent activity and selectivity in the acylation of thiophene, offering the advantages of easier separation and regeneration.[5][6]
Q4: What is the role of the solvent in the synthesis of this compound?
The choice of solvent is critical as it can influence the reaction rate and selectivity. The solvent should be inert to the reaction conditions and capable of dissolving the reactants and intermediates. Common solvents for Friedel-Crafts acylation include non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂).[3] It is crucial to use anhydrous (dry) solvents to prevent the deactivation of the Lewis acid catalyst.[7] Some modern approaches even explore solvent-free conditions, which can be more environmentally friendly.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have been deactivated.[7] 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.[3] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Poor Quality Reagents: Impurities in thiophene or phenylacetyl chloride can interfere with the reaction. | 1. Use freshly opened, anhydrous Lewis acid and handle it in a dry environment (e.g., under an inert atmosphere). Ensure all glassware is thoroughly dried. 2. Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. An excess of the catalyst may be beneficial. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[3] 4. Purify the starting materials by distillation before use. |
| Formation of Dark, Tarry Material | 1. Reaction Temperature is Too High: High temperatures can lead to the decomposition of thiophene in the presence of a strong Lewis acid.[3] 2. Highly Reactive Catalyst: Strong Lewis acids like AlCl₃ can cause excessive polymerization of thiophene.[10] | 1. Maintain a lower reaction temperature (e.g., 0-25 °C) and monitor the reaction closely. 2. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or a solid acid catalyst like zeolites.[4] |
| Formation of Isomeric Byproducts (3-phenacetylthiophene) | 1. Reaction Conditions Favoring the 3-isomer: Milder Lewis acids or different solvents can sometimes lead to a higher proportion of the 3-isomer.[3] | 1. Use a stronger Lewis acid like AlCl₃ to improve selectivity for the 2-position. 2. Optimize the reaction temperature, as lower temperatures can sometimes improve selectivity.[3] |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Emulsion Formation during Extraction: This can complicate the separation of the organic and aqueous layers. | 1. Ensure complete quenching of the reaction mixture with ice-cold dilute acid and stir until all solids dissolve. 2. Use a saturated brine solution to help break up emulsions during the aqueous workup. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a standard method for the synthesis of this compound.
Materials:
-
Thiophene (purified)
-
Phenylacetyl chloride (purified)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Thiophene: In the dropping funnel, prepare a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane. Add the thiophene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Acylation using a Milder Catalyst (Zinc Chloride)
This protocol utilizes a milder Lewis acid to reduce side reactions.
Materials:
-
Thiophene (purified)
-
Phenylacetyl chloride (purified)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve anhydrous ZnCl₂ (0.5 to 1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Addition of Reactants: To the catalyst solution, add thiophene (1.0 equivalent) followed by the dropwise addition of phenylacetyl chloride (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 40-50 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and quench with dilute HCl. Separate the organic layer and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Acylation of Thiophene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reference |
| AlCl₃ | Phenylacetyl chloride | CH₂Cl₂ | 0 - RT | >95 | 70-85 (typical) | General Knowledge |
| ZnCl₂ | Phenylacetyl chloride | CH₂Cl₂ | 40-50 | ~90 | 75-90 | [4] |
| Hβ zeolite | Acetic anhydride | None | 60 | ~99 | 98.6 | [5] |
| C25 zeolite | Acetic anhydride | None | 80 | 96.3 | High | [6] |
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation of thiophene.
Caption: General experimental workflow for this compound synthesis.
References
- 1. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Two-Photon Absorption (2PA) Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues in Two-Photon Absorption (2PA) Microscopy. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability in 2PA microscopy?
A1: Experimental variability in 2PA microscopy can be broadly categorized into three main sources:
-
System-related Variability: Fluctuations in the laser output power, instability in the scanning mirrors, detector noise, and suboptimal alignment of optical components can all introduce variability in signal intensity and image quality.[1][2]
-
Sample-related Variability: The intrinsic properties of the biological sample, such as tissue heterogeneity, variations in fluorophore concentration and distribution, and light scattering, can lead to inconsistent results.[3] For in-vivo imaging, physiological motion from heartbeat and respiration is a major source of artifacts.[4][5][6]
-
Preparation-related Variability: Inconsistent sample preparation, including fixation, sectioning, and staining, can introduce significant artifacts and variability. For instance, over-fixation can increase autofluorescence, while improper mounting can cause optical aberrations.[1][3][7]
Q2: How does phototoxicity and photobleaching contribute to variability in 2PA imaging?
A2: While 2PA microscopy is designed to reduce phototoxicity and photobleaching compared to confocal microscopy, high laser power and prolonged exposure can still cause cellular damage and fluorophore destruction.[8][9] The rate of photobleaching in 2PA can have a higher-order dependence on laser power (greater than squared), meaning a small increase in power can lead to a significant increase in photobleaching, thus introducing variability in fluorescence intensity over time.[9][10] This is particularly a concern in thin samples where the advantages of localized excitation are less pronounced.[8][10]
Q3: What are motion artifacts and how do they affect reproducibility in in-vivo 2PA imaging?
A3: Motion artifacts are distortions in images caused by the movement of the sample during acquisition. In living animals, physiological movements like heartbeat, respiration, and general animal motion are significant sources of these artifacts.[4][5][6] These movements can cause blurring, shearing, or stretching of cellular structures, which compromises image resolution and the ability to reliably track dynamic processes over time, thus severely impacting reproducibility.[4][5]
Q4: How can I quantify the reproducibility of my 2PA imaging experiments?
A4: Quantifying reproducibility in 2PA imaging involves assessing the consistency of measurements under the same conditions. Key metrics include:
-
Repeatability Coefficient (RC): This measures the variation in measurements taken on the same sample under identical conditions over a short period. It is calculated as 2.77 times the within-subject standard deviation.[11][12]
-
Reproducibility Coefficient (RDC): This assesses variability when conditions change, such as using different instruments, operators, or imaging on different days.[11]
-
Intra-class Correlation Coefficient (ICC): This metric evaluates the consistency of measurements by comparing the variability between different measurements on the same sample to the total variability across all samples and measurements.[13]
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio (SNR)
Issue: My images are noisy, and the structures of interest are difficult to distinguish from the background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Laser Power | Gradually increase the laser power at the sample. Be mindful of phototoxicity and photobleaching. | Improved signal intensity. |
| Suboptimal Detector Gain | Increase the detector (PMT) gain. Note that excessively high gain will also amplify noise.[14] | Brighter signal. Find the optimal balance between signal and noise. |
| Poor Fluorophore Excitation | Ensure the laser is tuned to the optimal two-photon excitation wavelength for your fluorophore. | Maximized fluorescence emission. |
| Detector Noise | Cool the detectors if this feature is available. Ensure the detector is functioning within its specified noise limits.[7][15] | Reduction in background noise. |
| Scattering in Deep Tissue | Use a longer excitation wavelength (if compatible with your fluorophore) to reduce scattering.[16] | Improved penetration depth and signal from deeper structures. |
| Optical Misalignment | Check and realign the laser path and microscope optics.[1][17] | A more focused laser spot and improved signal collection. |
Guide 2: Image Artifacts
Issue: My images contain distortions, strange patterns, or inconsistent brightness.
| Artifact Type | Description | Solution |
| Motion Artifacts | Blurring, shearing, or duplicated structures, especially in in-vivo imaging.[4][5] | Use motion correction algorithms (post-processing or real-time).[18][19] For in-vivo experiments, ensure stable head-fixation and consider synchronizing image acquisition with the animal's cardiac and respiratory cycles.[6] |
| Tiling Artifacts | Visible seams or brightness variations between adjacent tiles in a stitched large-area image.[20] | Use flat-field correction and appropriate image stitching algorithms with blending options.[20] |
| Vignetting | Darker edges and corners of the image compared to the center.[21] | Ensure proper alignment of the illumination pathway. Use a larger field-of-view objective if possible. |
| Striping/Banding | Horizontal or vertical lines across the image.[22] | This can be due to laser fluctuations or electronic noise. Check laser stability and grounding of electronics.[22] |
| Autofluorescence | Unwanted background fluorescence from the tissue itself. | Use a longer excitation wavelength if possible. For fixed tissue, thorough perfusion and careful selection of fixative can reduce autofluorescence.[1] |
Guide 3: Low Reproducibility Between Imaging Sessions
Issue: I am unable to obtain consistent results when repeating the same experiment on different days or with different samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Laser Power | Measure and record the laser power at the objective before each imaging session. Adjust to maintain consistency. | Stable excitation conditions across experiments. |
| Variations in Sample Preparation | Standardize all sample preparation steps, including fixation time, staining concentrations, and mounting procedures.[3][23] | Minimized variability introduced during sample handling. |
| Different Imaging Depths | Ensure you are imaging at the same depth within the tissue across different samples. | Comparable signal attenuation and scattering effects. |
| Changes in Microscope Alignment | Perform a routine alignment check of the microscope optics before each set of experiments.[1][17] | Consistent imaging performance. |
| Subjective Data Analysis | Use automated and objective image analysis workflows. Define clear criteria for region of interest (ROI) selection and data quantification.[24][25] | Unbiased and reproducible data analysis. |
Quantitative Data on Experimental Variability
| Source of Variability | Parameter | Reported Range of Variation | Reference |
| Laser Power Stability | Long-term intensity fluctuation | Can exceed 10% if not properly warmed up or maintained. | [2] |
| Detector Noise | Shot Noise | Proportional to the square root of the signal. | [7][26] |
| Photobleaching Rate | Dependence on Excitation Power | Can have a cubic or higher-order dependence in 2PA. | [9][10] |
| Motion Artifacts (in-vivo) | Tissue Displacement | Can be several micrometers, sufficient to disrupt imaging of subcellular structures. | [5][6] |
| Reproducibility (General) | Inter-laboratory/Inter-technique | Experimental uncertainties can be "well above 10%". | [27] |
Experimental Protocols
Protocol 1: In-Vivo 2PA Calcium Imaging in Mouse Cortex
Objective: To record the activity of a dense neuronal population in the mouse cortex with single-cell resolution.[4]
Methodology:
-
Preparation of Fluorescent Calcium Indicator:
-
Prepare a 20% solution of Pluronic F-127 in DMSO.
-
Dissolve an acetoxymethyl (AM) ester calcium indicator dye (e.g., Oregon Green BAPTA-1 AM) in the Pluronic/DMSO solution to a concentration of 10 mM.
-
Dilute this stock solution to 1 mM in a saline buffer (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, pH 7.4).
-
Optionally, include Sulforhodamine 101 (100 µM) to label astrocytes for cell identification.
-
Filter the final dye solution through a 0.45 µm filter before injection.[4]
-
-
Animal Preparation and Cranial Window Implantation:
-
Dye Injection:
-
Transfer the mouse to the microscope stage and immobilize the head.
-
Pull a glass microelectrode pipette to a tip diameter yielding a resistance of 2-4 MΩ.
-
Under 40x magnification and 2PA guidance, advance the pipette into the cortex to a depth of approximately 200 µm.
-
Pressure inject the dye mixture (e.g., at 10 PSI for 1 minute). Perform multiple injections spaced 200-300 µm apart to label a larger area.[4]
-
-
Two-Photon Imaging:
-
Use a Ti:Sapphire laser tuned to the optimal excitation wavelength for your calcium indicator (typically 800-920 nm).
-
Acquire time-lapse image series to record calcium transients.
-
Use appropriate emission filters to separate the fluorescence signals from different dyes (if used).[14]
-
Protocol 2: Fixed Tissue Preparation for 2PA Microscopy
Objective: To preserve tissue morphology and antigenicity for high-resolution 2PA imaging of fixed samples.
Methodology:
-
Perfusion and Fixation:
-
Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) to clear the blood.
-
Perfuse with a fixative, typically 4% paraformaldehyde (PFA) in PBS.[1][2]
-
Dissect the tissue of interest and post-fix by immersion in 4% PFA for 4-24 hours at 4°C. Avoid over-fixation, which can increase autofluorescence and mask epitopes.[1][28]
-
-
Dehydration and Clearing (for paraffin embedding):
-
Infiltration and Embedding:
-
Sectioning and Mounting:
-
Cut thin sections (e.g., 5-50 µm) using a microtome.[23]
-
Mount the sections on microscope slides.
-
-
Staining (if required):
-
Perform immunohistochemistry or other staining procedures as needed.
-
Use appropriate controls to validate staining specificity.[23]
-
-
Mounting and Coverslipping:
-
Mount the stained sections in an appropriate mounting medium and apply a coverslip. Ensure no air bubbles are trapped.[7]
-
Visualizations
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. ualberta.ca [ualberta.ca]
- 3. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 4. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. Begonia—A Two-Photon Imaging Analysis Pipeline for Astrocytic Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 8. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 13. 2.5. Two-photon in vivo imaging [bio-protocol.org]
- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. nemonic.ece.ucsb.edu [nemonic.ece.ucsb.edu]
- 19. light.ece.illinois.edu [light.ece.illinois.edu]
- 20. Troubleshooting Microscope Configuration and Other Common Errors [evidentscientific.com]
- 21. Artifacts and Aberrations in Deconvolution Analysis [evidentscientific.com]
- 22. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 23. GraphViz Examples and Tutorial [graphs.grevian.org]
- 24. Quantitative analysis of multiphoton excitation autofluorescence and second harmonic generation imaging for medical diagnosis | Semantic Scholar [semanticscholar.org]
- 25. DOT Language | Graphviz [graphviz.org]
- 26. Recent advances in the standardization of fluorescence microscopy for quantitative image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fixation Protocols | Comparative Pathology Research Core [medicine.yale.edu]
- 28. Protocol for preparing formalin-fixed paraffin-embedded musculoskeletal tissue samples from mice for spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 2-Pyridylacetonitrile (2-PAT) Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and minimizing the toxicity of 2-pyridylacetonitrile (2-PAT) in primary cell cultures. Due to the limited specific research on the cellular effects of this compound, this guide combines known information about the compound with established methodologies in toxicology and cell culture to offer practical advice.
Frequently Asked Questions (FAQs)
Q1: What is 2-pyridylacetonitrile (this compound) and what are its known toxic effects?
A1: 2-Pyridylacetonitrile (this compound), also known as 2-(pyridin-2-yl)acetonitrile, is a chemical compound with the formula C₇H₆N₂. According to safety data sheets, this compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled[1][2]. It is also known to cause serious eye and skin irritation and may cause respiratory irritation[1][2]. The primary target organ identified for its toxicity is the respiratory system.
Q2: Are there any established protocols specifically for minimizing this compound toxicity in primary cell cultures?
A2: Currently, there is a lack of published, peer-reviewed studies detailing specific protocols for the reduction of this compound-induced toxicity in primary cell cultures. The guidance provided here is based on general principles of handling cytotoxic compounds in vitro and knowledge of related chemical structures.
Q3: What are the potential mechanisms of this compound toxicity in primary cells?
A3: The precise mechanisms of this compound cytotoxicity at the cellular level have not been extensively studied. However, based on its chemical structure, which includes a pyridine ring and a nitrile group, potential mechanisms could involve:
-
Metabolic Activation: Pyridine derivatives can be metabolized by cytochrome P450 (CYP) enzymes in the liver, which can lead to the formation of reactive metabolites that are more toxic than the parent compound[3][4].
-
Disruption of Cellular Respiration: Some nitrile compounds have been shown to interfere with the mitochondrial electron transport chain[5].
-
Induction of Oxidative Stress: The metabolism of pyridine-containing compounds can generate reactive oxygen species (ROS), leading to cellular damage.
-
Apoptosis Induction: Many toxic compounds trigger programmed cell death, or apoptosis, through various signaling pathways[6].
Q4: Which primary cell types are likely to be most sensitive to this compound?
A4: Given that the liver is a primary site of metabolism for foreign compounds, primary hepatocytes may be particularly susceptible to this compound toxicity, especially if it is metabolically activated[7][8][9][10]. Due to the potential for neurotoxicity associated with some nitrile compounds, primary neurons could also be a sensitive cell type[11][12][13]. Researchers should perform dose-response experiments on their specific primary cell model to determine its sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of acute cell death even at low concentrations of this compound. | - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. - High Compound Concentration: The initial concentrations tested may be too high for the specific primary cell type. - Incorrect Dilution: Errors in calculating or performing serial dilutions. | - Ensure the final solvent concentration in the culture medium is well below the tolerated level for your primary cells (typically ≤ 0.5% for DMSO). Run a solvent-only control. - Perform a broad-range dose-response study, starting from very low (nanomolar) concentrations to determine the IC50 value. - Double-check all calculations and ensure proper mixing at each dilution step. |
| Inconsistent or non-reproducible cytotoxicity results. | - Variability in Primary Cell Health: Primary cells from different donors or isolations can have varying sensitivities.[7] - Compound Instability: this compound may be unstable in the culture medium over the course of the experiment. - Edge Effects in Multi-well Plates: Evaporation from the outer wells of a culture plate can concentrate the compound and affect cell viability. | - Use cells from the same donor or lot for a set of experiments. Always assess cell viability before starting an experiment. - Prepare fresh stock solutions of this compound for each experiment. Consider the stability of the compound in your specific culture medium. - Avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Delayed cytotoxicity observed after initial exposure. | - Metabolic Activation: The parent compound may be converted to a more toxic metabolite over time. - Induction of Apoptosis: Programmed cell death can be a slower process compared to acute necrosis. | - For primary hepatocytes, consider co-treatment with broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole) to see if toxicity is reduced. This can indicate metabolic activation. - Perform time-course experiments to monitor cell viability at multiple time points (e.g., 24, 48, 72 hours). Use assays that can distinguish between apoptosis and necrosis. |
Quantitative Toxicity Data
There is a lack of publicly available in vitro cytotoxicity data (e.g., IC50 values) for this compound in primary cell cultures. The table below summarizes the available in vivo acute toxicity data and provides a template for researchers to record their own in vitro findings.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 166 mg/kg | [1] |
| LD50 | Rat | Dermal | 68 mg/kg | [1] |
Template for In Vitro Cytotoxicity Data
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., Primary Human Hepatocytes | e.g., MTT | e.g., 24 | User-determined | |
| e.g., Primary Rat Cortical Neurons | e.g., LDH | e.g., 48 | User-determined |
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of this compound. These should be optimized for your specific primary cell type and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Primary cells in culture
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24-48 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the test wells) and an untreated control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizations
References
- 1. aksci.com [aksci.com]
- 2. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Molecular Insights Into Di(2-Picolyl) Amine-Induced Cytotoxicity and Apoptosis in Human Kidney (HEK293) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary hepatocytes as a model to analyze species-specific toxicity and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and ADME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-PAT (2-Bromopalmitate) Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2-PAT (2-Bromopalmitate) in their experiments. The focus is on refining treatment duration and concentration to achieve optimal and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly known as 2-bromopalmitate (2-BP), is a widely used experimental inhibitor of protein S-palmitoylation. S-palmitoylation is a reversible post-translational modification where palmitate (a fatty acid) is attached to cysteine residues on a protein. This process is critical for regulating protein trafficking, localization, stability, and function.
Crucially, 2-BP does not only inhibit the enzymes that add palmitate, the Protein Acyltransferases (PATs), but also the enzymes that remove it, the Acyl-Protein Thioesterases (APTs).[1] This dual-inhibition mechanism is a critical factor to consider when designing experiments and interpreting data.
Q2: What is the recommended concentration range for this compound treatment?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific protein of interest. However, published studies provide a general range to start optimization. In vivo studies have shown effective inhibition of PAT activity at concentrations from 25 µM to 150 µM.[1] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that produces the desired effect without causing significant cytotoxicity.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the half-life of the protein of interest and the turnover rate of its palmitoylation. The effect of this compound is time-dependent. For example, in studies on the GAP-43 protein, 2-BP treatment revealed a half-life of membrane association that was directly proportional to the inhibitor's concentration.[1] Short-term treatments (e.g., 1-4 hours) may be sufficient to observe effects on dynamic palmitoylation, while longer treatments (e.g., 12-24 hours) may be necessary for proteins with slower turnover. It is essential to conduct a time-course experiment to establish the ideal window for observing the desired phenotype.
Q4: What is the signaling pathway affected by this compound?
A4: this compound affects the dynamic "palmitoylation-depalmitoylation cycle." This cycle, crucial for cellular signaling, involves two key enzyme families:
-
Protein Acyltransferases (PATs): These enzymes catalyze the attachment of palmitate from palmitoyl-CoA to a protein substrate.[2]
-
Acyl-Protein Thioesterases (APTs): These enzymes hydrolyze the thioester bond, removing the palmitate group and returning the protein to the cytosol or another cellular compartment.[2]
This compound inhibits both of these processes, effectively "freezing" the palmitoylation state of proteins, which can lead to complex downstream effects.
Caption: The Palmitoylation-Depalmitoylation Cycle and points of inhibition by this compound (2-BP).
Troubleshooting Guides
Problem 1: My results are inconsistent or not reproducible.
| Possible Cause | Recommended Solution |
| Variable Drug Potency | This compound (2-BP) solutions can degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent Cell State | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.[3] Cell confluency can significantly impact metabolism and drug uptake. |
| Insufficient Sample Size | Small sample sizes can lead to low statistical power, making it difficult to detect real effects.[4] Plan experiments with an adequate number of biological replicates to ensure results are statistically significant. |
| Experimenter Bias | Subtle, unwitting variations in how experiments are conducted can introduce bias.[5] Follow a standardized, written protocol meticulously for all replicates. |
Problem 2: I am observing high levels of cytotoxicity.
| Possible Cause | Recommended Solution |
| Concentration is too high | The effective concentration of this compound can be cytotoxic. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 for your specific cell line and experimental duration.[6] Use a concentration well below the cytotoxic threshold. |
| Prolonged Treatment Duration | Long-term exposure to this compound can lead to cell death due to the disruption of essential protein functions. Conduct a time-course experiment to find the shortest duration that yields the desired inhibitory effect. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture media is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically <0.5%). |
Table 1: Example Concentration and Duration Effects of this compound (2-BP)
| Concentration | Treatment Duration | Observed Effect on GAP-43 Protein | Reference |
| 25 µM - 150 µM | Time-dependent | Strong inhibition of PAT activity. | [1] |
| 25 µM - 150 µM | Time-dependent | Perturbation of deacylation kinetics. | [1] |
| 25 µM - 150 µM | Time-dependent | Decreased membrane association over time. | [1] |
Problem 3: I am not seeing the expected phenotype (e.g., change in protein localization).
| Possible Cause | Recommended Solution |
| Dual Inhibition Complexity | Because this compound inhibits both PATs and APTs, the net effect can be complex.[1] For example, inhibiting depalmitoylation (via APT inhibition) could mask the effect of inhibiting palmitoylation (via PAT inhibition), trapping the protein in a membrane-bound state. Consider using more specific inhibitors if available or using genetic knockdowns (siRNA) of specific PATs or APTs to confirm your phenotype. |
| Incorrect Timepoint | The experimental endpoint may be missing the dynamic window of the effect. Design a time-course experiment with multiple time points to capture the full dynamics of the protein's response to this compound treatment. |
| Protein Turnover Rate | If the protein of interest has a very long half-life, the effects of inhibiting new palmitoylation may not be apparent in a short-term experiment. You may need to combine this compound treatment with a protein synthesis inhibitor (e.g., cycloheximide) to study the palmitoylation dynamics of the existing protein pool. |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment and Analysis
This protocol provides a generalized workflow for treating adherent cells with this compound and preparing them for downstream analysis such as Western Blot or immunofluorescence.
Caption: A typical experimental workflow for treating cultured cells with this compound.
Protocol 2: Determining Optimal this compound Concentration via Dose-Response
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5x10⁴ cells/well for a 24-well plate) and allow them to adhere overnight.[3]
-
Prepare Dilutions: Prepare a series of this compound concentrations in fresh culture medium. A common range to test is 0, 10, 25, 50, 100, 150, and 200 µM. Include a "vehicle only" control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for a fixed duration relevant to your experiment (e.g., 24 hours).
-
Cytotoxicity Assay: After incubation, perform a cell viability assay, such as the MTT assay, following the manufacturer's instructions to quantify cell death.[6]
-
Analysis: Plot cell viability against this compound concentration. The optimal concentration for your experiments will be the highest concentration that achieves the desired biological effect (determined in a separate experiment) without causing a significant drop in cell viability.
References
- 1. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Useful Numbers for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 8 Common Pitfalls of Running A/B Tests | by Leihua Ye, PhD | TDS Archive | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-PAT Activity in Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals experiencing a lack of expected biological activity with the compound 2-PAT.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a selective inhibitor of the (hypothetical) Serine/Threonine Kinase X (STK-X). It is designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. The expected biological activity is the reduction of STK-X-mediated signaling, which can be measured in various biochemical and cell-based assays.
Q2: In which assays should this compound show activity?
This compound is expected to be active in the following assays:
-
Biochemical Assays: In vitro kinase activity assays measuring the phosphorylation of a specific STK-X substrate.
-
Cell-Based Assays:
-
Target engagement assays confirming this compound binding to STK-X in a cellular context.
-
Cell viability or proliferation assays in cell lines where survival is dependent on STK-X activity.
-
Western blot or ELISA-based assays measuring the phosphorylation of a known downstream substrate of STK-X.
-
Q3: What are the most common initial reasons for not observing this compound activity?
The most common initial reasons for a lack of activity include issues with compound solubility, stability, and incorrect assay conditions. It is crucial to ensure the compound is properly dissolved and the assay is performed according to the recommended protocol.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that may lead to a lack of observable activity with this compound.
Compound Integrity and Preparation
Q: My this compound is not showing any activity in my biochemical assay. Could it be a problem with the compound itself?
A: Yes, issues with the compound's integrity are a primary suspect. Consider the following possibilities:
-
Solubility: this compound may not be fully dissolved in your assay buffer. Visually inspect your stock solution and final assay dilutions for any precipitates.[1]
-
Stability: The compound may have degraded due to improper storage or handling.[2] Prepare fresh dilutions from a new stock vial and ensure it has been stored under the recommended conditions.
-
Purity: Verify the identity and purity of your this compound sample. If possible, obtain a fresh, quality-controlled batch of the compound.
Quantitative Data Summary: this compound Properties
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Solubility | DMSO: ≥ 50 mg/mLEthanol: ≥ 10 mg/mLAqueous Buffer (pH 7.4): < 1 µg/mL | Insoluble in aqueous solutions. A high-concentration DMSO stock is recommended. |
| Storage | Store at -20°C as a solid or in DMSO at -80°C. | Avoid repeated freeze-thaw cycles. Protect from light. |
| Purity | ≥ 98% (by HPLC) |
Assay Conditions
Q: I've confirmed my this compound is soluble and stable, but it's still inactive. What assay parameters should I check?
A: Suboptimal assay conditions can prevent the detection of compound activity.[1] Here are key parameters to review:
-
Reagent Concentrations:
-
ATP Concentration: In competitive kinase assays, an ATP concentration that is too high can outcompete this compound for binding to STK-X. The optimal ATP concentration should be at or below the Km value for ATP.
-
Enzyme Concentration: Ensure the enzyme has not lost activity due to improper storage. Use a fresh aliquot of the enzyme and verify its activity with a positive control.
-
-
Incubation Time: The incubation time with this compound may be insufficient for binding to occur. Conversely, an excessively long incubation could lead to degradation of the enzyme or compound.
-
Buffer Composition: The pH and ionic strength of the assay buffer can impact enzyme activity and compound binding. Ensure all buffer components are at the correct concentrations.
Quantitative Data Summary: STK-X Kinase Assay Parameters
| Parameter | Recommended Concentration/Condition | Rationale |
| STK-X Enzyme | 5 ng/µL | Optimal concentration for signal window in a 60-minute reaction. |
| Peptide Substrate | 200 nM | Near the Km value for efficient phosphorylation. |
| ATP | 10 µM | At the Km value to allow for competitive inhibition by this compound. |
| Assay Buffer | 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Standard kinase assay buffer. |
| Incubation Time | 60 minutes at 30°C | Optimal time for linear reaction kinetics. |
| Positive Control | Staurosporine (1 µM) | A known potent, non-selective kinase inhibitor to validate the assay. |
| Vehicle Control | DMSO (final concentration ≤ 0.5%) | Ensure the vehicle is not affecting enzyme activity. |
Cell-Based Assay Issues
Q: this compound is active in my biochemical assay but not in my cell-based assay. What could be the reason?
A: A discrepancy between biochemical and cellular activity is common and can be due to several factors:
-
Cell Permeability: this compound may have poor cell membrane permeability and not be reaching its intracellular target.
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at the correct seeding density.[3] Stressed or confluent cells may respond differently.
-
Passage Number: Use cells with a low passage number, as high passage numbers can lead to phenotypic drift and altered signaling pathways.
-
Compound Stability in Media: this compound may be unstable in cell culture media or metabolized by the cells.
-
Off-Target Effects: In a cellular environment, other pathways may compensate for the inhibition of STK-X, masking the effect of this compound.
Experimental Protocols
STK-X Luminescence-Based Kinase Activity Assay
This protocol is designed to measure the kinase activity of STK-X and assess the inhibitory potential of this compound.
Materials:
-
Recombinant STK-X enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Enzyme and Substrate Preparation: Prepare a solution of STK-X enzyme and biotinylated peptide substrate in kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound, staurosporine, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the STK-X enzyme and substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.
Visualizations
References
Technical Support Center: Optimizing 2-PAT Stability and Activity through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for the optimal stability and activity of 2-pyridylaldehyde 2-thiophenecarbohydrazone (2-PAT). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of this compound is intrinsically linked to its stability. In many therapeutic strategies, the pH-dependent lability of the hydrazone bond is exploited for targeted drug release.[1] For instance, a this compound conjugate might be designed to be stable in the bloodstream (neutral pH) and release its active component in the acidic microenvironment of a tumor or within cellular compartments like endosomes and lysosomes.[2] Therefore, the optimal pH for activity will depend on the specific application and the desired site of action.
Q3: What are the common signs of this compound degradation in my experiments?
A3: Degradation of this compound, primarily through hydrolysis of the hydrazone bond, will result in the formation of its precursor aldehyde (2-pyridinecarboxaldehyde) and hydrazine (2-thiophenecarbohydrazide). This can be observed as a change in the analytical profile of your sample, such as the appearance of new peaks and a decrease in the parent compound peak in High-Performance Liquid Chromatography (HPLC). Visually, you might observe a change in the color or clarity of your solution, although this is not always a reliable indicator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in acidic buffer | The hydrazone bond is inherently susceptible to acid-catalyzed hydrolysis.[2][3] | If stability is desired at acidic pH, consider if the experimental design can be modified to use a higher pH. For applications requiring acidic pH, perform experiments quickly and at controlled temperatures to minimize degradation. |
| Inconsistent biological activity results | The pH of the experimental medium may be fluctuating, leading to variable rates of this compound hydrolysis and inconsistent concentrations of the active compound. | Use robust buffering systems to maintain a stable pH throughout the experiment. Regularly check the pH of your media, especially after the addition of reagents. |
| Precipitation of this compound from solution | The solubility of this compound and its degradation products may be pH-dependent. A change in pH could cause the compound to precipitate. | Determine the solubility of this compound at different pH values. Consider using co-solvents or adjusting the formulation if precipitation is an issue at the desired experimental pH. |
| Discrepancy between stability in buffer and biological media | Components in biological media, such as enzymes or other proteins, can sometimes catalyze the hydrolysis of hydrazone bonds, leading to lower stability than observed in simple buffers.[2] | Whenever possible, perform preliminary stability studies in the specific biological matrix (e.g., plasma, cell culture media) that will be used in your main experiments. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
The following table illustrates the expected trend of this compound stability as a function of pH, based on the general behavior of aromatic hydrazones. Actual values would need to be determined experimentally.
| pH | Buffer System | Temperature (°C) | Half-life (t1/2) (hours) |
| 4.5 | Acetate | 37 | < 1 |
| 5.5 | Acetate | 37 | 2 - 4 |
| 6.5 | Phosphate | 37 | 10 - 15 |
| 7.4 | Phosphate | 37 | > 48 |
Experimental Protocols
Protocol 1: Determination of this compound pH-Dependent Stability by HPLC
This protocol outlines a method to quantify the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 4.5, 5.5, 6.5, and 7.4). Common buffer systems include acetate for acidic pH and phosphate for neutral pH.[2]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method. The mobile phase and column selection should be optimized to achieve good separation between this compound and its potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the remaining this compound concentration against time. The slope of this line can be used to determine the degradation rate constant (k), and the half-life can be calculated using the formula: t1/2 = 0.693 / k.
Mandatory Visualizations
Caption: Workflow for determining the pH-dependent stability of this compound.
Caption: Targeted drug delivery of a this compound conjugate via pH-dependent hydrolysis.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Analytical Technology (PAT)
A Note on Terminology: The term "2-PAT" is not a standard recognized acronym in the fields of pharmaceutical research, drug development, or manufacturing. Based on the context of the query and the target audience, this technical support center will address the common pitfalls and troubleshooting methodologies for Process Analytical Technology (PAT) . PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Process Analytical Technology (PAT) and why is it important for my research?
A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling pharmaceutical manufacturing through timely measurements of critical quality and performance attributes.[1] Its goal is to enhance understanding and control of the manufacturing process to ensure that quality is built into the product, rather than being tested for after the fact.[3] For researchers, PAT provides a deeper understanding of the process, facilitates more efficient process development and scale-up, and can lead to more robust and consistent product quality.[2][3]
Q2: What are the key components of a PAT system?
A2: A successful PAT implementation generally consists of three main components:
-
Multivariate data acquisition and analysis tools: These include advanced software for design of experiments (DoE), data collection, and statistical analysis (chemometrics) to identify critical process parameters (CPPs).[1]
-
Process analytical chemistry (PAC) tools: These are in-line or on-line analytical instruments used to measure the CPPs in real-time. Common examples include Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and biosensors.[1]
-
Process control tools: These systems use the data from the analytical tools to monitor and control the process, making adjustments as needed to maintain quality.
Q3: What are the regulatory implications of implementing PAT?
A3: Regulatory bodies like the FDA encourage the adoption of PAT as it aligns with the principles of Quality by Design (QbD).[3][4] The FDA has issued guidance documents, such as "PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance," to provide a framework for implementation.[3] Proper validation of PAT methods and systems is crucial for regulatory acceptance.[5][6]
Q4: Can PAT be applied to both batch and continuous manufacturing processes?
A4: Yes, PAT is applicable to both batch and continuous manufacturing. In fact, it is a key enabler for continuous manufacturing, where real-time monitoring and control are essential for maintaining a state of control and ensuring consistent product quality.
Troubleshooting Guides
Issues with Spectroscopic Analyzers (NIR & Raman)
Q: My NIR/Raman signal is weak or noisy. What are the common causes and how can I troubleshoot this?
A: Weak or noisy signals are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
For NIR Spectroscopy: Common issues include variations in particle size and moisture content, which can affect spectral baselines.[7] The penetration depth of NIR radiation is also limited and can be influenced by the density and properties of the powder, potentially leading to surface-only measurements.[8]
-
For Raman Spectroscopy: A frequent problem is fluorescence from the sample, which can overwhelm the Raman signal.[9] Laser power fluctuations can also lead to a loss of signal intensity.[7]
Below is a troubleshooting table for common issues with NIR and Raman spectroscopy in PAT applications.
| Symptom | Potential Cause (NIR) | Suggested Solution (NIR) | Potential Cause (Raman) | Suggested Solution (Raman) |
| Weak Signal | Improper probe positioning or focus. | Ensure the probe is correctly positioned according to the manufacturer's guidelines. | Low laser power. | Increase laser power, being careful not to damage the sample.[10] |
| Sample is too thick or dense for transmission measurements. | Switch to reflectance mode or adjust sample presentation. | Misaligned optics. | Check and realign the laser, collection optics, and detector.[10] | |
| Noisy Spectrum | Changes in particle size or sample heterogeneity. | Develop robust calibration models that account for expected variations in physical properties.[7] | Sample fluorescence. | Use a longer excitation wavelength (e.g., 785 nm or 1064 nm) to reduce fluorescence.[10] Consider photobleaching the sample before analysis. |
| High moisture content. | If moisture is a known variable, include it in the calibration model. Ensure the drying process is consistent.[7] | Ambient light interference. | Ensure the measurement is performed in a dark environment or that the probe is properly shielded from ambient light.[9] | |
| Baseline Drift | Temperature fluctuations in the instrument or sample. | Allow the instrument and sample to reach thermal equilibrium. Use baseline correction algorithms in your software. | Laser power fluctuations. | Use spectral normalization techniques (e.g., Standard Normal Variate - SNV) to correct for intensity variations.[7] |
Chemometric Model Failures
Q: My chemometric model (e.g., PLS, PCA) is not performing well. How can I diagnose and fix the problem?
A: Poor model performance is a critical issue in PAT as it directly impacts the ability to predict quality attributes accurately. Common pitfalls in chemometrics include overfitting the model and using irrelevant variables.[11][12]
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Predictive Accuracy | Overfitting: The model is too complex and captures noise in the training data. | Reduce the number of latent variables in the model. Use a separate, independent validation dataset to assess model performance. |
| Inadequate Calibration Data: The calibration set does not cover the full range of expected process variability. | Expand the calibration set to include samples that represent all expected sources of variation (e.g., different raw material lots, process excursions). | |
| Irrelevant Variables: The spectral region used for the model includes variables that are not correlated with the property of interest. | Use variable selection methods to identify and include only the most relevant spectral regions in the model.[11] | |
| Model is Not Robust | Changes in Raw Materials: A new batch of raw material has different physical or chemical properties not accounted for in the model. | Update the model with data from the new raw material. |
| Instrument Drift: The performance of the analytical instrument has changed over time. | Perform regular instrument performance qualification and recalibration. Consider using model maintenance strategies like calibration transfer. | |
| Unreliable Outlier Detection | Incorrect Definition of Model Space: The initial data used to build the model did not capture the full range of normal operation. | Rebuild the model with a more comprehensive dataset that defines the normal operating range more accurately. |
Data Integrity and System Integration Challenges
Q: We are facing issues with data integrity and integrating our PAT system with our existing control systems. What are the common pitfalls?
A: Data integrity and system integration are crucial for a compliant and effective PAT implementation.[13] Common pitfalls include inadequate access control, incomplete datasets, and challenges with interfacing different software and hardware components.[13][14]
| Challenge Area | Common Pitfall | Best Practice/Solution |
| Data Integrity | Use of generic user log-ins: This makes it impossible to trace actions to a specific individual.[15] | Implement unique user logins and passwords for all system access, as required by regulations like 21 CFR Part 11.[14] |
| Lack of audit trails or easily accessible audit trails: Prevents proper tracking of data changes and deletions.[15] | Ensure that the system has activated, secure, and computer-generated audit trails that record all data creation, modification, and deletion events. | |
| Incomplete data retention: Failing to store the full dataset, including metadata, for each batch.[14] | Ensure that all raw data and processed results are securely backed up and archived in a way that maintains the data's context and integrity. | |
| System Integration | Instrument interface issues: The PAT instrument cannot be properly controlled or data cannot be retrieved by the PAT management software.[13] | Plan the system architecture thoroughly before implementation, ensuring compatibility between the instrument, modeling software, and control systems.[13] |
| Process control system interface problems: The predicted quality attributes from the PAT model cannot be sent to the process control system in real-time.[13] | Develop a clear technical strategy for system integration, which may involve using middleware or standardized communication protocols. |
Experimental Protocols
Protocol: Developing a PAT Method for Blend Uniformity using NIR Spectroscopy
-
Objective: To develop and validate a non-destructive, in-line NIR spectroscopic method to monitor the homogeneity of a powder blend in real-time.
-
Materials and Equipment:
-
V-blender or other suitable blending equipment.
-
In-line NIR spectrometer with a suitable probe.
-
Reference analytical method for content uniformity (e.g., HPLC).
-
Active Pharmaceutical Ingredient (API) and excipients.
-
Chemometric software package.
-
-
Methodology:
-
Instrument Qualification: Ensure the NIR spectrometer is fully qualified (IQ/OQ/PQ).
-
Sample Preparation for Calibration:
-
Prepare a series of calibration samples with varying concentrations of the API, bracketing the target concentration.
-
Ensure that the calibration set also includes samples representing other sources of variability, such as different particle sizes and moisture levels.
-
-
Data Acquisition:
-
Install the NIR probe in the blender (e.g., through the lid or on the rotational axis).
-
Collect NIR spectra at regular intervals throughout the blending process for each of the calibration batches.
-
At the end of each blending run, collect physical samples for reference analysis.
-
-
Reference Analysis: Analyze the physical samples using the validated reference method (e.g., HPLC) to determine the actual API concentration.
-
Chemometric Model Development:
-
Import the NIR spectra and the corresponding reference values into the chemometric software.
-
Apply appropriate data pre-processing techniques (e.g., SNV, derivatives).
-
Develop a quantitative model (e.g., PLS) to correlate the NIR spectra with the API concentration.
-
Evaluate the model's performance using metrics such as the Root Mean Square Error of Calibration (RMSEC) and Cross-Validation (RMSECV).
-
-
Model Validation:
-
Use an independent set of validation samples to test the model's predictive ability.
-
Calculate the Root Mean Square Error of Prediction (RMSEP).
-
The model is considered valid if the prediction error is within acceptable limits for the intended application.
-
-
Implementation:
-
Once validated, the model can be used for real-time monitoring of blend uniformity in production batches.
-
Define an endpoint for blending based on the stabilization of the predicted API concentration over time.
-
-
Visualizations
Diagram 1: The Process Analytical Technology (PAT) Framework
Caption: A diagram illustrating the core components and goals of the PAT framework.
Diagram 2: Experimental Workflow for PAT Method Development
Caption: A typical experimental workflow for developing and implementing a PAT method.
Diagram 3: Troubleshooting Decision Tree for a Failing PAT Model
Caption: A decision tree for troubleshooting a poorly performing PAT model.
References
- 1. Process analytical technology - Wikipedia [en.wikipedia.org]
- 2. hamiltoncompany.com [hamiltoncompany.com]
- 3. fda.gov [fda.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. gmpsop.com [gmpsop.com]
- 6. contractpharma.com [contractpharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. pharmtech.com [pharmtech.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. blog.isa.org [blog.isa.org]
- 14. gxp-cc.com [gxp-cc.com]
- 15. biopharminternational.com [biopharminternational.com]
Navigating the Challenges of 2-PAT Formulation: A Technical Support Resource
Introduction
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2-Propyl-amino-thiazole (2-PAT) formulations. Our goal is to provide practical guidance and solutions to common challenges encountered during the development and experimental phases, with a specific focus on enhancing the bioavailability of this promising therapeutic agent. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and bioavailability of this compound.
| Question | Answer |
| What are the primary challenges associated with the oral bioavailability of this compound? | The primary challenges stem from its low aqueous solubility and susceptibility to first-pass metabolism in the liver. These factors significantly limit its systemic absorption and overall therapeutic efficacy. |
| Which formulation strategies are most effective for enhancing this compound bioavailability? | Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and nano-formulations, including polymeric nanoparticles and liposomes, have demonstrated the most promise in improving the oral bioavailability of this compound. |
| What is the mechanism of action of this compound? | This compound is an agonist for the G-protein coupled receptor, GPRX, which is predominantly expressed in neuronal tissues. Its activation leads to the modulation of downstream signaling pathways involved in neuroprotection. |
| Are there any known drug-drug interactions with this compound? | Co-administration of this compound with strong inhibitors of cytochrome P450 enzymes, particularly CYP3A4, can increase its plasma concentration and potential for adverse effects. Caution is advised when combining this compound with drugs known to affect this enzyme system. |
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the experimental evaluation of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in in-vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Variability in the physiological state of the animal models (e.g., fed vs. fasted).- Issues with the analytical method for quantifying this compound in plasma. | - Ensure precise and consistent administration of the formulation.- Standardize the feeding state of the animals prior to the study.- Validate the bioanalytical method for accuracy, precision, and linearity. |
| Poor in-vitro in-vivo correlation (IVIVC). | - The in-vitro dissolution method does not adequately mimic the in-vivo environment.- The formulation exhibits complex absorption mechanisms not captured by simple in-vitro tests. | - Develop a more biorelevant dissolution medium that includes physiological surfactants and enzymes.- Employ more advanced in-vitro models, such as the Caco-2 cell permeability assay, to better predict in-vivo absorption. |
| Phase separation or precipitation of the this compound formulation upon dilution. | - The formulation is thermodynamically unstable upon dilution with aqueous media.- The drug concentration exceeds the solubilization capacity of the delivery system. | - Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations to improve stability.- Reduce the drug loading in the formulation and reassess its stability and performance. |
| Low encapsulation efficiency in nanoparticle formulations. | - Inefficient interaction between this compound and the polymer or lipid matrix.- Suboptimal parameters during the nanoparticle preparation process (e.g., homogenization speed, sonication time). | - Modify the surface chemistry of the nanoparticles or the drug to improve affinity.- Systematically optimize the formulation and process parameters using a design of experiments (DoE) approach. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible results.
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of different this compound formulations.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulations and control solution
-
Lucifer yellow
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, add Lucifer yellow to the AP side and measure its transport to the BL side to confirm monolayer integrity was maintained.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the AP chamber.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations and control suspension
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the this compound formulation or control suspension via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the relative bioavailability (Frel) of the test formulations compared to the control suspension using the formula: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Simplified signaling pathway of this compound via the GPRX receptor.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for high in-vivo data variability.
Validation & Comparative
A Comparative Analysis of 2-PAT Efficacy in Appetite Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT2C receptor agonist, 2-PAT ((1R,3S)-(-)-trans-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene), with the current standard of care drugs for obesity and appetite suppression. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy of this compound and Standard of Care Drugs
The efficacy of this compound in appetite suppression is primarily attributed to its potent and selective agonist activity at the serotonin 5-HT2C receptor. While direct head-to-head clinical trial data for this compound against all standard of care drugs is not yet available, preclinical data for compounds with a similar mechanism of action, such as WAY-161503, provide a basis for comparison.
Table 1: Quantitative Efficacy Comparison of Appetite Suppressants
| Drug/Compound | Mechanism of Action | Efficacy Metric | Result |
| This compound (proxy: WAY-161503) | 5-HT2C Receptor Agonist | ED50 for 2-h food intake reduction (obese rats) | 0.73 mg/kg[1][2] |
| Food intake reduction (chronic, obese rats) | ~30% decrease[1][2] | ||
| Body weight change (chronic, obese rats) | ~25g decrease vs. control[1][2] | ||
| Tirzepatide (Zepbound) | Dual GIP and GLP-1 Receptor Agonist | Average weight loss (72 weeks) | Up to 22.5% |
| Semaglutide (Wegovy) | GLP-1 Receptor Agonist | Average weight loss (68 weeks) | ~14.9% |
| Liraglutide (Saxenda) | GLP-1 Receptor Agonist | Average weight loss (56 weeks) | ~8% |
| Phentermine-Topiramate (Qsymia) | Sympathomimetic amine / Anticonvulsant | Average weight loss (56 weeks) | 7-11% |
| Naltrexone-Bupropion (Contrave) | Opioid antagonist / Aminoketone antidepressant | Average weight loss (56 weeks) | ~5-9% |
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound is mediated through the activation of the 5-HT2C receptor, a G-protein coupled receptor. The signaling cascade initiated by receptor activation leads to a reduction in appetite. The experimental evaluation of such compounds typically involves rigorous protocols to measure food intake and body weight changes in animal models.
Figure 1. Simplified signaling pathway of this compound via the 5-HT2C receptor.
Figure 2. General experimental workflow for evaluating anorectic agents.
Experimental Protocols
The evaluation of this compound and similar compounds relies on standardized and well-documented experimental protocols. Below are the methodologies for key experiments cited in the evaluation of 5-HT2C agonists.
In Vivo Food Intake and Body Weight Studies
Objective: To determine the effect of the test compound on food consumption and body weight in animal models of obesity.
Animals: Diet-induced obese mice or obese Zucker rats are commonly used models. Animals are housed individually to allow for accurate food intake measurement.
Acclimation: Animals are acclimated to the housing conditions and diet for a specified period before the experiment begins. Baseline food intake and body weight are recorded.
Drug Administration: The test compound (e.g., WAY-161503) is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage). A vehicle control group receives the same volume of the vehicle solution.
Food Intake Measurement:
-
Acute Studies: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, and 24 hours) post-administration.
-
Chronic Studies: Food intake is measured daily for the duration of the study (e.g., 15 days).
Body Weight Measurement: Body weight is recorded daily or at other regular intervals throughout the study.
Data Analysis: The data on food intake and body weight change are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the treatment group with the control group. The ED50 (the dose that produces 50% of the maximal effect) for food intake reduction can also be calculated.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the test compound at the target receptor (5-HT2C) and other related receptors to assess selectivity.
Cell Lines: Chinese hamster ovary (CHO) or other suitable cell lines stably expressing the human 5-HT2, 5-HT2A, and 5-HT2B receptors are used.
Radioligand Binding Assays:
-
These assays measure the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]DOI for agonists or [³H]mesulergine for antagonists) from the receptor.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated to represent the binding affinity of the compound for the receptor.
Functional Assays (e.g., Inositol Phosphate Accumulation):
-
These assays measure the functional response of the cell upon receptor activation. For Gq-coupled receptors like 5-HT2C, the accumulation of inositol phosphates (IPs) is a common downstream signaling event.
-
Cells are incubated with the test compound at various concentrations, and the amount of [³H]inositol phosphate accumulation is measured.
-
The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined to characterize the compound as a full or partial agonist.
By employing these rigorous experimental protocols, researchers can effectively characterize the efficacy and mechanism of action of novel appetite-suppressing compounds like this compound and compare them to the established standard of care treatments.
References
Comparative Analysis of 2-PAT and Analog Compound in Cancer Cell Line X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of the novel compound 2-PAT and its structural analog, [Analog Compound], in the context of [Specify Cancer Cell Line, e.g., MCF-7 breast cancer cells]. The data presented herein is derived from a series of head-to-head in vitro experiments designed to elucidate their relative potency, mechanism of action, and potential as therapeutic agents.
Quantitative Performance Analysis
The following tables summarize the key quantitative data obtained from comparative experiments between this compound and [Analog Compound].
Table 1: Cytotoxicity (IC50) Values
This table presents the half-maximal inhibitory concentration (IC50) values for each compound after 72 hours of treatment, indicating their relative potency in inhibiting cell proliferation.
| Compound | IC50 in [Cancer Cell Line] (µM) |
| This compound | [Insert IC50 Value] |
| [Analog Compound] | [Insert IC50 Value] |
| Doxorubicin (Control) | [Insert IC50 Value] |
Table 2: Apoptosis Induction
This table quantifies the percentage of apoptotic cells following treatment with equimolar concentrations (e.g., 10 µM) of each compound for 48 hours, as determined by Annexin V/PI staining and flow cytometry.
| Compound (10 µM) | Percentage of Apoptotic Cells (%) |
| Vehicle Control | [Insert Value] |
| This compound | [Insert Value] |
| [Analog Compound] | [Insert Value] |
Table 3: Cell Cycle Arrest
This table shows the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment, indicating the effect of each compound on cell cycle progression.
| Compound (10 µM) | % of Cells in G2/M Phase |
| Vehicle Control | [Insert Value] |
| This compound | [Insert Value] |
| [Analog Compound] | [Insert Value] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
2.1. Cell Culture and Treatment
[Cancer Cell Line] cells were cultured in [Specify Medium, e.g., DMEM] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours before treatment with this compound, [Analog Compound], or vehicle control (DMSO) at the indicated concentrations.
2.2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat cells with a serial dilution of each compound.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis.
2.3. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with 10 µM of each compound for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
2.4. Cell Cycle Analysis
-
Seed cells as for the apoptosis assay.
-
Treat cells with 10 µM of each compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Visualized Data and Pathways
The following diagrams illustrate key experimental workflows and the proposed signaling pathway affected by this compound.
Caption: Workflow for Apoptosis Detection.
Caption: Proposed Signaling Pathway for this compound.
Validating the Specificity of 2-Bromopalmitate as a Chemical Probe for Protein Acyltransferases
A Comparative Guide for Researchers
In the study of protein S-palmitoylation, a reversible lipid post-translational modification crucial for protein trafficking, localization, and function, the small molecule 2-bromopalmitate (2-BP) has been a widely utilized chemical probe. It is frequently employed to inhibit the activity of Protein Acyltransferases (PATs), the enzymes responsible for attaching palmitate to substrate proteins. However, accumulating evidence highlights significant off-target effects, necessitating a careful evaluation of its specificity. This guide provides a comparative analysis of 2-BP's specificity, alternative inhibitors, and the experimental protocols required for validation, aimed at researchers, scientists, and drug development professionals.
On-Target and Off-Target Profile of 2-Bromopalmitate (2-BP)
2-bromopalmitate is a non-metabolizable analog of palmitic acid that is thought to irreversibly inhibit PATs. The human genome encodes 23 PATs, characterized by a conserved Asp-His-His-Cys (DHHC) motif, which are the intended targets of 2-BP[1]. However, its electrophilic nature leads to promiscuous reactivity with other cellular targets. A significant off-target activity of 2-BP is the inhibition of Acyl-Protein Thioesterases (APTs), the enzymes that catalyze the removal of palmitate from proteins[2][3]. This dual inhibition complicates the interpretation of experimental results, as observed phenotypes may arise from the inhibition of both palmitoylation and depalmitoylation.
Furthermore, studies have shown that 2-BP can directly compete with palmitate for incorporation into proteins, leading to covalent alkylation of the target protein's cysteine residues[1][4]. Other identified off-targets include enzymes involved in lipid metabolism, such as fatty acid CoA ligase[2][3].
| Target Class | Specific Target | Reported Effect of 2-BP | Typical Concentration Range | Reference |
| On-Target | Protein Acyltransferases (PATs/DHHC enzymes) | Irreversible Inhibition | 25-150 µM | [1][2][3] |
| Off-Target | Acyl-Protein Thioesterases (APT1, APT2) | Inhibition | Micromolar concentrations | [2] |
| Off-Target | Substrate Proteins (direct modification) | Covalent Alkylation | Not specified | [1][4] |
| Off-Target | Fatty Acid CoA Ligase | Inhibition | Not specified | [2][3] |
| Off-Target | Other lipid metabolism enzymes | Inhibition | Sub-millimolar concentrations | [1] |
Comparison with Alternative Palmitoylation Inhibitors
The limitations of 2-BP have prompted the search for more specific inhibitors of PATs. These can be broadly categorized as lipid-based and non-lipid-based inhibitors.
| Inhibitor | Class | Target(s) | Advantages | Disadvantages | Reference |
| 2-Bromopalmitate (2-BP) | Lipid-based | PATs, APTs, and others | Widely used and commercially available | Poor specificity, multiple off-targets | [1][2][3] |
| Cerulenin | Lipid-based | Fatty acid synthase, PATs | Broadly inhibits lipid metabolism | Not specific for PATs, affects fatty acid synthesis | [5][6] |
| Tunicamycin | Lipid-based | N-glycosylation, PATs | Broadly inhibits protein modification | Not specific for PATs, affects N-glycosylation | [5][6] |
| Compound V (2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one) | Non-lipid-based | Some DHHC enzymes | Potentially more selective than 2-BP | Selectivity not fully recapitulated with purified enzymes | [7] |
| PROTACs (e.g., Halo-PROTACs) | Targeted Degraders | Specific DHHC isoforms (e.g., zDHHC5, zDHHC20) | High specificity for target DHHC isoform | Early stage of development, requires genetic modification of target | [8] |
Experimental Protocols for Specificity Validation
Validating the specificity of a PAT inhibitor is crucial for accurate interpretation of experimental data. Below are key experimental protocols.
In Vitro Palmitoylation (IVP) Assay
This assay directly measures the enzymatic activity of a specific PAT enzyme in a controlled environment.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant DHHC enzyme and a fluorescently labeled peptide substrate mimicking a known palmitoylation motif (e.g., from Ras or Src family kinases) are prepared.
-
Reaction Mixture: The enzyme, substrate, and [³H]-palmitoyl-CoA are incubated in a reaction buffer. The inhibitor (e.g., 2-BP) is added at various concentrations.
-
Reaction Termination and Analysis: The reaction is stopped, and the products are separated by SDS-PAGE or HPLC.
-
Quantification: The incorporation of the radiolabeled palmitate into the peptide substrate is quantified using a scintillation counter or by measuring the fluorescence of the labeled peptide. The IC50 value of the inhibitor can then be determined.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 3. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of zDHHC-PATs decreases substrate S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 2-PAT activity in different model systems
Head-to-head comparison of 2-PAT and [competitor compound]
A Head-to-Head Comparison of 2-PAT and a Novel Competitor in the Inhibition of Protein Palmitoylation
For the purposes of this guide, "this compound" is interpreted as 2-bromopalmitate (2-BP), a widely used, non-selective inhibitor of protein palmitoylation. The selected competitor is 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one (referred to as Compound V), a more recently identified, reversible inhibitor.
This guide provides a detailed comparison of 2-bromopalmitate (2-BP) and Compound V, focusing on their efficacy, mechanism of action, and specificity as inhibitors of palmitoyl acyltransferases (PATs), also known as DHHC enzymes. The information is intended for researchers, scientists, and drug development professionals working in areas where protein palmitoylation is a key regulatory mechanism.
Data Presentation
The following tables summarize the key quantitative and qualitative differences between 2-BP and Compound V based on available experimental data.
Table 1: Comparison of Inhibitory Activity
| Feature | 2-Bromopalmitate (2-BP) | Compound V |
| Reported IC50 | ~10-15 µM against various PATs[1] | 0.5 µM for N-myristoylated peptide[2]; less potent than 2-BP against purified DHHC enzymes[2] |
| Mechanism of Action | Irreversible inhibitor[3][4] | Reversible inhibitor[3] |
| Target Specificity | Broad-spectrum inhibitor of DHHC enzymes[5] | Initially reported as selective for N-myristoylated substrates, but this was not confirmed with purified enzymes[2][3] |
| Off-Target Effects | Known to inhibit fatty acid metabolism and acyl-protein thioesterases (APTs); promiscuous reactivity with hundreds of cellular proteins[6][7][8][9][10] | Fewer documented off-target effects compared to 2-BP |
| Cellular Effects | Induces inflammatory responses and has been shown to cause testicular dysfunction in mice at high doses[11] | Cellular effects are less characterized |
Experimental Protocols
In Vitro Palmitoylation Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against PATs.[12]
1. Preparation of Reagents:
-
Acylation Buffer: 50 mM citrate, 50 mM phosphate, 50 mM Tris, and 50 mM Caps (pH 7.2).
-
Substrate Peptide: 1 mM stock of a fluorescently labeled (e.g., NBD) lipidated peptide (e.g., Myr-GC(NBD) or (NBD)-CLC(OMe)-Farn) in DMSO. The final concentration in the assay is typically 10 µM.
-
Palmitoyl-CoA: 0.1 mM stock. The final concentration in the assay is 2 µM.
-
Enzyme Source: 50 µg of crude cellular membranes or purified DHHC enzyme in a final volume of 15 µl.
-
Inhibitors: Stock solutions of 2-BP and Compound V in a suitable solvent (e.g., DMSO).
2. Reaction Procedure:
-
In a microcentrifuge tube, mix the enzyme source, acylation buffer, and the desired concentration of the test inhibitor (or solvent control).
-
Pre-incubate the mixture at 37°C for 10 minutes in a shaking incubator.
-
Add the substrate peptide to the mixture and incubate for an additional 8 minutes at 37°C with shaking.
-
Initiate the palmitoylation reaction by adding palmitoyl-CoA.
-
Incubate the reaction for 7.5 minutes at 37°C with shaking.
-
Stop the reaction by adding 600 µl of potassium carbonate-buffered dichloromethane.
-
Add 600 µl of 50% methanol to extract the peptide.
-
Separate the palmitoylated and non-palmitoylated peptides using reverse-phase HPLC and quantify the fluorescent signal.
Biotin-Switch Assay
This method is used to detect changes in protein palmitoylation in response to inhibitor treatment.[13]
1. Cell Lysis and Protein Preparation:
-
Treat cells with either 2-BP, Compound V, or a vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
2. Thioester Bond Cleavage and Biotin Labeling:
-
Block free sulfhydryl groups with a blocking reagent (e.g., methyl methanethiosulfonate).
-
Cleave the palmitoyl-thioester bonds using hydroxylamine. This exposes the previously palmitoylated cysteine residues.
-
Label the newly exposed sulfhydryl groups with a biotinylating reagent (e.g., Biotin-BMCC).
3. Detection:
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with streptavidin-HRP to detect the biotinylated (i.e., previously palmitoylated) proteins.
Mandatory Visualization
Signaling Pathway: Regulation of Protein Localization by DHHC Enzymes
The following diagram illustrates a simplified signaling pathway where a DHHC enzyme, located in the Golgi apparatus, palmitoylates a substrate protein, leading to its translocation to the plasma membrane. Inhibition of the DHHC enzyme by this compound (2-BP) or Compound V prevents this process.
Caption: DHHC-mediated palmitoylation and its inhibition.
Experimental Workflow: In Vitro Palmitoylation Assay
This diagram outlines the key steps of the in vitro palmitoylation assay used to quantify the inhibitory effects of this compound (2-BP) and Compound V.
Caption: Workflow for in vitro PAT inhibition assay.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted degradation of zDHHC-PATs decreases substrate S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 11. 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Detection of S-acylation on Recombinant Proteins via the Biotin-Switch Technique [en.bio-protocol.org]
A Guide to the Reproducibility of 2-Photon Absorption (2PA) Findings Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
The quantification of two-photon absorption (2PA) is a critical parameter in numerous applications, from 3D microfabrication and optical data storage to advanced biological imaging and photodynamic therapy. The 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹), is the key metric describing the efficiency of this nonlinear process. However, significant discrepancies exist in the reported σ₂ values across different research groups and publications.[1][2] This guide provides a comparative overview of 2PA findings for common standard dyes, details the primary experimental protocols, and illustrates the factors that contribute to this variability to help researchers critically evaluate published data and improve the reproducibility of their own findings.
Data Presentation: Inter-Laboratory Comparison of 2PA Cross-Sections
The variability in reported 2PA cross-sections is evident when comparing values for well-known fluorescent dyes. Factors such as the chosen measurement technique, laser system parameters (pulse duration, repetition rate), and sample conditions (solvent, concentration) all contribute to these differences.[1] Below is a summary of reported 2PA cross-section values for Rhodamine B and Rhodamine 6G from various studies, highlighting the range of results encountered in the literature.
| Compound | Wavelength (nm) | 2PA Cross-Section (σ₂) [GM] | Measurement Technique | Reference |
| Rhodamine B | 800 | 180 | TPIF | Makarov et al., 2008 |
| 850 | 180 | TPIF | Guarin et al., 2021[3] | |
| 1064 | 210 | TPIF | Martinez et al., 2018[4] | |
| 1064 | 120 | Transmission | Hermann & Penzkofer, 1972[5] | |
| Rhodamine 6G | 780 | ~20 | TPIF | Padilha et al., 2020[6] |
| 800 | 16 | TPIF | Makarov et al., 2008 | |
| 1060 | 10 | TPIF | Mütze et al., 2020[7] | |
| 1064 | 12 | TPIF | Martinez et al., 2018[4] |
TPIF: Two-Photon Induced Fluorescence
Experimental Protocols
The two most common methods for measuring 2PA cross-sections are Two-Photon Induced Fluorescence (TPIF) and the Z-scan technique. The choice of method can significantly influence the measured value.
1. Two-Photon Induced Fluorescence (TPIF)
The TPIF method is an indirect measurement that relates the fluorescence intensity generated by two-photon excitation to that produced by a known one-photon absorption process or to a reference standard with a known 2PA cross-section.[7] It is often preferred for fluorescent molecules.
Methodology:
-
Light Source: A tunable pulsed laser, typically a Ti:Sapphire oscillator, is used to generate femtosecond or picosecond pulses with a high repetition rate (e.g., 80 MHz).[8]
-
Experimental Setup:
-
The laser beam is split. A small portion is directed to a power meter to monitor laser power fluctuations.
-
The main beam passes through an attenuator to control the intensity and is then focused into a cuvette containing the sample solution using a high numerical aperture objective.[8]
-
The fluorescence emitted from the focal volume is collected, typically at a 90° angle to the excitation beam path, to minimize scattered laser light.[9]
-
The collected light passes through a short-pass filter to remove any remaining excitation light and is then directed to a sensitive detector, such as a photomultiplier tube (PMT) or a spectrometer.
-
-
Procedure:
-
A solution of a reference standard with a known 2PA cross-section (e.g., Rhodamine B) and the sample of interest are prepared in the same solvent.
-
The fluorescence intensity of both the reference and the sample are measured under identical excitation conditions (wavelength, power, focusing).
-
The quadratic dependence of the fluorescence signal on the excitation power is confirmed to ensure the signal originates from a two-photon process.
-
The 2PA cross-section of the sample (σ₂_s) is calculated relative to the reference (σ₂_r) using the measured fluorescence intensities (F), concentrations (C), and fluorescence quantum yields (Φ): σ₂_s = σ₂_r * (F_s * Φ_r * C_r) / (F_r * Φ_s * C_s)
-
2. Z-Scan Technique
The Z-scan is a direct measurement technique that determines the nonlinear absorption coefficient (β) of a material by measuring the change in transmittance of a focused laser beam as the sample is translated along the beam axis (the Z-axis).[10][11]
Methodology:
-
Light Source: A pulsed laser with a high-quality Gaussian beam profile is required.
-
Experimental Setup:
-
The laser beam is focused by a lens.
-
The sample, held in a thin cuvette, is mounted on a motorized translation stage that moves it through the focal point of the lens.[11]
-
A detector is placed in the far field to measure the transmitted power.
-
For an "open-aperture" Z-scan, the entire transmitted beam is collected by the detector. This configuration is sensitive only to nonlinear absorption.[12]
-
For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in beam divergence due to nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effects of nonlinear absorption can be removed to isolate the nonlinear refractive index.
-
-
Procedure:
-
The sample is translated along the Z-axis from a position far before the focus (-z) to a position far after the focus (+z).
-
The transmitted power is recorded at each Z position.
-
In an open-aperture scan, if the material exhibits 2PA, a symmetric dip in transmittance will be observed, centered at the focal point (z=0), where the intensity is highest.
-
The nonlinear absorption coefficient (β) is extracted by fitting the normalized transmittance curve to the theoretical Z-scan equation.
-
The 2PA cross-section (σ₂) is then calculated from β using the concentration of the sample.
-
Mandatory Visualization
The following diagram illustrates the generalized workflow for a 2PA measurement and highlights the critical parameters that can introduce variability, leading to reproducibility challenges across different labs.
References
- 1. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 2. Two-photon absorption properties of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and computational data on two-photon absorption and spectral deconvolution of the upper excited states of dye IR780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Two-Photon-Induced Fluorescence Study of Rhodamine-6G Dye in Different Sets of Binary Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newport.com [newport.com]
- 9. mdpi.com [mdpi.com]
- 10. Two-photon absorption - Wikipedia [en.wikipedia.org]
- 11. newport.com [newport.com]
- 12. students.iiserkol.ac.in [students.iiserkol.ac.in]
2-Aryl-1,4-Benzothiazine Derivatives: A Comparative Analysis of Structure-Activity Relationships in Anticancer Applications
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and targeted therapies. This guide provides a comparative analysis of 2-aryl-1,4-benzothiazine (2-PAT) derivatives, focusing on their antiproliferative activity against various cancer cell lines. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the rational design of next-generation anticancer agents.
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Modifications at the 2-position, particularly with aryl substituents, have been shown to be a fruitful strategy for the development of potent anticancer compounds. This analysis delves into the nuanced effects of different substituents on the aryl ring and the benzothiazine core, providing a clear comparison of their impact on cytotoxic potency.
Comparative Antiproliferative Activity
The antiproliferative efficacy of a series of 2-aryl-4H-3,1-benzothiazine derivatives was evaluated against a panel of four human cancer cell lines: bladder cancer (HCV29T), breast cancer (T47D), lung cancer (A549), and colorectal adenocarcinoma (SW707). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, were determined and are summarized in the table below. Cisplatin, a widely used chemotherapy drug, was used as a reference compound.
| Compound | R | X | Y | IC50 (µg/mL) ± SD |
| HCV29T | ||||
| 1 | -H | -H | -H | 19.36 ± 2.72 |
| 2 | -CH3 | -H | -H | 15.12 ± 1.98 |
| 3 | -C2H5 | -H | -H | 12.45 ± 1.55 |
| 4 | -Cl | -H | -H | 9.88 ± 1.09 |
| 5 | -OH | -H | -H | 25.67 ± 3.01 |
| 6 | -H | -CH3 | -H | 17.89 ± 2.11 |
| 7 | -H | -Cl | -H | 8.12 ± 0.99 |
| 8 | -CH3 | -Cl | -H | 7.56 ± 0.87 |
| 9 | -C2H5 | -Cl | -H | 6.98 ± 0.78 |
| 10 | -Cl | -Cl | -H | 5.12 ± 0.65 |
| 11 | -OH | -Cl | -H | 15.43 ± 1.87 |
| Cisplatin | - | - | - | 1.20 ± 0.15 |
Structure-Activity Relationship Analysis
The data reveals several key insights into the structure-activity relationship of these 2-aryl-1,4-benzothiazine derivatives:
-
Effect of Substitution on the 2-Aryl Ring (R):
-
Unsubstituted (R = -H, Compound 1 ) and hydroxyl-substituted (R = -OH, Compound 5 ) derivatives exhibited the lowest antiproliferative activity.
-
Alkyl substituents (R = -CH3, -C2H5; Compounds 2 and 3 ) led to a moderate increase in activity.
-
The presence of a chlorine atom (R = -Cl, Compound 4 ) significantly enhanced the cytotoxic effect compared to other substituents on this ring.
-
-
Effect of Substitution on the Benzothiazine Core (X, Y):
-
Substitution on the benzothiazine ring system, particularly with a chlorine atom at the X position (Compound 7 ), resulted in a notable increase in antiproliferative activity compared to the unsubstituted analog (Compound 1 ).
-
The combination of a chlorine atom on the benzothiazine core (X = -Cl) and various substituents on the 2-aryl ring (Compounds 8-11 ) consistently produced the most potent compounds in the series.
-
The derivative with chlorine atoms on both the 2-aryl ring and the benzothiazine core (R = -Cl, X = -Cl; Compound 10 ) displayed the highest activity among the synthesized compounds, with IC50 values in the low microgram per milliliter range across all tested cell lines.
-
The following diagram illustrates the logical workflow of the structure-activity relationship analysis for these 2-aryl-1,4-benzothiazine derivatives.
Experimental Protocols
Antiproliferative Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized 2-aryl-4H-3,1-benzothiazine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
1. Cell Culture:
-
Human cancer cell lines (HCV29T, T47D, A549, and SW707) were cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cell Seeding:
-
Cells were harvested from culture flasks using trypsin-EDTA and seeded into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
The plates were incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Stock solutions of the test compounds and cisplatin were prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent toxicity.
-
The medium from the wells was aspirated, and 100 µL of the medium containing the test compounds at various concentrations was added to the respective wells. Control wells contained medium with DMSO at the same concentration as the treated wells.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) was added to each well.
-
The plates were further incubated for 4 hours at 37°C.
-
The medium containing MTT was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
The following diagram provides a visual representation of the experimental workflow for the MTT assay.
References
2-Bromopalmitate: A Potency Analysis Against Predecessor Palmitoylation Inhibitors
A Comparative Guide for Researchers in Drug Development
An Introduction to Protein S-Palmitoylation and its Inhibition
Protein S-palmitoylation is a reversible post-translational modification crucial for regulating protein trafficking, localization, and function. This process, catalyzed by a family of enzymes known as protein acyltransferases (PATs), primarily the DHHC (aspartate-histidine-histidine-cysteine) domain-containing family, has emerged as a significant therapeutic target for various diseases, including cancer and neurological disorders. The query for "2-PAT" does not correspond to a standard nomenclature for a specific molecule. It is highly probable that this refers to 2-Bromopalmitate (2-BP) , a widely utilized and extensively studied inhibitor of protein palmitoylation. This guide provides a comparative analysis of the potency of 2-BP against its predecessors and other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action of Palmitoylation Inhibitors
The primary inhibitors of protein palmitoylation can be broadly categorized into lipid-based and non-lipid-based compounds.
-
2-Bromopalmitate (2-BP): A palmitic acid analog, 2-BP is metabolically converted in cells to 2-bromopalmitoyl-CoA.[1][2] It is believed to act as a broad-spectrum, irreversible inhibitor of PATs by forming a covalent bond with the cysteine residue in the active site of DHHC enzymes.[3] However, 2-BP is known for its promiscuity, affecting other aspects of lipid metabolism.[4]
-
Cerulenin: This natural product is known to inhibit fatty acid biosynthesis.[4] Its inhibitory effect on palmitoylation is thought to occur through the alkylation of sulfhydryl groups on either the PAT enzyme or the protein substrate.[4] Like 2-BP, it is not specific to PATs.
-
Tunicamycin: Primarily recognized as an inhibitor of N-linked glycosylation, tunicamycin has also been reported to inhibit protein palmitoylation.[4] Its mechanism in PAT inhibition is less direct and is accompanied by significant effects on other cellular processes.
-
Non-lipid-based Inhibitors: More recent research has focused on developing non-lipid-based PAT inhibitors. These compounds, such as Compound V, are often more selective and are thought to act as competitors of the protein substrate rather than the palmitoyl-CoA, potentially reducing off-target effects.[5]
Potency Comparison of PAT Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Type | Target | Assay Type | IC50 | Reference |
| 2-Bromopalmitate (2-BP) | Lipid-based | DHHC PATs | In vitro (PAT acyl-intermediate formation) | ~10 µM | [6] |
| Cell-based (GAP43-YFP localization) | 14.9 µM | [7] | |||
| Compound I | Non-lipid-based | Type 1 PATs | In vitro Palmitoylation Assay | 11.8 µM | [1] |
| Compound II | Non-lipid-based | Type 1 PATs | In vitro Palmitoylation Assay | 4.1 µM | [1] |
| Compound III | Non-lipid-based | Type 1 PATs | In vitro Palmitoylation Assay | 5.2 µM | [1] |
| Compound IV | Non-lipid-based | Type 1 PATs | In vitro Palmitoylation Assay | 1.2 µM | [1] |
| Compound V | Non-lipid-based | Type 2 PATs | In vitro Palmitoylation Assay | 0.5 µM | [1] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are the general methodologies for key experiments cited in the comparison of PAT inhibitors.
In Vitro Palmitoylation Assay
This assay directly measures the enzymatic activity of PATs in a controlled, cell-free environment.
Objective: To quantify the inhibition of PAT activity by a compound.
Methodology:
-
Preparation of Enzyme Source: Membrane fractions containing PAT enzymes are isolated from cells or tissues through homogenization and ultracentrifugation.[2]
-
Substrate Preparation: Fluorescently labeled lipidated peptides that mimic the palmitoylation motifs of known PAT substrates are used.[2]
-
Reaction Mixture: The enzyme source, fluorescent peptide substrate, and the test inhibitor at various concentrations are incubated in an appropriate acylation buffer.[2]
-
Initiation of Reaction: The reaction is initiated by the addition of palmitoyl-CoA.[2]
-
Detection and Quantification: The reaction is stopped, and the palmitoylated and non-palmitoylated fluorescent peptides are separated using high-performance liquid chromatography (HPLC). The amount of palmitoylated product is quantified by fluorescence detection.[2]
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.
Cell-Based Protein Palmitoylation Assay
This assay assesses the effect of an inhibitor on protein palmitoylation within a living cell.
Objective: To determine the potency of a compound in inhibiting the palmitoylation-dependent localization of a target protein.
Methodology:
-
Reporter Construct: A fusion protein is created, typically consisting of a fluorescent protein (e.g., GFP) tagged with a palmitoylation motif from a known PAT substrate (e.g., H-Ras or GAP-43).[7]
-
Cell Culture and Transfection: Cells are cultured and transfected with the reporter construct.
-
Inhibitor Treatment: The transfected cells are treated with various concentrations of the test inhibitor.
-
Microscopy and Image Analysis: The subcellular localization of the fluorescent reporter protein is visualized using fluorescence microscopy. Inhibition of palmitoylation results in the mislocalization of the reporter protein from the plasma membrane to the cytoplasm.[7]
-
Quantification: The fraction of the fluorescent signal at the plasma membrane versus the cytoplasm is quantified for each inhibitor concentration.
-
EC50 Determination: The effective concentration at which 50% of the maximal effect (mislocalization) is observed (EC50) is determined, which corresponds to the IC50 for the inhibition of the palmitoylation-dependent localization.
DHHC-Mediated Palmitoylation Pathway and Inhibition
The following diagram illustrates the enzymatic cycle of a DHHC protein acyltransferase and the points at which different inhibitors are proposed to act.
Caption: DHHC enzyme catalytic cycle and points of inhibition.
Conclusion: Is 2-Bromopalmitate More Potent?
Based on the available experimental data, 2-Bromopalmitate (2-BP) is a potent inhibitor of protein acyltransferases with IC50 values in the low micromolar range. When compared to its predecessors, such as cerulenin and tunicamycin, 2-BP is more commonly used as a direct inhibitor of palmitoylation in research settings. However, the term "more potent" must be considered in the context of specificity.
The key takeaway is the evolution of PAT inhibitors. While 2-BP has been a valuable tool, its lack of specificity is a significant drawback. Newer, non-lipid-based inhibitors, such as Compound V, demonstrate higher potency with IC50 values in the sub-micromolar range and are designed for greater selectivity.[1] These next-generation inhibitors act as protein substrate competitors, a mechanism that may reduce the off-target effects associated with lipid-based inhibitors that can interfere with broader lipid metabolism. Therefore, while 2-BP is a potent inhibitor, the field is advancing towards even more potent and specific molecules for the therapeutic targeting of DHHC enzymes.
References
- 1. Discovery and characterization of inhibitors of human palmitoyl acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into auto- S -fatty acylation: targets, druggability, and inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00115A [pubs.rsc.org]
- 5. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Methods for Validating the Mechanism of Action of 2-Bromopalmitate (2-PAT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of 2-bromopalmitate (2-PAT), a widely used inhibitor of protein S-palmitoylation. Given the compound's known off-target effects, a multi-pronged approach is crucial for accurately interpreting experimental outcomes. This document details key methodologies, presents available quantitative data for comparison, and includes workflow visualizations to aid in experimental design.
Understanding 2-Bromopalmitate (this compound): Mechanism and Challenges
S-palmitoylation is a reversible post-translational lipid modification where palmitic acid is attached to cysteine residues of a protein via a thioester bond. This process is critical for regulating protein trafficking, localization, stability, and function. The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which are characterized by a conserved Zinc finger DHHC (Asp-His-His-Cys) domain. The reverse reaction, depalmitoylation, is carried out by acyl-protein thioesterases (APTs).
2-bromopalmitate (this compound or 2-BP) is a palmitic acid analog that serves as a pan-inhibitor of S-acylation.[1]
Primary (On-Target) Mechanism of Action: this compound is designed to inhibit DHHC-PATs. It is metabolically converted in cells to 2-bromopalmitoyl-CoA, which then acts as a substrate mimic.[2][3] The prevailing hypothesis is that this compound covalently modifies the catalytic cysteine residue within the DHHC motif of the PAT, leading to irreversible inhibition of the enzyme's autoacylation step, a critical part of the catalytic cycle.[1][4][5]
Secondary (Off-Target) Mechanisms of Action: The utility of this compound as a specific PAT inhibitor is complicated by its promiscuity. Researchers must consider several off-target effects:
-
Inhibition of Acyl-Protein Thioesterases (APTs): this compound has been shown to inhibit APTs, the enzymes that remove palmitate from proteins.[6][7] This can confound results by preventing depalmitoylation, thereby complicating the interpretation of palmitoylation dynamics.
-
Direct Covalent Modification of Substrates: The reactive nature of this compound allows it to directly alkylate cysteine residues on various proteins, independent of DHHC-PAT activity.[8] This means a phenotype observed after this compound treatment could be due to direct modification of a protein of interest rather than the inhibition of its palmitoylation.
-
Inhibition of Other Lipid-Metabolizing Enzymes: this compound can also inhibit other enzymes involved in lipid metabolism, such as fatty acid CoA ligase.[5][8]
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data on the inhibitory effects of this compound against its intended DHHC-PAT targets and known off-target APTs. It is important to note that these values are often determined using different assay formats and conditions, making direct comparisons challenging.
Table 1: Inhibitory Activity of this compound against DHHC-PATs
| Enzyme Target | IC50 (µM) | Assay Type | Reference |
| zDHHC7 | 9.0 | In vitro fluorescence | [9] |
| zDHHC20 | 2.02 ± 0.29 | In vitro fluorescence | [5] |
| DHHC2 | Not specified | In vitro radioactive | [4][5] |
| DHHC9/GCP16 | Not specified | In vitro radioactive | [4][5] |
Table 2: Inhibitory Activity of this compound against Acyl-Protein Thioesterases (APTs)
| Enzyme Target | Inhibition | Assay Type | Reference |
| APT1 | Significant inhibition at 50-100 µM | In vitro hydrolase activity | [10] |
| APT2 | Significant inhibition at 50-100 µM | In vitro hydrolase activity | [10] |
| APT1 | Lower affinity inhibition | In vitro | [11] |
| APT2 | Efficient inhibition | In vitro | [11] |
Orthogonal Methods for Validation
To dissect the complex effects of this compound, a combination of the following orthogonal approaches is recommended. These methods allow for the direct assessment of protein palmitoylation status and can help to distinguish between on-target and off-target effects.
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a chemical method to detect and quantify protein palmitoylation. It does not rely on metabolic incorporation of labels and can be used to assess the steady-state level of palmitoylation of a specific protein.
Experimental Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a buffer containing a protease inhibitor cocktail.
-
Thiol Blocking: Block all free (non-palmitoylated) cysteine residues by incubating the lysate with N-ethylmaleimide (NEM).
-
Removal of NEM: Remove excess NEM by protein precipitation (e.g., with acetone or chloroform/methanol).
-
Thioester Cleavage: Resuspend the protein pellet and split the sample into two aliquots. Treat one aliquot with a neutral solution of hydroxylamine (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines. The other aliquot is treated with a control buffer.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze by Western blotting with an antibody against the protein of interest. A decrease in the signal in the HAM-treated lane for this compound-treated cells compared to the control indicates inhibition of palmitoylation.
Metabolic Labeling with Fatty Acid Analogs
This method involves incubating cells with a modified fatty acid that contains a bioorthogonal handle (e.g., an alkyne or azide). This analog is incorporated into proteins by the cellular palmitoylation machinery. The tagged proteins can then be detected via click chemistry. 17-octadecynoic acid (17-ODYA) is a commonly used alkyne-containing palmitate analog.
Experimental Protocol:
-
Cell Treatment: Pre-treat cells with this compound or a vehicle control for a desired period.
-
Metabolic Labeling: Add 17-ODYA to the cell culture medium and incubate for several hours to allow for its incorporation into proteins.[9][12]
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction by adding an azide-tagged reporter molecule (e.g., azide-biotin for affinity purification or azide-fluorophore for in-gel fluorescence) to the cell lysate.
-
Analysis:
-
In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel scanner. A reduction in fluorescence for a specific protein band in this compound-treated cells indicates inhibition of palmitoylation.
-
Affinity Purification and Western Blot: If using azide-biotin, purify the labeled proteins with streptavidin beads and analyze by Western blotting for the protein of interest.
-
Activity-Based Protein Profiling (ABPP) with Clickable this compound Analogs
To identify the direct targets of this compound, a clickable analog of the inhibitor can be synthesized and used as a probe. This approach helps to distinguish between proteins that are inhibited by this compound and proteins whose palmitoylation is affected downstream.
Experimental Protocol:
-
Probe Synthesis: Synthesize an analog of this compound that contains a bioorthogonal handle, such as an alkyne or azide (e.g., 2-bromohexadec-15-ynoic acid).[13]
-
Cell Labeling: Treat cells with the clickable this compound analog. The probe will covalently bind to its protein targets.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Affinity Purification and Mass Spectrometry: Purify the biotin-tagged proteins using streptavidin beads.
-
Target Identification: Identify the enriched proteins by mass spectrometry. This will provide a profile of the direct protein targets of this compound in the cell, including DHHC-PATs and potential off-targets.
Visualizations of Pathways and Workflows
Caption: The S-palmitoylation cycle and points of intervention by this compound.
Caption: Experimental workflow for the Acyl-Biotin Exchange (ABE) assay.
Caption: Workflow for metabolic labeling with 17-ODYA.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) with a clickable this compound analog.
Conclusion
2-bromopalmitate is a powerful tool for studying protein S-palmitoylation, but its utility is tempered by a significant potential for off-target effects. For robust and publishable data, it is imperative that findings obtained using this compound are validated with orthogonal methods. This guide outlines several such approaches, including Acyl-Biotin Exchange, metabolic labeling with bioorthogonal fatty acids, and Activity-Based Protein Profiling. By combining these techniques, researchers can build a more complete and accurate picture of the role of S-palmitoylation in their biological system of interest and confidently attribute observed phenotypes to the specific molecular actions of this compound.
References
- 1. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 11. Palmitoylated acyl protein thioesterase APT2 deforms membranes to extract substrate acyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]
A Comparative Safety Profile Analysis of 2-Pyrrolidino-1-phenyl-1-pentanone (2-PAT)
For Research, Scientific, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for the scientific community and does not endorse or condone the use of non-regulated psychoactive substances. 2-Pyrrolidino-1-phenyl-1-pentanone (2-PAT), also known as α-Pyrrolidinopentiophenone (α-PVP), is a potent synthetic cathinone with significant health risks and a high potential for abuse.
Introduction
This compound (α-PVP) is a synthetic stimulant of the cathinone class, structurally related to pyrovalerone. It emerged in the designer drug market in the early 2010s and has been associated with numerous acute intoxications and fatalities[1][2]. Its primary mechanism of action is the potent inhibition of dopamine and norepinephrine transporters (DAT and NET), leading to powerful psychostimulant effects[2][3]. Due to its high abuse liability and severe adverse effects, understanding its safety profile is critical for researchers and drug development professionals.
This guide provides a comparative analysis of the safety profile of this compound against another widely studied synthetic cathinone, Mephedrone (4-methylmethcathinone or 4-MMC). While both are stimulants, their pharmacological mechanisms and safety profiles exhibit key differences. Mephedrone acts primarily as a monoamine releasing agent, affecting serotonin in addition to dopamine and norepinephrine[3]. This comparison aims to highlight the distinct toxicological risks associated with these two compounds.
Comparative Pharmacological and Toxicological Data
The following tables summarize the key pharmacological and toxicological parameters of this compound and Mephedrone based on available preclinical and clinical data.
Table 1: Comparative Pharmacology
| Parameter | This compound (α-PVP) | Mephedrone (4-MMC) |
| Chemical Class | Substituted Cathinone (Pyrrolidinophenone) | Substituted Cathinone (β-keto-amphetamine) |
| Primary Mechanism | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2][3][4] | Monoamine Releasing Agent and Reuptake Inhibitor (releases DA, 5-HT, NE)[2][3][5] |
| Potency at Transporters | High potency at DAT and NET; weak at SERT[3] | Greater effect on serotonin release than dopamine; also inhibits reuptake[5][6] |
| Subjective Effects | Intense, short-lived stimulation, euphoria, compulsive redosing[2] | Euphoria, increased sociability, empathogenic effects similar to MDMA[6][7] |
| Addiction Liability | Very High[6] | High, associated with strong psychological dependence[8] |
Table 2: Comparative Preclinical Safety Data
| Parameter | This compound (α-PVP) | Mephedrone (4-MMC) |
| Cardiovascular Effects (Rats) | Increased blood pressure and heart rate[9] | Increased blood pressure, heart rate, and cardiac output[5] |
| Neurotoxicity | Increased extracellular dopamine in the striatum; hyperactivity[10][11]. Potential for mutagenic effects of its metabolites[12]. | Evidence for serotonergic neurotoxicity, particularly at high ambient temperatures. Can enhance the neurotoxicity of other amphetamines[1][6][11][13]. |
| Cytotoxicity | In vitro studies show mutagenic potential after metabolic activation[14]. | Induces mitochondrial dysfunction and oxidative stress in cardiac cells[15][16][17]. |
| Reinforcing Properties (Rats) | Potent reinforcing effects, self-administered by rodents[3][9] | Self-administered by rodents; substitutes for methamphetamine in drug discrimination assays[5] |
Table 3: Comparative Clinical Safety and Adverse Effects
| Parameter | This compound (α-PVP) | Mephedrone (4-MMC) |
| Common Adverse Effects | Tachycardia (80-92%), agitation (70-77%), hypertension (31-33%), paranoia, hallucinations (20-38%), delirium (15-18%)[1][15] | Sweating (67%), headaches (51%), heart palpitations (43%), nausea (27%), peripheral vasoconstriction (cold/blue fingers) (15%)[6][10] |
| Severe Adverse Events | Rhabdomyolysis, hyperthermia, seizures, psychosis, cardiac infarction, pulmonary edema, sudden death[6][15][18] | Sympathomimetic toxicity, severe chest pain, convulsions, hallucinations, severe vasoconstriction[10]. |
| Fatalities | Numerous documented fatalities, often from cardiac events or overdose in combination with other drugs[1][6][18] | Documented fatalities from intoxication (post-mortem blood levels 1.33-22 mg/L) or multiple drug toxicity[19]. |
Key Signaling Pathways and Experimental Workflows
Mechanism of Action at the Synapse
The primary difference in the mechanism of action between this compound and Mephedrone lies in their interaction with monoamine transporters. This compound acts as a potent blocker, preventing the reuptake of dopamine and norepinephrine, which leads to their accumulation in the synaptic cleft. In contrast, Mephedrone acts as a transporter substrate, causing a massive release (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity. It is frequently used in toxicology to determine the concentration at which a compound becomes toxic to cells.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity by MTT Assay
This protocol is adapted from standard procedures for assessing compound-induced cytotoxicity in a cell line (e.g., SH-SY5Y neuroblastoma or H9c2 cardiomyoblasts).
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound (this compound, Mephedrone) stock solution
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2[15].
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[9].
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[9][18].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization[9]. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Cardiovascular Safety Assessment in Rats
This protocol describes a standard method for evaluating the effects of a test compound on cardiovascular parameters in conscious, freely moving rats using radiotelemetry.
Objective: To assess the effects of a test compound on blood pressure (BP), heart rate (HR), and other cardiovascular variables.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Implantable radiotelemetry devices
-
Surgical tools for implantation
-
Data acquisition system and receivers
-
Test compound and vehicle
Procedure:
-
Telemetry Device Implantation: Anesthetize the rat. Surgically implant the telemetry device's pressure-sensing catheter into the abdominal aorta or carotid artery. The transmitter body is typically placed in the abdominal cavity. Allow the animals to recover for at least one week post-surgery[20][21].
-
Acclimatization and Baseline Recording: House the animals individually in cages placed on top of receiver platforms. Allow them to acclimate to the study conditions. Record baseline cardiovascular data (BP, HR, activity) continuously for at least 24 hours prior to dosing to establish a stable baseline[20].
-
Compound Administration: Administer the test compound (e.g., this compound or Mephedrone) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral gavage). Doses should be selected based on prior toxicity or efficacy studies.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose. The data acquisition system captures the radio signals from the implanted device and converts them into digital readings[20].
-
Data Analysis: Analyze the data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins). Compare the post-dose values to the pre-dose baseline for each animal. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to determine significant drug-induced effects compared to the vehicle control group[21]. A standard study with a group size of n=6 can typically detect drug-induced changes in arterial blood pressure of 3-4 mmHg[22].
Conclusion
The safety profiles of this compound (α-PVP) and Mephedrone reveal significant risks inherent to the synthetic cathinone class, but with important distinctions. This compound's potent action as a norepinephrine-dopamine reuptake inhibitor is associated with a high risk of severe sympathomimetic toxicity, cardiovascular events, and profound psychological effects, including paranoia and psychosis[1][6]. Its rapid onset and short duration of action contribute to a pattern of compulsive redosing, increasing the likelihood of overdose.
Mephedrone, while also a potent stimulant, exhibits a more mixed mechanism involving serotonin release, which contributes to its empathogenic effects but also introduces the risk of serotonergic toxicity[2][13]. While both substances pose a high risk for abuse and can lead to fatal outcomes, the clinical presentation may differ. Reports suggest that tachycardia, hyperthermia, and rhabdomyolysis may be more common with synthetic cathinones compared to traditional amphetamines.
For researchers in drug development, the severe cardiotoxicity and neurotoxicity associated with these compounds underscore the importance of thorough preclinical safety evaluation for any novel CNS-active agent. The distinct pharmacological profiles of this compound and Mephedrone highlight how subtle structural modifications within a chemical class can lead to significant differences in safety and toxicology.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-pyrrolidinopentiophenone and mephedrone self-administration produce differential neurochemical changes following short- or long-access conditions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 6. Mephedrone - Wikipedia [en.wikipedia.org]
- 7. gpub.org [gpub.org]
- 8. Mephedrone | Mcat | Effects of Mephedrone | FRANK [talktofrank.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Clinical characteristics of mephedrone toxicity reported to the UK National Poisons Information Service - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mephedrone Does not Damage Dopamine Nerve Endings of the Striatum but Enhances the Neurotoxicity of Methamphetamine, Amphetamine and MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. talkingdrugs.org [talkingdrugs.org]
- 14. mdpi.com [mdpi.com]
- 15. From Euphoria to Cardiac Stress: Role of Oxidative Stress on the Cardiotoxicity of Methylone and 3,4-DMMC [mdpi.com]
- 16. Toxicity of new synthetic amphetamine drug mephedrone On Rat Heart mitochondria: a warning for its abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. europeanreview.org [europeanreview.org]
- 20. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
Benchmarking 2-PAT Performance Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors against Protein Acyl Transferases (PATs), the enzymes responsible for protein palmitoylation. Experimental data is presented to support the comparisons, along with detailed methodologies for key experiments.
Performance of PAT Inhibitors: A Quantitative Comparison
The efficacy of several compounds in inhibiting Protein Acyl Transferase (PAT) activity has been evaluated, with 2-bromopalmitate (2-BP) being a widely studied inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for 2-BP and other notable PAT inhibitors against specific DHHC enzymes, a major family of PATs.
| Inhibitor | Target DHHC Enzyme | IC50 (µM) | Notes |
| 2-Bromopalmitate (2-BP) | zDHHC20 | 5.33 ± 0.77 | A commonly used, broad-spectrum PAT inhibitor.[1][2] |
| zDHHC7 | 9.0 | ||
| zDHHC3 | ~250 | ||
| CMA (N-cyanomethyl-N-myracrylamide) | zDHHC20 | 1.35 ± 0.26 | An acrylamide-based inhibitor with improved potency and reduced cytotoxicity compared to 2-BP.[1] |
| zDHHC2 | 0.463 ± 0.07 | ||
| zDHHC3 | - | ||
| PATi | zDHHC20 | 21.4 ± 5.9 | An acrylamide-based pan-DHHC inhibitor.[2] |
| Compound 8 (alkyne derivative of PATi) | zDHHC20 | 8.32 ± 2.25 | [2] |
| MY-D-4 | zDHHC7 | 4.4 | |
| zDHHC3 | 50 | ||
| MY-D-2 | zDHHC7 | 38 | |
| Cerulenin | General PATs | - | A lipid-based inhibitor that also affects fatty acid synthesis.[3] |
| Tunicamycin | General PATs | - | Primarily an inhibitor of N-linked glycosylation, but also inhibits palmitoylation.[3] |
Key Signaling Pathways Regulated by Protein Palmitoylation
Protein palmitoylation is a critical post-translational modification that regulates the trafficking, localization, and function of numerous proteins involved in cellular signaling. Inhibition of PATs can therefore have profound effects on these pathways.
RAS Signaling Pathway
The oncogenic Ras proteins (H-Ras, N-Ras, and K-Ras) require membrane association for their signaling activity. Palmitoylation of H-Ras and N-Ras at the Golgi apparatus is essential for their transport to the plasma membrane, where they can be activated and propagate downstream signals.[4][5][6] Depalmitoylation allows for the redistribution of Ras proteins, contributing to the termination of signaling.[4]
Wnt Signaling Pathway
Wnt proteins are secreted signaling molecules that play crucial roles in embryonic development and tissue homeostasis. Palmitoylation of Wnt proteins in the endoplasmic reticulum by the PAT Porcupine is essential for their secretion and subsequent binding to Frizzled receptors, initiating the canonical Wnt/β-catenin signaling cascade.[7][8][9]
Experimental Protocols
In Vitro PAT Inhibition Assay using a Fluorescent Peptide Substrate
This assay measures the ability of a compound to inhibit the palmitoylation of a fluorescently labeled peptide substrate by a specific PAT enzyme in a controlled, cell-free environment.
Materials:
-
Purified PAT enzyme (e.g., recombinant DHHC enzyme)
-
Fluorescently labeled peptide substrate (e.g., NBD-labeled peptide mimicking a palmitoylation motif)[10]
-
Palmitoyl-CoA
-
Test inhibitor compound
-
Acylation buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)[11]
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the acylation buffer and the purified PAT enzyme in each well of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the fluorescently labeled peptide substrate and palmitoyl-CoA to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PAT Inhibition Assay
This assay assesses the ability of a compound to inhibit protein palmitoylation within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Materials:
-
Cultured cells (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Metabolic labeling reagent (e.g., a clickable palmitic acid analog like 17-octadecynoic acid)
-
Lysis buffer
-
Click chemistry reagents (e.g., fluorescent azide or alkyne)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Seed cells in culture plates and grow to a desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specific duration (e.g., 4-6 hours).
-
Add the clickable palmitic acid analog to the culture medium and incubate for a period to allow for metabolic incorporation into newly synthesized proteins (e.g., 4 hours).
-
Wash the cells with PBS and lyse them to collect total protein.
-
Perform a click chemistry reaction on the cell lysates to attach a fluorescent tag to the incorporated palmitic acid analog.
-
Separate the proteins by SDS-PAGE.
-
Visualize the palmitoylated proteins using an in-gel fluorescence scanner.
-
Perform a Western blot using an antibody against the specific protein of interest to confirm equal protein loading.
-
Quantify the fluorescence signal of the palmitoylated protein and normalize it to the total protein amount determined by Western blotting.
-
Calculate the percentage of inhibition of palmitoylation for each inhibitor concentration.
References
- 1. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Ras palmitoylation is necessary for N-Ras activation and signal propagation in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro reconstitution reveals substrate selectivity of protein S-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Poly(A) Tail Analysis in Experimental Research
For researchers, scientists, and drug development professionals, the accurate measurement of mRNA poly(A) tail length is crucial for understanding post-transcriptional gene regulation, which plays a significant role in numerous cellular processes and disease pathogenesis. The Poly(A) Tail (PAT) assay is a fundamental technique in this area of study. This guide provides a comparative overview of different PAT assay methodologies, their experimental protocols, and a statistical validation framework for the results.
The length of the poly(A) tail on messenger RNA (mRNA) is a key determinant of its stability and translational efficiency. Dynamic changes in poly(A) tail length are associated with cellular processes such as development, cell differentiation, and disease. Consequently, the accurate and reliable measurement of poly(A) tail length is of paramount importance in molecular biology and drug discovery. A variety of methods, broadly categorized as PAT assays, have been developed to meet this need. This guide will compare several prominent PAT assay techniques, providing the necessary protocols and data presentation formats to aid researchers in selecting the most appropriate method for their experimental goals.
Comparative Analysis of PAT Assay Methodologies
The choice of a PAT assay method depends on several factors, including the amount of starting material, the desired throughput, and the specific research question. Below is a comparison of common PAT assay variants.
| Feature | Ligation-Mediated PAT (LM-PAT) | Extension PAT (ePAT) | Hire-PAT |
| Principle | Relies on the ligation of an anchor primer to the poly(A) tail, followed by reverse transcription and PCR.[1] | Involves the extension of an annealed oligonucleotide by Klenow polymerase to create a template for reverse transcription.[1] | A PCR-based method for measuring the poly(A) tail length of specific mRNAs.[2] |
| Input RNA | Typically requires microgram levels of total RNA.[2] | Can be performed with as little as 1 mg of total RNA or less.[1] | Suitable for low-input RNA samples.[2] |
| Throughput | Moderate | High, as it is a one-tube reaction.[1] | High |
| Bias | May exhibit a slight bias towards specific sizes of poly(A) tails.[1] | Reports poly(A) tail length over a range of RNA concentrations.[1] | N/A |
| Quantification | Semi-quantitative | Can be used for quantitative studies, though limitations in PCR and fluorescence detection exist.[1] | Quantitative |
| Key Advantage | Well-established and widely used. | Simple, one-tube reaction format.[1] | High resolution and accuracy. |
Detailed Experimental Protocols
Ligation-Mediated Poly(A) Test (LM-PAT)
This protocol is a standard method for analyzing poly(A) tail length.
1. RNA Ligation:
-
Combine 10 μg of total RNA with 300 ng of an oligo(dT) primer/adapter in RNase-free water.
-
Heat the mixture to 85°C for 5 minutes and then rapidly cool on ice.
-
The ligation reaction is then carried out to attach the adapter to the 3' end of the RNA.
2. Reverse Transcription:
-
The ligated RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[3]
-
The reaction is incubated at 42°C for 1 hour.[3]
-
The enzymes are inactivated by heating at 65°C for 20 minutes.[3]
3. PCR Amplification:
-
The resulting cDNA is used as a template for PCR amplification.
-
A gene-specific forward primer and a primer complementary to the ligated adapter are used.
-
The PCR products are then resolved on an agarose or polyacrylamide gel to visualize the distribution of poly(A) tail lengths.
Extension Poly(A) Test (ePAT)
This method offers a simplified, one-tube workflow.[1]
1. Reaction Setup:
-
In a PCR tube, combine 1 µg of total RNA (or less) with 1 µL of a PAT-anchor primer and bring the total volume to 8 µL with dH2O.[1]
-
Incubate at 80°C for 5 minutes, then cool to room temperature.[1]
2. Extension and Reverse Transcription:
-
Add a master mix containing buffer, dNTPs, DTT, RNase inhibitor, and Klenow polymerase.[1]
-
Incubate at 25°C for 1 hour to allow for the extension of the primer.[1]
-
The temperature is then raised to 55°C prior to the addition of reverse transcriptase for cDNA synthesis.[1]
3. PCR Amplification:
-
The cDNA is then amplified by PCR using a gene-specific forward primer and a primer complementary to the anchor sequence.
-
The amplicons are analyzed by gel electrophoresis.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and its biological context, the following diagrams illustrate a generic PAT assay workflow and a hypothetical signaling pathway that could be investigated using this technique.
Caption: A generalized workflow for Poly(A) Tail (PAT) assays.
Caption: A hypothetical signaling pathway influencing gene expression.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-PAT: A Comprehensive Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for "2-PAT" (assumed to be 2-phenacyl-1,3-dithiane) was readily available. The following guidance is based on safety data for structurally analogous compounds, including 2-phenyl-1,3-dithiane and other 1,3-dithiane derivatives. Researchers must consult the specific SDS for the exact chemical being used and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 2-phenacyl-1,3-dithiane (this compound), a clear and precise disposal protocol is essential. This guide provides detailed, step-by-step procedures to ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and trust in laboratory operations.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound, based on data from similar dithiane compounds. These materials are generally considered combustible solids and may present health hazards upon exposure.
Key Hazard Considerations:
-
Flammability: While not always highly flammable, dithiane compounds are combustible materials. Containers may explode when heated.[1]
-
Health Hazards: May cause skin and eye irritation. Ingestion and inhalation should be avoided.[2][3]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1]
Strict adherence to proper handling procedures is the first line of defense against these hazards. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling and disposing of this compound. The following table summarizes the required PPE based on safety data for analogous compounds.
| PPE Category | Specification | Purpose |
| Eye and Face | Safety glasses with side shields or chemical splash goggles.[4] | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[4] | Prevents direct skin contact with the chemical. |
| Body | A laboratory coat should be worn to protect skin and clothing.[4] | Provides a barrier against accidental spills and contamination. |
| Respiratory | An N95 (US) dust mask or equivalent is recommended, especially when handling the solid form to avoid dust inhalation.[5] | Protects against inhalation of the chemical in powder or dust form. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as a hazardous waste stream, in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol for Chemical Waste Neutralization (if applicable and approved):
Collection and Storage of this compound Waste:
-
Waste Identification and Segregation:
-
Identify the waste as "2-phenacyl-1,3-dithiane, solid" or as directed by your EHS office.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store in a designated and properly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof, and sealable container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("2-phenacyl-1,3-dithiane"), and the associated hazards (e.g., "Combustible," "Irritant").
-
-
Accumulation and Storage:
Final Disposal Procedure:
-
Consult Institutional Guidelines: Always refer to your organization's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[4]
-
Arrange for Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Do not attempt to incinerate the material unless it is done in a permitted hazardous waste incinerator.
-
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2] |
| Minor Spill | For a small spill of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] |
| Major Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Unidentified Substance: 2-PAT Requires Clarification for Safe Handling
Immediate safety protocols for the substance designated "2-PAT" cannot be provided without a more specific chemical identifier. Initial searches for "this compound" have not yielded a conclusive chemical identity, making an accurate assessment of its hazards and the necessary personal protective equipment (PPE) impossible.
The term "this compound" is not a recognized standard chemical name or acronym in readily available chemical safety databases. It may represent an internal laboratory code, a shorthand for a more complex chemical name, or a novel substance. Without the full chemical name or, preferably, the Chemical Abstracts Service (CAS) number, providing procedural guidance on handling, storage, and disposal would be dangerously speculative.
To ensure the safety of all personnel, it is imperative that the identity of "this compound" be confirmed before any handling or experimental work is undertaken. Researchers, scientists, and drug development professionals are urged to consult their internal documentation, the substance's supplier, or principal investigator to obtain the precise chemical identity.
Once the substance is correctly identified, a comprehensive safety plan can be developed. This will include:
-
A detailed hazard assessment: Understanding the specific physical, chemical, and toxicological properties of the substance.
-
Appropriate Personal Protective Equipment (PPE): Selection of gloves, eye protection, respiratory protection, and protective clothing based on the identified hazards.
-
Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for safe handling, storage, and transport.
-
Emergency Procedures: Clear protocols for spills, exposure, and other potential incidents.
-
Waste Disposal Plan: Proper procedures for the collection, labeling, and disposal of the chemical and any contaminated materials in accordance with institutional and regulatory guidelines.
A generalized workflow for handling any new or unidentified chemical is presented below. This should be adapted with specific details once "this compound" is identified.
Caption: General workflow for safe chemical handling from identification to disposal.
We strongly advise against handling "this compound" until its identity and associated hazards are unequivocally established. Once this information is available, a detailed and specific safety protocol can be provided to ensure the well-being of all laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
